molecular formula C6H12O B094375 2-Methylpentanal CAS No. 123-15-9

2-Methylpentanal

Cat. No.: B094375
CAS No.: 123-15-9
M. Wt: 100.16 g/mol
InChI Key: FTZILAQGHINQQR-UHFFFAOYSA-N
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Description

2-Methylpentanal is a versatile chiral aldehyde that serves as a critical intermediate in advanced chemical synthesis and research. Its primary application is in the pharmaceutical industry, where it acts as a key precursor in the synthesis of Active Pharmaceutical Ingredients (APIs) and complex molecules, including the commercial tranquilizer meprobamate . The compound is also highly valued in the flavors and fragrances sector for its distinct organoleptic properties, described as ethereal, green, and fruity with grape-like nuances, making it a component in the development of innovative aromatic compounds . Furthermore, this compound is an important compound in atmospheric chemistry studies. Recent research investigates its atmospheric fate, including its reactions with hydroxyl radicals and chlorine atoms, and its role in the formation of secondary pollutants and secondary organic aerosols (SOA) under simulated tropospheric conditions . This research is vital for understanding the impact of volatile organic compounds on air quality and environmental health. The global market for this compound is projected to grow, driven by demand from the pharmaceutical and agrochemical sectors, underscoring its ongoing relevance in industrial and scientific research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpentanal
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InChI

InChI=1S/C6H12O/c1-3-4-6(2)5-7/h5-6H,3-4H2,1-2H3
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InChI Key

FTZILAQGHINQQR-UHFFFAOYSA-N
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Canonical SMILES

CCCC(C)C=O
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Molecular Formula

C6H12O
Record name ALPHA-METHYLVALERALDEHYDE
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DSSTOX Substance ID

DTXSID9021978
Record name 2-Methylpentanal
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Molecular Weight

100.16 g/mol
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Physical Description

Alpha-methylvaleraldehyde appears as a colorless liquid. Less dense than water. Used to make rubber and artificial flavorings., Colorless liquid; [HSDB], colourless to pale yellow liquid
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Boiling Point

117 °C
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Flash Point

68 °F (NFPA, 2010), 20 °C, 68 °F (20 °C) (OPEN CUP)
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Solubility

Sol in water, ether, acetone, slightly sol in carbon tetrachloride., Water solubility = 0.42% wt at 25 °C, 4.2 mg/mL at 25 °C
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Density

0.8092, 0.805-0.811
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Vapor Pressure

17.9 [mmHg]
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Color/Form

COLORLESS LIQUID

CAS No.

123-15-9, 73513-30-1
Record name ALPHA-METHYLVALERALDEHYDE
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Melting Point

FP: -100 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Biological Significance of (R)- and (S)-2-methylpentanal Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpentanal, a chiral aldehyde, exists as a pair of non-superimposable mirror images, the (R)- and (S)-enantiomers. The stereochemistry of a molecule is a critical determinant of its biological activity, as interactions with chiral biological macromolecules such as enzymes and receptors are often highly stereospecific.[1][2] Consequently, the ability to synthesize and characterize enantiomerically pure forms of chiral compounds is of paramount importance in the fields of drug discovery and development.[3][4] This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and analytical separation of (R)- and (S)-2-methylpentanal. While specific biological activity data for these enantiomers is limited, this guide will also discuss the general principles of stereoisomerism in pharmacology, providing a framework for potential future investigations. This compound serves as a key intermediate in the synthesis of various organic compounds, including the tranquilizer meprobamate.[5]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound
PropertyRacemic this compound(R)-2-methylpentanal(S)-2-methylpentanal
Molecular Formula C₆H₁₂OC₆H₁₂OC₆H₁₂O
Molecular Weight 100.16 g/mol 100.16 g/mol 100.16 g/mol
Boiling Point 118-119 °CNot availableNot available
Density 0.808 g/mLNot availableNot available
Refractive Index 1.401Not availableNot available
Specific Rotation Not availableNot available
Table 2: Spectroscopic Data for this compound
SpectroscopyData
¹H NMR (CDCl₃) δ 9.6 (d, 1H, CHO), 2.3 (m, 1H, CH), 1.7-1.3 (m, 4H, CH₂CH₂), 1.1 (d, 3H, CH₃), 0.9 (t, 3H, CH₃)
¹³C NMR (Predicted) δ ~205 (C=O), ~50 (CH), ~35 (CH₂), ~20 (CH₂), ~15 (CH₃), ~14 (CH₃)
Infrared (IR) Characteristic peaks at ~2960 cm⁻¹ (C-H stretch), ~2710 cm⁻¹ (aldehyde C-H stretch), ~1730 cm⁻¹ (C=O stretch)
Mass Spectrometry (EI) Molecular ion peak at m/z 100, with major fragments at m/z 71, 57, 43, 29

Synthesis of (R)- and (S)-2-methylpentanal

The synthesis of this compound can be approached through both racemic and enantioselective methods. Industrial production often relies on racemic synthesis followed by resolution, or increasingly, on asymmetric synthesis to directly obtain the desired enantiomer.

Racemic Synthesis

A common industrial method for the synthesis of racemic this compound involves the aldol (B89426) condensation of propanal. This reaction, typically base-catalyzed, forms 2-methyl-2-pentenal, which is subsequently hydrogenated to yield this compound.

Enantioselective Synthesis

The production of enantiomerically enriched or pure this compound is crucial for its application in pharmaceuticals.[6] Two primary strategies for achieving this are organocatalysis and enzymatic kinetic resolution.

1. Asymmetric Organocatalysis:

Chiral secondary amines, such as proline and its derivatives, can catalyze the α-alkylation of aldehydes with high enantioselectivity.[5] The principle involves the formation of a nucleophilic enamine intermediate from propanal and the chiral catalyst. The chirality of the catalyst then directs the subsequent alkylation with a propyl halide to favor the formation of one enantiomer of this compound over the other.[5]

2. Enzymatic Kinetic Resolution:

This method utilizes the stereoselectivity of enzymes to separate a racemic mixture. A ketoreductase (KRED) enzyme that selectively reduces the (R)-enantiomer of this compound to (R)-2-methylpentanol can be employed.[6] This leaves the (S)-enantiomer of this compound unreacted. The resulting mixture of (R)-2-methylpentanol and (S)-2-methylpentanal can then be separated. If (R)-2-methylpentanal is the desired product, the separated (R)-2-methylpentanol can be oxidized back to the aldehyde.[6]

Experimental Protocols

Protocol 1: Asymmetric α-Alkylation of Propanal via Organocatalysis (General Procedure)
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral organocatalyst (e.g., (S)-diphenylprolinol silyl (B83357) ether, 10-20 mol%) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂).[5]

  • Enamine Formation: Add propanal (1.0 equivalent) to the catalyst solution and stir for 10-15 minutes at room temperature to facilitate the formation of the enamine intermediate.[5]

  • Alkylation: Cool the reaction mixture to the desired temperature (e.g., 0 °C) and add the alkylating agent (e.g., 1-iodopropane, 1.2 equivalents).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).[5]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield enantioenriched this compound.[5]

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product using chiral GC or HPLC analysis.[5]

Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound (General Procedure)
  • Enzyme and Cofactor Preparation: Prepare a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.0) containing the selected ketoreductase enzyme and a cofactor such as NADPH.[6]

  • Reaction Mixture: Combine the racemic this compound with the enzyme and cofactor solution.[6]

  • Bioreduction: Allow the reaction to proceed at a controlled temperature (e.g., 25-30 °C) with gentle agitation. The KRED will selectively reduce (R)-2-methylpentanal to (R)-2-methylpentanol.[6]

  • Reaction Monitoring: Monitor the reaction progress to approximately 50% conversion to maximize the enantiomeric excess of both the remaining (S)-aldehyde and the produced (R)-alcohol.

  • Separation and Purification: Separate the (R)-2-methylpentanol from the unreacted (S)-2-methylpentanal using techniques such as distillation or column chromatography.[6]

  • Optional Oxidation: If (R)-2-methylpentanal is the desired product, the purified (R)-2-methylpentanol can be oxidized back to the aldehyde using standard oxidation protocols (e.g., Swern oxidation or using PCC).[6]

Protocol 3: Chiral Gas Chromatography (GC) Analysis
  • Column Selection: Utilize a chiral capillary GC column, such as one with a cyclodextrin-based stationary phase, which is effective for separating enantiomers.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min) to achieve separation of the enantiomers.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Data Analysis: The two enantiomers will exhibit different retention times, allowing for their quantification and the determination of the enantiomeric excess.

Signaling Pathways and Logical Relationships

The synthesis and analysis of chiral molecules like (R)- and (S)-2-methylpentanal involve a logical workflow. The following diagrams illustrate these processes.

Synthesis_Workflow cluster_synthesis Enantioselective Synthesis Propanal Propanal Enantioenriched_2MP Enantioenriched This compound Propanal->Enantioenriched_2MP α-Alkylation Chiral_Catalyst Chiral Organocatalyst Chiral_Catalyst->Enantioenriched_2MP Racemic_2MP Racemic this compound Separation Separation Racemic_2MP->Separation Kinetic Resolution Enzyme Ketoreductase Enzyme->Separation Separation->Enantioenriched_2MP

Caption: Workflow for the enantioselective synthesis of this compound.

Analysis_Workflow Sample This compound Sample (Racemic or Enantioenriched) Chiral_GC Chiral Gas Chromatography Sample->Chiral_GC Data_Acquisition Data Acquisition (Chromatogram) Chiral_GC->Data_Acquisition Quantification Peak Integration and Quantification Data_Acquisition->Quantification Result Enantiomeric Excess (ee%) Determination Quantification->Result

Caption: Workflow for the chiral analysis of this compound.

Biological Relevance and Future Directions

The principle of chirality is fundamental to pharmacology. The differential interaction of enantiomers with chiral biological targets can lead to significant differences in their pharmacodynamic and pharmacokinetic properties.[2][4] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[2]

While specific studies on the biological activities of (R)- and (S)-2-methylpentanal are not widely reported, their potential for differential effects is high. Future research should focus on:

  • Receptor Binding Assays: To determine if the enantiomers exhibit different affinities for specific biological targets.

  • Enzyme Inhibition Assays: To investigate if one enantiomer is a more potent inhibitor of a particular enzyme.

  • Cell-Based Assays: To assess the differential effects of the enantiomers on cellular processes such as proliferation, apoptosis, or signaling pathways.

  • In Vivo Studies: To evaluate the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers in animal models.

The development of robust enantioselective syntheses and analytical methods for (R)- and (S)-2-methylpentanal, as detailed in this guide, provides the necessary tools for researchers to explore the stereospecific biological landscape of this chiral aldehyde and its derivatives. Such investigations are essential for unlocking their full potential in drug development and other life science applications.

References

The Subtle Signature: Unveiling the Natural Occurrence of 2-Methylpentanal in Fermented Foods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

[December 15, 2025]

Abstract

2-Methylpentanal, a branched-chain aldehyde, contributes to the complex flavor profiles of various fermented foods. Its presence, though often at trace levels, is a subtle yet significant indicator of specific biochemical pathways occurring during fermentation. This technical guide provides a comprehensive overview of the natural occurrence of this compound in fermented foods, detailing its biosynthetic origins, analytical methodologies for its detection and quantification, and a summary of available quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the nuanced chemistry of fermented foods and the volatile compounds that define their sensory characteristics.

Introduction

The fermentation of food is a transformative process, driven by a diverse array of microorganisms that metabolize substrates into a complex medley of compounds. Among these are volatile organic compounds (VOCs), which are paramount in defining the characteristic aroma and flavor of fermented products. This compound, a C6 aldehyde, is one such VOC that can impart malty, nutty, and fruity notes. While its isomer, 2-methylbutanal, derived from the amino acid isoleucine, is well-documented in fermented foods, the occurrence and formation of this compound are less extensively reported, yet equally important for a complete understanding of flavor chemistry. This guide delves into the current knowledge surrounding the natural presence of this compound in the fermented food landscape.

Biosynthesis of this compound: The Ehrlich Pathway

The primary route for the formation of this compound and other branched-chain aldehydes in fermented foods is the Ehrlich pathway. This metabolic sequence, common in yeasts and bacteria, facilitates the conversion of amino acids into their corresponding higher alcohols and aldehydes. While isoleucine is the precursor to the more commonly studied 2-methylbutanal, evidence suggests that the amino acid norleucine serves as the precursor for this compound.

The pathway involves three key enzymatic steps:

  • Transamination: The amino group of norleucine is transferred to an α-keto acid (commonly α-ketoglutarate) by a transaminase, yielding α-keto-β-methylvalerate.

  • Decarboxylation: The resulting α-keto acid is then decarboxylated by a decarboxylase, releasing carbon dioxide and forming this compound.

  • Reduction/Oxidation: this compound can then be either reduced to its corresponding alcohol, 2-methylpentanol, by an alcohol dehydrogenase, or oxidized to 2-methylpentanoic acid.

Ehrlich_Pathway_for_2_Methylpentanal Norleucine Norleucine alpha_Keto_acid α-Keto-β-methylvalerate Norleucine->alpha_Keto_acid Transaminase Methylpentanal This compound alpha_Keto_acid->Methylpentanal Decarboxylase Methylpentanol 2-Methylpentanol Methylpentanal->Methylpentanol Alcohol Dehydrogenase Methylpentanoic_Acid 2-Methylpentanoic Acid Methylpentanal->Methylpentanoic_Acid Aldehyde Dehydrogenase

Figure 1: Biosynthetic pathway of this compound from norleucine via the Ehrlich pathway.

Quantitative Data on this compound in Fermented Foods

Quantitative data for this compound in fermented foods is limited in the scientific literature. However, to provide a comparative context, the following table summarizes the available data for this compound and the structurally similar, and more frequently reported, 2-methylbutanal in various fermented products. This highlights the need for further research to quantify this compound across a broader spectrum of fermented foods.

Fermented Food CategoryProductThis compound Concentration (µg/L or µg/kg)2-Methylbutanal Concentration (µg/L or µg/kg)Reference(s)
Dairy Fermented Milk6.26Not Reported[1]
Cheddar CheeseNot Reported175.39 (Threshold in cheese matrix)[2]

Note: The concentration of 2-methylbutanal in Cheddar cheese is reported as its odor threshold in a cheese matrix, indicating its sensory relevance.

Experimental Protocols for the Analysis of this compound

The analysis of volatile compounds like this compound in complex food matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method.

General HS-SPME-GC-MS Workflow

The following diagram illustrates a typical workflow for the analysis of volatile aldehydes in fermented foods.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Fermented Food Sample Homogenization Homogenization Sample->Homogenization Vial Transfer to Headspace Vial (+ NaCl, + Internal Standard) Homogenization->Vial Incubation Incubation and Equilibration Vial->Incubation SPME HS-SPME Fiber Exposure Incubation->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption GC_Separation GC Separation Desorption->GC_Separation MS_Detection MS Detection and Identification GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 2: General workflow for HS-SPME-GC-MS analysis of volatile compounds in fermented foods.

Detailed Methodological Parameters

The following provides a representative, detailed protocol for the quantification of this compound. It is important to note that optimization of these parameters may be necessary depending on the specific food matrix and instrumentation.

4.2.1. Sample Preparation

  • Homogenization: A representative sample of the fermented food (e.g., 2-5 g of cheese, 5 mL of a beverage) is homogenized.

  • Vial Preparation: The homogenized sample is placed in a 20 mL headspace vial.

  • Salting Out: To increase the volatility of the analytes, sodium chloride (NaCl) is added to saturate the aqueous phase (typically 1-2 g).

  • Internal Standard: A known concentration of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not naturally present in the sample) is added for accurate quantification.

4.2.2. HS-SPME Parameters

  • Fiber Coating: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.

  • Incubation/Extraction Temperature: The vial is incubated at a controlled temperature (e.g., 40-60 °C) to allow the volatiles to equilibrate in the headspace.

  • Incubation/Extraction Time: The SPME fiber is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

  • Agitation: The sample is agitated during incubation to facilitate the release of volatiles.

4.2.3. GC-MS Parameters

  • Injector: The SPME fiber is thermally desorbed in a hot GC inlet (e.g., 250 °C) in splitless mode to transfer the analytes to the GC column.

  • GC Column: A mid-polarity column, such as a DB-WAX or HP-5ms, is typically used for the separation of volatile compounds.

  • Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might be:

    • Initial temperature of 40 °C, hold for 2 minutes.

    • Ramp at 5 °C/min to 150 °C.

    • Ramp at 10 °C/min to 240 °C, hold for 5 minutes.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0-1.2 mL/min).

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range of m/z 35-350 is typically used for general volatile analysis.

    • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or mass spectral libraries (e.g., NIST, Wiley).

    • Quantification: Quantification is performed by creating a calibration curve using standard solutions of this compound and the internal standard.

Conclusion

This compound is a naturally occurring volatile compound in fermented foods, likely originating from the microbial catabolism of norleucine via the Ehrlich pathway. While its documented presence is not as widespread as its C5 isomer, 2-methylbutanal, its contribution to the overall flavor profile of fermented products warrants further investigation. The analytical methodologies outlined in this guide provide a robust framework for the detection and quantification of this compound, which will be crucial for expanding our knowledge of its distribution and concentration in a wider variety of fermented foods. A more comprehensive understanding of the factors influencing its formation will enable better control over the flavor development in fermented products and provide valuable insights for researchers and professionals in the food and pharmaceutical industries.

References

An In-depth Technical Guide to the Formation Pathways of 2-Methylpentanal in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpentanal, a branched-chain aldehyde, is a significant volatile compound that contributes to the characteristic aroma profiles of a wide range of food products. Its presence can be desirable, imparting malty, nutty, and fruity notes, but in excess, it can lead to off-flavors. Understanding the formation pathways of this compound is crucial for controlling and optimizing flavor development in food processing, ensuring product quality and consistency. This technical guide provides a comprehensive overview of the primary chemical reactions leading to the formation of this compound in food, details analytical methodologies for its quantification, and presents relevant quantitative data.

Core Formation Pathways

The formation of this compound in food products is primarily attributed to two key chemical transformations: the Strecker degradation of the amino acid L-isoleucine, which is a crucial part of the Maillard reaction, and the aldol (B89426) condensation of propionaldehyde (B47417). Lipid oxidation is also considered a potential, albeit less direct, pathway.

Strecker Degradation of L-Isoleucine

The most significant pathway for the formation of this compound is the Strecker degradation of L-isoleucine.[1] This reaction is a critical component of the Maillard reaction cascade, which occurs between amino acids and reducing sugars upon heating.[2] The Strecker degradation involves the reaction of an α-amino acid with a dicarbonyl compound, leading to the formation of an aldehyde with one less carbon atom than the parent amino acid.[2]

The key steps in the Strecker degradation of L-isoleucine to form this compound are:

  • Transimination: L-isoleucine reacts with a dicarbonyl compound (e.g., glyoxal, methylglyoxal), formed during the Maillard reaction, to form a Schiff base.

  • Decarboxylation: The Schiff base undergoes decarboxylation, releasing carbon dioxide.

  • Hydrolysis: The resulting imine is hydrolyzed to yield this compound and an α-aminoketone.

This pathway is particularly relevant in thermally processed foods such as baked goods, roasted nuts, and cooked meats.[3][4]

Strecker_Degradation cluster_intermediates Intermediates Isoleucine L-Isoleucine Schiff_Base Schiff Base Isoleucine->Schiff_Base + α-Dicarbonyl Dicarbonyl α-Dicarbonyl (from Maillard Reaction) Dicarbonyl->Schiff_Base Imine Imine Schiff_Base->Imine - CO₂ CO2 CO₂ Schiff_Base->CO2 Methylpentanal This compound Imine->Methylpentanal + H₂O (Hydrolysis) Aminoketone α-Aminoketone Imine->Aminoketone

Strecker Degradation of L-Isoleucine to this compound.
Aldol Condensation of Propionaldehyde

This compound can also be formed through the self-aldol condensation of propionaldehyde.[5] This reaction typically occurs in the presence of a base or acid catalyst. Propionaldehyde itself can be a product of microbial metabolism or the degradation of other food components. The reaction proceeds through the formation of a β-hydroxy aldehyde intermediate, which then dehydrates to form an α,β-unsaturated aldehyde. Subsequent hydrogenation of this intermediate can lead to this compound.

The key steps are:

  • Enolate Formation: A molecule of propionaldehyde is deprotonated at the α-carbon to form an enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of a second propionaldehyde molecule.

  • Protonation: The resulting alkoxide is protonated to form 3-hydroxy-2-methylpentanal (B3192230) (the aldol adduct).

  • Dehydration: The aldol adduct is heated to cause dehydration, forming 2-methylpent-2-enal (B7821959).

  • Hydrogenation: The double bond in 2-methylpent-2-enal is hydrogenated to yield this compound.

Aldol_Condensation cluster_intermediates Intermediates Propionaldehyde1 Propionaldehyde Enolate Enolate Propionaldehyde1->Enolate - H⁺ Propionaldehyde2 Propionaldehyde Aldol_Adduct 3-Hydroxy-2-methylpentanal Propionaldehyde2->Aldol_Adduct Enolate->Aldol_Adduct + Propionaldehyde Unsaturated_Aldehyde 2-Methylpent-2-enal Aldol_Adduct->Unsaturated_Aldehyde - H₂O (Dehydration) Methylpentanal This compound Unsaturated_Aldehyde->Methylpentanal + H₂ (Hydrogenation)

Aldol Condensation of Propionaldehyde to this compound.
Lipid Oxidation

While less direct, lipid oxidation can contribute to the formation of precursor molecules for this compound. The oxidation of polyunsaturated fatty acids generates a complex mixture of volatile compounds, including shorter-chain aldehydes like propionaldehyde.[6][7] This propionaldehyde can then undergo aldol condensation as described above. Therefore, lipid oxidation serves as an indirect pathway by providing the necessary precursors. The extent of this contribution depends on the fatty acid composition of the food and the conditions of storage and processing.

Lipid_Oxidation_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) Hydroperoxides Lipid Hydroperoxides PUFA->Hydroperoxides Oxidation Scission Scission Products Hydroperoxides->Scission Degradation Propionaldehyde Propionaldehyde Scission->Propionaldehyde Aldol_Condensation Aldol Condensation Propionaldehyde->Aldol_Condensation Methylpentanal This compound Aldol_Condensation->Methylpentanal Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Homogenization Homogenize Food Sample Weighing Weigh Sample into Vial Homogenization->Weighing Addition Add Salt Solution & Internal Standard Weighing->Addition Sealing Seal Vial Addition->Sealing Equilibration Equilibration Sealing->Equilibration Extraction Extraction Equilibration->Extraction Desorption Thermal Desorption Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection (Scan/SIM) Separation->Detection Quantification Quantification Detection->Quantification

References

An In-depth Technical Guide to the Stereochemistry and Chirality of 2-Methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpentanal, a chiral aldehyde with the chemical formula C₆H₁₂O, is a molecule of significant interest in fields ranging from flavor and fragrance chemistry to pharmaceutical synthesis.[1] Its single chiral center gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. While possessing identical physical properties in an achiral environment, these stereoisomers can exhibit distinct biological activities and sensory characteristics. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and analysis of this compound enantiomers, with a focus on quantitative data and detailed experimental protocols.

Introduction to the Chirality of this compound

This compound possesses a stereogenic center at the second carbon atom (C2), which is bonded to four different substituents: a hydrogen atom, a methyl group, a propyl group, and a formyl (aldehyde) group.[2] This chirality results in the existence of two enantiomers: (R)-2-methylpentanal and (S)-2-methylpentanal. The absolute configuration of each enantiomer is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. The formyl group receives the highest priority, followed by the propyl group, the methyl group, and finally the hydrogen atom.[2]

The three-dimensional arrangement of these groups around the chiral center is the sole difference between the enantiomers, leading to their ability to rotate plane-polarized light in opposite directions. This seemingly subtle difference can have profound implications for their interactions with other chiral molecules, such as biological receptors and enzymes.

Physicochemical Properties

The physicochemical properties of the individual enantiomers of this compound are largely identical in an achiral environment. The data presented below is for the racemic mixture, which serves as a close approximation for the pure enantiomers.[2]

PropertyValue
Molecular Formula C₆H₁₂O
Molecular Weight 100.16 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 117-120 °C[2]
Density 0.808 - 0.809 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.401[2]
Water Solubility 4.2 g/L at 25 °C[2]
Synonyms 2-Methylvaleraldehyde, α-Methylpentanal
CAS Number (Racemic) 123-15-9
CAS Number ((R)-enantiomer) 53531-14-9[2]
CAS Number ((S)-enantiomer) 82043-22-9

Synthesis and Chiral Resolution

The synthesis of racemic this compound is commonly achieved through the aldol (B89426) condensation of propanal, followed by dehydration and hydrogenation.[1] However, for applications requiring stereospecificity, the synthesis or separation of individual enantiomers is crucial.

Asymmetric Synthesis

Asymmetric synthesis provides a direct route to enantiomerically enriched products. A notable example is the proline-catalyzed asymmetric aldol reaction.

Performance of (R)-2-methylpentanal in a Proline-Catalyzed Asymmetric Aldol Reaction: [3]

NucleophileCatalyst (mol%)SolventTemperature (°C)Enantiomeric Excess (ee%)Yield (%)
Acetone(S)-Proline (20-30)DMSO/CHCl₃Room Temp.9485
Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. Biocatalytic kinetic resolution is a highly effective method for this compound.

Experimental Protocol: Biocatalytic Kinetic Resolution

This protocol outlines a general procedure for the kinetic resolution of racemic this compound using an (R)-selective ketoreductase (KRED).[4]

Materials:

  • Racemic this compound

  • Evolved (R)-selective ketoreductase (KRED)

  • Nicotinamide cofactor (NADPH)

  • Isopropanol (B130326) (co-substrate for cofactor regeneration)

  • Buffered aqueous medium (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Chelating agent (e.g., EDTA)

Procedure:

  • Prepare a buffered solution containing the KRED enzyme and NADPH.

  • Add isopropanol to the reaction mixture.

  • Initiate the reaction by adding racemic this compound with vigorous stirring.

  • Maintain the reaction at a constant temperature (e.g., 25-30 °C).

  • Monitor the reaction progress by chiral gas chromatography (GC) to achieve approximately 50% conversion.

  • Quench the reaction by adding a chelating agent like EDTA.

  • The mixture will contain (R)-2-methylpentanol and unreacted (S)-2-methylpentanal.

  • Separate the alcohol and the remaining aldehyde using standard techniques such as distillation or chromatography.

  • If desired, the purified (R)-2-methylpentanol can be oxidized back to (R)-2-methylpentanal.

G cluster_prep Reaction Preparation cluster_reaction Biocatalytic Resolution cluster_separation Product Separation & Purification cluster_oxidation Optional Oxidation racemic Racemic this compound reaction Initiate Reaction (25-30°C, Stirring) racemic->reaction enzyme_prep Prepare KRED & NADPH in Buffer enzyme_prep->reaction isopropanol Add Isopropanol isopropanol->reaction monitoring Monitor by Chiral GC (Target ~50% Conversion) reaction->monitoring quench Quench with EDTA monitoring->quench separation Separation (Distillation/Chromatography) quench->separation product_R_alcohol (R)-2-Methylpentanol separation->product_R_alcohol product_S_aldehyde (S)-2-Methylpentanal separation->product_S_aldehyde oxidation Oxidation product_R_alcohol->oxidation product_R_aldehyde (R)-2-Methylpentanal oxidation->product_R_aldehyde G cluster_sample Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis sample Sample containing This compound enantiomers dissolve Dissolve in appropriate solvent sample->dissolve injection Inject into GC dissolve->injection separation Separation on Chiral Column injection->separation detection Detection (FID/MS) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration quantification Determine Enantiomeric Ratio integration->quantification G R_enantiomer (R)-2-methylpentanal (Chiral) enolate Achiral Enolate Intermediate R_enantiomer->enolate  H⁺ or OH⁻ enolate->R_enantiomer  H⁺ S_enantiomer (S)-2-methylpentanal (Chiral) enolate->S_enantiomer  H⁺

References

2-Methylpentanal as a Precursor in Pharmaceutical Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of 2-methylpentanal as a versatile precursor in the synthesis of pharmaceutical compounds. This compound, a chiral aldehyde, serves as a critical building block for creating complex molecular architectures with significant biological activity. This document details its physicochemical properties, synthesis methodologies, and its application in the production of notable pharmaceuticals, including the anxiolytic agent meprobamate and the antibiotic Zincophorin.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis, purification, and handling. The following table summarizes key quantitative data for this compound.

PropertyValue
IUPAC Name This compound
Synonyms 2-Methylvaleraldehyde, α-Methylpentanal
CAS Number 123-15-9
Molecular Formula C₆H₁₂O
Molecular Weight 100.16 g/mol
Appearance Colorless liquid
Boiling Point 119-120 °C
Density 0.808 g/mL at 25 °C
Refractive Index (n20/D) 1.401
Water Solubility 4.2 g/L at 25 °C
Flash Point 16 °C
Autoignition Temperature 199 °C

Synthesis of this compound

The industrial production of this compound is primarily achieved through a two-step process involving the aldol (B89426) condensation of propanal, followed by hydrogenation.[1] For pharmaceutical applications requiring stereospecificity, asymmetric synthesis or resolution techniques are employed to obtain the desired enantiomer, typically (R)-2-methylpentanal.

Experimental Protocol: Synthesis of 2-Methyl-2-pentenal (B83557) via Aldol Condensation

This protocol describes the base-catalyzed aldol condensation of propanal to yield 2-methyl-2-pentenal, the unsaturated precursor to this compound.

Materials:

  • Propanal

  • 2 M aqueous Sodium Hydroxide (B78521) (NaOH)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a 100 mL round-bottom flask equipped with a stir bar, add 5.00 mL of 2 M aqueous NaOH solution.

  • Attach a reflux condenser and begin stirring.

  • Add 15.0 mL of propanal through the top of the condenser into the reaction flask. The reaction is exothermic and the mixture will begin to boil.

  • Continue stirring until the reaction mixture cools to room temperature, indicating the completion of the reaction.

  • Transfer the reaction mixture to a separatory funnel.

  • Separate the upper organic layer from the lower aqueous layer.

  • The crude 2-methyl-2-pentenal can be purified by distillation. A 95% yield with a purity of 92.7% has been reported for a similar process.

Synthesis Workflow: From Propanal to this compound

G Propanal Propanal (2 eq.) Aldol_Condensation Aldol Condensation (NaOH catalyst) Propanal->Aldol_Condensation Intermediate_1 2-Methyl-2-pentenal Aldol_Condensation->Intermediate_1 Hydrogenation Hydrogenation (e.g., Co/C catalyst) Intermediate_1->Hydrogenation Asymmetric_Hydrogenation Asymmetric Hydrogenation (Chiral catalyst) Intermediate_1->Asymmetric_Hydrogenation Methylpentanal This compound Hydrogenation->Methylpentanal R_Methylpentanal (R)-2-Methylpentanal Asymmetric_Hydrogenation->R_Methylpentanal

Caption: General synthesis workflow for this compound.

Application in Pharmaceutical Synthesis: Meprobamate

This compound is a key starting material for the synthesis of meprobamate, a tranquilizer used for the treatment of anxiety disorders.[1] The synthesis involves a two-step process from this compound.

Experimental Protocol: Synthesis of Meprobamate from this compound

Step 1: Synthesis of 2-Methyl-2-propyl-1,3-propanediol (B18018)

This step involves the reaction of this compound with formaldehyde (B43269).

Materials:

  • This compound

  • 36% Formaldehyde solution

  • Sodium Hydroxide (NaOH) solution

  • Benzene (B151609) (for extraction)

  • Distillation apparatus

Procedure:

  • Add this compound to a 36% formaldehyde solution at room temperature.

  • Add sodium hydroxide solution dropwise. The reaction is exothermic, and the temperature will rise.

  • Heat the mixture to 90 °C for 1 hour.

  • Cool the reaction to 60 °C and allow the layers to separate.

  • The upper organic layer is washed with water. The washings are combined with the lower aqueous layer and extracted with benzene.

  • The organic layers are combined, and the benzene is removed by distillation.

  • The resulting 2-methyl-2-propyl-1,3-propanediol is purified by vacuum distillation, with a reported yield of 93%.[2]

Step 2: Synthesis of Meprobamate (2-Methyl-2-propyl-1,3-propanediol dicarbamate)

This step involves the conversion of the diol to a dicarbamate.

Materials:

Procedure:

  • Dissolve 2-methyl-2-propyl-1,3-propanediol in dichloromethane or dichloroethane at room temperature.

  • Cool the reaction mixture to a temperature between -20 °C and +20 °C.

  • Add sodium cyanate and purge with HCl gas while maintaining the temperature.

  • After the reaction is complete, quench by adding water.

  • Isolate the crude product by distilling off the dichloromethane and filtering the resulting slurry.

  • The crude meprobamate can be purified by recrystallization from hot water.

Synthesis Workflow: Meprobamate from this compound

G Methylpentanal This compound Reaction1 Reaction with Formaldehyde (NaOH catalyst) Methylpentanal->Reaction1 Intermediate 2-Methyl-2-propyl-1,3-propanediol Reaction1->Intermediate Reaction2 Carbamation (NaOCN, HCl) Intermediate->Reaction2 Meprobamate Meprobamate Reaction2->Meprobamate

Caption: Synthesis of Meprobamate from this compound.

Mechanism of Action: Meprobamate

Meprobamate exerts its anxiolytic effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors, specifically the GABA-A receptors.[3][4] GABA is the primary inhibitory neurotransmitter in the central nervous system. Meprobamate enhances the effects of GABA by increasing the frequency of chloride ion channel opening associated with GABA-A receptors.[4] This leads to hyperpolarization of neurons, making them less likely to fire, which produces a sedative and calming effect.[4]

Signaling Pathway: Meprobamate's Effect on GABA-A Receptor

G Meprobamate Meprobamate GABA_A GABA-A Receptor Meprobamate->GABA_A Binds to Chloride_Channel Chloride Ion (Cl-) Channel GABA_A->Chloride_Channel Increases opening frequency Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Sedation Sedation & Anxiolysis Hyperpolarization->Sedation Results in

Caption: Meprobamate's mechanism of action on the GABA-A receptor.

Application in Pharmaceutical Synthesis: Zincophorin

(R)-2-methylpentanol, which is derived from the asymmetric hydrogenation of 2-methyl-2-pentenal or the reduction of (R)-2-methylpentanal, is a precursor in the total synthesis of the ionophore antibiotic Zincophorin.[5] The synthesis of Zincophorin is a complex, multi-step process. (R)-2-methylpentanol is used to construct a specific chiral fragment of the final molecule. The total synthesis of Zincophorin has been achieved through convergent strategies, where different fragments of the molecule are synthesized separately and then combined.[5]

Due to the extensive and complex nature of the total synthesis of Zincophorin, a detailed experimental protocol is beyond the scope of this guide. However, the logical relationship of (R)-2-methylpentanal as a precursor is illustrated below.

Logical Relationship: this compound to Zincophorin

G Methylpentenal 2-Methyl-2-pentenal Asymmetric_Hydrogenation Asymmetric Hydrogenation Methylpentenal->Asymmetric_Hydrogenation R_Methylpentanol (R)-2-Methylpentanol Asymmetric_Hydrogenation->R_Methylpentanol Fragment_Synthesis Multi-step Fragment Synthesis R_Methylpentanol->Fragment_Synthesis Zincophorin_Fragment Chiral Fragment of Zincophorin Fragment_Synthesis->Zincophorin_Fragment Fragment_Coupling Convergent Fragment Coupling Zincophorin_Fragment->Fragment_Coupling Zincophorin Zincophorin Fragment_Coupling->Zincophorin

Caption: High-level overview of the role of this compound in Zincophorin synthesis.

References

An In-depth Technical Guide to 2-Methylpentanal: Nomenclature, Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-methylpentanal, a significant chiral aldehyde in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, physicochemical properties, and key chemical transformations.

Nomenclature and Synonyms

The systematic IUPAC name for this compound is This compound .[1][2] It is a chiral molecule and can exist as two enantiomers, (R)-2-methylpentanal and (S)-2-methylpentanal.[3][4][5] The compound is also known by a variety of synonyms, which are listed in the table below for comprehensive reference.

Synonym Reference
2-Methylvaleraldehyde[1][6][7]
α-Methylpentanal[1][3]
2-Formylpentane[3][8]
Pentanal, 2-methyl-[1]
Valeraldehyde, 2-methyl-[1][3]
2-Methyl-n-valeraldehyde[3][8]
2-Methylvaleric aldehyde[1]
(R)-2-methylvaleraldehyde (for the R-enantiomer)[3]

Physicochemical Properties

This compound is a colorless liquid with a fresh, sweet, and slightly fruity odor.[1][6] It is utilized in the flavor and fragrance industry and serves as an important intermediate in organic synthesis.[6] The key physical and chemical properties of this compound are summarized in the following table.

Property Value Reference
Molecular Formula C₆H₁₂O[1][2][3]
Molecular Weight 100.16 g/mol [3][6][7]
CAS Number 123-15-9[1][3][7]
Appearance Colorless to pale yellow liquid[1][6]
Boiling Point 117-120 °C[7][9]
Density 0.808 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.401[7]
Vapor Density 3.45 (vs air)[7]
Autoignition Temperature 390 °F (199 °C)[7]
Solubility Soluble in alcohols and oils[6]
InChI 1S/C6H12O/c1-3-4-6(2)5-7/h5-6H,3-4H2,1-2H3[3][7]
InChIKey FTZILAQGHINQQR-UHFFFAOYSA-N[1][3]
SMILES CCCC(C)C=O[1][3][7]

Synthesis of this compound

A common industrial method for the synthesis of this compound involves a two-step process starting from propanal: an aldol (B89426) condensation followed by hydrogenation.[2][3]

Step 1: Aldol Condensation of Propanal

This step aims to produce 2-methyl-2-pentenal (B83557), the precursor to this compound.

  • Materials: Propanal, catalyst (e.g., dilute sodium hydroxide), solvent (optional).

  • Procedure:

    • Propanal is treated with a catalytic amount of a base, such as dilute sodium hydroxide (B78521), at room temperature.[10]

    • The reaction mixture is stirred, allowing the aldol condensation to proceed. This initially forms 3-hydroxy-2-methylpentanal.

    • Upon gentle heating, this aldol addition product readily undergoes dehydration (loss of a water molecule) to yield the α,β-unsaturated aldehyde, 2-methyl-2-pentenal.[10]

    • The organic layer containing the product is separated from the aqueous layer.

    • The crude 2-methyl-2-pentenal can be purified by distillation.[3]

Step 2: Hydrogenation of 2-Methyl-2-pentenal

This step reduces the carbon-carbon double bond of the intermediate to yield the final product, this compound.

  • Materials: 2-Methyl-2-pentenal, hydrogen gas, hydrogenation catalyst (e.g., palladium on carbon, nickel).

  • Procedure:

    • The purified 2-methyl-2-pentenal is subjected to catalytic hydrogenation.

    • The reaction is carried out in a suitable reactor under a hydrogen atmosphere and in the presence of a hydrogenation catalyst.

    • The reaction conditions (temperature and pressure) are controlled to selectively reduce the double bond while preserving the aldehyde functional group.

    • Upon completion, the catalyst is filtered off, and the resulting this compound is purified by distillation.[3]

For the synthesis of a specific enantiomer, such as (R)-2-methylpentanal, an asymmetric hydrogenation using a chiral catalyst would be employed in the second step.[3]

Synthesis_of_2_Methylpentanal Synthesis of this compound Propanal Propanal (2 molecules) Aldol_Addition Aldol Addition (dilute NaOH) Propanal->Aldol_Addition Hydroxy_Aldehyde 3-Hydroxy-2-methylpentanal Aldol_Addition->Hydroxy_Aldehyde Dehydration Dehydration (Heat) Hydroxy_Aldehyde->Dehydration Unsaturated_Aldehyde 2-Methyl-2-pentenal Dehydration->Unsaturated_Aldehyde Hydrogenation Catalytic Hydrogenation (H₂, Catalyst) Unsaturated_Aldehyde->Hydrogenation Final_Product This compound Hydrogenation->Final_Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactions of this compound

This compound, being an aldehyde with an alpha-hydrogen, undergoes characteristic reactions, most notably the aldol reaction.

In the presence of a base, this compound can react with itself in an aldol reaction.[11]

  • Materials: this compound, dilute sodium hydroxide (or another suitable base), solvent (optional).

  • Procedure:

    • Two molecules of this compound are reacted in the presence of a dilute base like NaOH.[11]

    • The base abstracts the acidic α-hydrogen from one molecule of this compound to form an enolate.

    • This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of this compound.

    • Protonation of the resulting alkoxide yields the β-hydroxy aldehyde, which is the aldol addition product.

    • If the reaction mixture is heated, this aldol product can undergo dehydration to form an α,β-unsaturated aldehyde.[10]

Aldol_Reaction_of_2_Methylpentanal Aldol Reaction of this compound cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Molecule1 This compound Base OH⁻ (Base) Molecule1->Base α-H abstraction Enolate Enolate Ion Base->Enolate Enolate_Attack Enolate Molecule2 This compound (second molecule) Alkoxide Alkoxide Intermediate Molecule2->Alkoxide Alkoxide_Protonation Alkoxide Enolate_Attack->Molecule2 Nucleophilic Attack Water H₂O Aldol_Product Aldol Addition Product (β-Hydroxy Aldehyde) Water->Aldol_Product Alkoxide_Protonation->Water Protonation

Caption: Signaling pathway of the Aldol Reaction.

Applications in Research and Development

This compound, particularly its chiral forms, is a valuable building block in organic synthesis. For instance, (R)-2-methylpentanal is a crucial intermediate in the synthesis of complex molecules where specific stereochemistry is vital for biological activity.[3] It serves as a precursor to the commercial tranquilizer meprobamate.[2] Its reactions, such as the proline-catalyzed asymmetric aldol reaction, are benchmark studies for evaluating the performance of chiral aldehydes in asymmetric synthesis.[12]

References

A Comprehensive Technical Guide to 2-Methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-methylpentanal, a significant chiral aldehyde in organic synthesis and a key building block in the pharmaceutical industry. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and its applications in drug development, tailored for a scientific audience.

Core Chemical Identity

This compound is an organic compound and a branched-chain aliphatic aldehyde. It exists as a racemic mixture and as individual (R) and (S) enantiomers, with the stereochemistry playing a crucial role in its biological and chemical properties.

IdentifierRacemic this compound(R)-2-Methylpentanal
IUPAC Name This compound(2R)-2-methylpentanal
Synonyms 2-Methylvaleraldehyde, α-Methylpentanal(R)-2-Methylvaleraldehyde
CAS Number 123-15-953531-14-9
Molecular Formula C₆H₁₂OC₆H₁₂O
Molecular Weight 100.16 g/mol 100.16 g/mol
Canonical SMILES CCCC(C)C=OCCC--INVALID-LINK--C=O
InChI Key FTZILAQGHINQQR-UHFFFAOYSA-NFTZILAQGHINQQR-ZCFIWIBFSA-N

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These values are essential for its handling, storage, and application in experimental settings.

PropertyValue
Appearance Colorless liquid
Boiling Point 117-120 °C
Density 0.808 - 0.809 g/mL at 25 °C
Water Solubility 4.2 g/L at 25 °C
Refractive Index (n20/D) 1.401
Vapor Density 3.45 (vs air)
Autoignition Temperature 199 °C (390 °F)

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of a range of molecules, including active pharmaceutical ingredients (APIs). Its aldehyde functionality allows for various chemical transformations, making it a valuable precursor in the agrochemical and specialty chemical sectors as well.[1]

A notable application of this compound is as a precursor in the synthesis of the commercial tranquilizer, meprobamate.[2][3] Furthermore, its derivatives have been explored for their potential therapeutic properties. For instance, (S)-2-((S)-2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpentanal, synthesized via a Michael addition, has been investigated for its analgesic properties.[4] The stereospecific nature of (R)-2-methylpentanal makes it a critical intermediate for complex molecules where precise stereochemistry is vital for biological activity.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Aldol (B89426) Condensation

A common industrial method for producing this compound involves the aldol condensation of propanal.[2] This process initially forms 2-methyl-2-pentenal (B83557), which is subsequently hydrogenated to yield this compound.

Materials:

  • Propanal

  • Nitrogenous organic base (e.g., pyrrolidine)

  • Organic acid

  • Hydrogenation catalyst

Procedure:

  • Reaction Setup: In a reaction vessel, combine propanal with a nitrogenous organic base and an organic acid.

  • Aldol Condensation: Stir the mixture to facilitate the aldol condensation reaction, forming 2-methyl-2-pentenal.

  • Workup: After the reaction is complete, wash the mixture with water and separate the organic layer containing the 2-methyl-2-pentenal.

  • Purification: The crude 2-methyl-2-pentenal can be purified by distillation.

  • Hydrogenation: Hydrogenate the purified 2-methyl-2-pentenal using a suitable catalyst to produce this compound.[2] For the synthesis of a specific enantiomer, such as (R)-2-methylpentanal, an asymmetric hydrogenation with a chiral catalyst is required.[2]

Protocol 2: Asymmetric Aldol Reaction with this compound

This protocol describes a proline-catalyzed asymmetric aldol reaction, a benchmark for assessing the performance of chiral aldehydes.

Materials:

  • (R)-2-Methylpentanal (1.0 mmol)

  • Acetone (5.0 mmol)

  • (S)-Proline (0.2 mmol, 20 mol%)

  • Anhydrous solvent (e.g., DMSO)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) gel

Procedure:

  • To a stirred solution of (R)-2-methylpentanal in the anhydrous solvent, add acetone.

  • Add (S)-proline to the mixture.

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., 4 °C to room temperature) for 24-72 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Analytical Quantification by GC-MS and HPLC-UV

For the quantification of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) are common methods. Derivatization is often employed to enhance detection.

GC-MS with PFBHA Derivatization:

  • Derivatization: React the sample containing this compound with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime.

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Separation: Use a suitable capillary column to separate the components.

  • Detection: The mass spectrometer detects the characteristic ions of the derivatized this compound.

HPLC-UV with DNPH Derivatization:

  • Derivatization: React the sample with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone derivative, which has strong UV absorbance.

  • Injection: Inject the derivatized sample into the HPLC system.

  • Separation: Use a reverse-phase column (e.g., C18) with a suitable mobile phase to separate the derivative.

  • Detection: A UV detector is used to quantify the hydrazone derivative.

Signaling Pathways and Logical Relationships

The following diagrams, generated using DOT language, illustrate key processes involving this compound.

Aldol_Condensation_Synthesis Propanal1 Propanal Intermediate 2-Methyl-2-pentenal Propanal1->Intermediate Aldol Condensation (Base Catalyst) Propanal2 Propanal Propanal2->Intermediate Aldol Condensation (Base Catalyst) FinalProduct This compound Intermediate->FinalProduct Hydrogenation

Caption: Synthesis of this compound via aldol condensation.

Analytical_Workflow cluster_gcms GC-MS Method cluster_hplcuv HPLC-UV Method Sample1 Sample + PFBHA GC_Separation GC Separation Sample1->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Result Quantitative Data MS_Detection->Result Sample2 Sample + DNPH HPLC_Separation HPLC Separation Sample2->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection UV_Detection->Result Start This compound Sample Start->Sample1 Start->Sample2

Caption: Analytical workflows for this compound quantification.

References

Methodological & Application

Application Notes and Protocols for Chiral Gas Chromatography Separation of 2-Methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of 2-methylpentanal enantiomers using chiral gas chromatography (GC). The methodologies outlined are based on established practices for the analysis of chiral aldehydes and related volatile compounds.

Introduction

This compound is a chiral aldehyde with a stereocenter at the second carbon position, existing as (R)- and (S)-enantiomers. These enantiomers can exhibit different biological activities and sensory properties, making their separation and quantification crucial in various fields, including flavor and fragrance analysis, pharmaceutical development, and environmental monitoring. Chiral gas chromatography is a powerful technique for the enantioselective analysis of volatile compounds like this compound, typically employing a chiral stationary phase (CSP) to achieve separation. Cyclodextrin-based CSPs are commonly used for this purpose.[1][2]

Experimental Workflow

The general workflow for the chiral GC analysis of this compound involves sample preparation, GC separation, and data analysis.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis Sample Sample Matrix (e.g., food, reaction mixture) LLE Liquid-Liquid Extraction (LLE) Sample->LLE SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample->SPME Extract Sample Extract LLE->Extract SPME->Extract Injection Injection Extract->Injection Column Chiral GC Column (β-cyclodextrin based) Injection->Column Separation Enantiomeric Separation Column->Separation Detection Detection (FID or MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Results Quantification->Report

Caption: Experimental workflow for the chiral analysis of this compound.

Quantitative Data Summary

The following table summarizes typical experimental conditions and expected results for the chiral GC separation of this compound and similar aldehydes. Please note that specific retention times and resolution will vary depending on the exact instrument, column, and operating conditions.

ParameterDescription
Column
Stationary PhaseHeptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Gas Chromatograph (GC)
Carrier GasHelium or Hydrogen[1]
Flow Rate1.0 - 1.5 mL/min
Injection ModeSplit (e.g., 20:1 split ratio)[3]
Injector Temperature250 °C[3]
Oven Temperature Program
Initial Temperature40-50 °C, hold for 1-2 minutes[1][4]
Ramp Rate2-5 °C/min[3][4]
Final Temperature150-210 °C, hold for 1-5 minutes[3][4]
Detector
TypeFlame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature250 °C
MS Transfer Line Temp230 °C
MS Ion Source Temp230 °C
Expected Results
Elution OrderVaries with the specific chiral stationary phase
Resolution (Rs)> 1.5 for baseline separation

Experimental Protocols

Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the extraction of this compound from solid or liquid matrices, such as food samples.[1]

Materials:

  • Sample in a sealed headspace vial

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane)

  • Incubator/heating block

Procedure:

  • Place a known amount of the homogenized sample into a sealed vial.

  • Incubate the vial at a controlled temperature (e.g., 40-60°C) for a specific time to allow volatile compounds to partition into the headspace.

  • Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.

  • Retract the fiber and insert it into the hot inlet of the gas chromatograph for thermal desorption.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting this compound from aqueous samples.[5]

Materials:

Procedure:

  • Pipette a known volume of the aqueous sample into a separatory funnel.

  • Add NaCl to increase the ionic strength of the aqueous phase.

  • Add a specified volume of dichloromethane to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2 minutes, venting periodically.

  • Allow the layers to separate and drain the lower organic layer into a clean vial.

  • Repeat the extraction of the aqueous layer with a fresh portion of dichloromethane.

  • Combine the organic extracts and dry them using anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

Protocol 3: Chiral Gas Chromatography Method

This protocol outlines a general method for the separation of this compound enantiomers.

Instrumentation:

  • Gas Chromatograph equipped with an FID or MS detector

  • Chiral GC column (e.g., β-cyclodextrin based)[6]

  • Autosampler

Procedure:

  • Set up the GC instrument with the parameters outlined in the Quantitative Data Summary table.

  • Equilibrate the column at the initial oven temperature for several minutes.

  • Inject 1 µL of the prepared sample extract onto the column.

  • Initiate the temperature program and data acquisition.

  • Identify the enantiomer peaks based on their retention times (if known from standards) or by comparison to a racemic standard.

  • Integrate the peak areas to determine the enantiomeric ratio and calculate the enantiomeric excess (ee).

Signaling Pathways and Logical Relationships

The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the analytes and the CSP.

Chiral_Separation cluster_separation Principle of Chiral Separation racemate Racemic this compound ((R)- and (S)-enantiomers) csp Chiral Stationary Phase (CSP) (e.g., β-cyclodextrin) racemate->csp Interaction complex_r (R)-Enantiomer-CSP Diastereomeric Complex csp->complex_r Forms complex_s (S)-Enantiomer-CSP Diastereomeric Complex csp->complex_s Forms separation Differential Retention and Separation complex_r->separation complex_s->separation

Caption: Logical relationship of chiral separation of this compound enantiomers.

References

Application Note: Quantification of 2-Methylpentanal Enantiomers by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the separation and quantification of 2-methylpentanal enantiomers using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a chiral aldehyde relevant in flavor chemistry and as a potential impurity or intermediate in pharmaceutical manufacturing. The accurate determination of the enantiomeric composition of such chiral compounds is critical due to the often differing sensory properties and biological activities of individual enantiomers. This protocol outlines a robust method employing a chiral capillary GC column for the enantioselective separation, coupled with mass spectrometry for sensitive and specific detection. The provided methodology includes sample preparation, detailed instrument parameters, and expected quantitative performance metrics.

Introduction

This compound is a volatile organic compound that possesses a chiral center, existing as (R)- and (S)-enantiomers. These stereoisomers can exhibit distinct organoleptic properties, making their individual quantification important in the food and fragrance industries. In pharmaceutical applications, the stereochemistry of a molecule is a critical quality attribute, as different enantiomers can have varied pharmacological and toxicological profiles.

Gas chromatography is the premier technique for the analysis of volatile compounds.[1] For the separation of enantiomers, a chiral stationary phase is required.[2] Cyclodextrin-based capillary columns are widely used and have demonstrated excellent performance in resolving a variety of chiral molecules, including aldehydes.[2][3] This protocol employs a derivatized β-cyclodextrin column to achieve baseline separation of the (R)- and (S)-2-methylpentanal enantiomers. Mass spectrometric detection provides high sensitivity and selectivity, allowing for accurate quantification even in complex matrices.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol describes a general liquid-liquid extraction (LLE) procedure suitable for the extraction of this compound from aqueous matrices.[1][4][5]

Materials:

  • Sample containing this compound

  • Dichloromethane (B109758) (DCM), GC-grade

  • Sodium chloride (NaCl), analytical grade

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 50 mL Separatory funnel

  • Glass vials with PTFE-lined septa

  • Pipettes

Procedure:

  • Pipette 10 mL of the aqueous sample into a 50 mL separatory funnel.

  • Add 2 g of NaCl to the funnel to increase the ionic strength of the aqueous phase, which enhances the partitioning of the analyte into the organic solvent.

  • Add 5 mL of dichloromethane to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate for 5 minutes. The dichloromethane layer will be at the bottom.

  • Drain the lower organic layer into a clean, dry glass vial.

  • Repeat the extraction of the aqueous layer with a second 5 mL portion of dichloromethane.

  • Combine the two organic extracts.

  • Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the vial and swirling.

  • Carefully transfer the dried extract to a clean GC vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Chiral Capillary Column: e.g., Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based chiral column.[2]

GC Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 20:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp 1: 3 °C/min to 120 °C

    • Ramp 2: 10 °C/min to 220 °C, hold for 5 minutes

MS Parameters:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. A full scan can be used for initial identification.

  • Ions for SIM:

    • Quantifier ion: To be determined from the mass spectrum of this compound (e.g., a prominent and specific fragment ion).

    • Qualifier ions: At least two other characteristic ions for confirmation.

Data Presentation

Quantitative data for the GC-MS analysis of this compound enantiomers should be determined through method validation. The following table summarizes the typical performance characteristics expected for this type of method, based on validated methods for similar volatile compounds.[4][6][7]

ParameterExpected Performance
Linearity (R²) > 0.995
Calibration Range 0.1 - 10 µg/mL
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.15 µg/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample LLE Liquid-Liquid Extraction (DCM, NaCl) Sample->LLE Drying Drying (Na₂SO₄) LLE->Drying Extract Final Extract in GC Vial Drying->Extract Injection GC Injection Extract->Injection Separation Chiral Column Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of Enantiomers Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the quantification of this compound enantiomers.

Logical Relationship of Chiral Separation

G cluster_mixture In the GC Column cluster_output Detector Output Racemic Racemic this compound ((R)- and (S)-) ChiralPhase Chiral Stationary Phase (e.g., derivatized β-cyclodextrin) Racemic->ChiralPhase Introduction Interaction Diastereomeric Interactions (Transient) ChiralPhase->Interaction Differential Interaction Separated Separated Enantiomers Interaction->Separated Different Retention Times Chromatogram Chromatogram with Two Resolved Peaks Separated->Chromatogram Quantification Individual Quantification Chromatogram->Quantification

Caption: Principle of chiral separation of this compound enantiomers by GC.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust framework for the enantioselective quantification of this compound. The use of a chiral cyclodextrin-based column is essential for the successful separation of the (R)- and (S)-enantiomers. The protocol for liquid-liquid extraction is a versatile sample preparation technique for aqueous matrices. By following the outlined procedures and validating the method with appropriate standards, researchers, scientists, and drug development professionals can achieve accurate and precise quantification of this compound enantiomers, which is crucial for quality control in the flavor and pharmaceutical industries.

References

Application Note: Analysis of 2-Methylpentanal using Headspace Solid-Phase Microextraction (HS-SPME)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and efficient method for the determination of 2-methylpentanal in various matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound of interest in flavor and fragrance analysis, as well as in industrial process monitoring. HS-SPME offers a solvent-free, rapid, and effective sample preparation technique for the extraction and concentration of this analyte prior to chromatographic analysis.[1] This document provides a comprehensive protocol, including recommended materials, optimized experimental parameters, and expected analytical performance.

Introduction

This compound is a volatile aldehyde that contributes to the aroma profile of various food products and can also be an indicator of lipid oxidation. Accurate and sensitive quantification of this compound is crucial for quality control in the food and beverage industry and for monitoring in environmental and industrial settings. Headspace Solid-Phase Microextraction (HS-SPME) is an equilibrium-based extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds.[2] In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample, where volatile analytes partition into the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.[2][3] This technique minimizes matrix effects, reduces sample preparation time, and improves detection limits.[4]

Experimental Protocols

This section outlines the detailed methodology for the analysis of this compound using HS-SPME-GC-MS.

Materials and Reagents
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to volatile compounds.[1][2][5] A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is a suitable alternative.[1][6]

  • Vials: 20 mL clear or amber glass headspace vials with PTFE/silicone septa.[1][5][7]

  • Heating and Agitation: A heating block, water bath, or autosampler with heating and agitation capabilities.[1]

  • Standards: this compound standard, internal standard (e.g., d-labeled analog or a compound with similar chemical properties not present in the sample).

  • Reagents: Sodium chloride (NaCl) for matrix modification, methanol (B129727) or other suitable solvent for stock solutions.[1] For derivatization (optional): O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) or Phenylhydrazine (PFPH).[6][8]

HS-SPME Procedure
  • Sample Preparation: Place a known amount of the liquid or solid sample (e.g., 5 mL or 1 g) into a 20 mL headspace vial.[1][7]

  • Internal Standard Spiking: Add a precise volume of the internal standard solution to each sample, standard, and blank.

  • Matrix Modification: To enhance the release of volatile analytes, add a salt, such as NaCl (e.g., 1.5 g), to the vial to increase the ionic strength of the solution.[1][5]

  • Equilibration: Seal the vial and place it in a heating block or autosampler set to the desired equilibration temperature (e.g., 60 °C). Allow the sample to equilibrate for a set time (e.g., 15 minutes) with gentle agitation.[1][5]

  • Extraction: Introduce the SPME fiber into the headspace of the vial, ensuring it does not touch the sample. Expose the fiber for a defined period (e.g., 30 minutes) at the extraction temperature with continued agitation.[1][5][7]

  • Desorption: After extraction, immediately retract the fiber and transfer it to the GC injection port heated to a suitable temperature (e.g., 250 °C) for thermal desorption for a specified time (e.g., 5 minutes) in splitless mode.[1][5][7]

On-Fiber Derivatization (Optional)

For enhanced sensitivity and selectivity for aldehydes, on-fiber derivatization can be employed.[8]

  • Reagent Preparation: Prepare a solution of the derivatizing agent (e.g., PFBHA in methanol).

  • Fiber Loading: Prior to sample extraction, expose the SPME fiber to the headspace of a vial containing the derivatization reagent solution (e.g., for 10 minutes at 50 °C).[1]

  • Extraction and Derivatization: Proceed with the HS-SPME protocol as described above. The derivatizing agent on the fiber will react with the this compound as it is extracted.

  • Desorption: Desorb the resulting derivative in the GC inlet.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent.[1]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[1]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[1]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Ramp: 20 °C/min to 280 °C, hold for 2 minutes.[1]

  • Injector Temperature: 250 °C (or as optimized for desorption).[7]

  • Acquisition Mode: Scan mode (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.[1]

Quantitative Data

The following table summarizes typical quantitative performance data for the analysis of volatile aldehydes using HS-SPME-GC-MS. These values can vary depending on the specific matrix, instrumentation, and method parameters.

ParameterTypical Value RangeReference
Fiber Type DVB/CAR/PDMS, PDMS/DVB[1][5][6]
Extraction Temperature 45 - 70 °C[5][6][7][9]
Extraction Time 20 - 60 min[5][6][7][9]
Desorption Temperature 250 - 260 °C[5][7]
Limit of Detection (LOD) 0.003 - 0.510 µg/L[6]
Limit of Quantitation (LOQ) 0.010 - 1.55 µg/L[6]
Linearity (R²) > 0.99[8][10]
Recovery (%) 88 - 114%[6]
Repeatability (RSD%) < 17%[6]

Experimental Workflow

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample in Vial Spike 2. Add Internal Standard Sample->Spike Salt 3. Add Salt (NaCl) Spike->Salt Seal 4. Seal Vial Salt->Seal Equilibrate 5. Equilibrate (e.g., 60°C, 15 min) Seal->Equilibrate Heat & Agitate Extract 6. Expose Fiber (e.g., 30 min) Equilibrate->Extract Headspace Extraction Desorb 7. Desorb in GC Inlet (e.g., 250°C, 5 min) Extract->Desorb Transfer Fiber Separate 8. Chromatographic Separation Desorb->Separate Detect 9. Mass Spectrometric Detection Separate->Detect Qualify 10. Qualitative Analysis (Scan Mode) Detect->Qualify Quantify 11. Quantitative Analysis (SIM Mode) Detect->Quantify

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Conclusion

The described HS-SPME-GC-MS method provides a robust and sensitive approach for the determination of this compound. The solvent-free nature and minimal sample preparation requirements make it an environmentally friendly and efficient analytical technique. The provided protocol and performance data serve as a valuable resource for researchers, scientists, and drug development professionals for the routine analysis of this compound in a variety of sample matrices. Optimization of parameters such as fiber type, extraction temperature, and time may be necessary depending on the specific application and sample matrix.[4][11][12]

References

Application Note: Analysis of 2-Methylpentanal using Reverse Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylpentanal is a branched-chain aliphatic aldehyde that finds applications in the fragrance and flavor industries and can also be an indicator of oxidative degradation in various materials. Accurate and sensitive quantification of this compound is crucial for quality control and research purposes. Direct analysis of aliphatic aldehydes by High-Performance Liquid Chromatography (HPLC) with UV detection is often challenging due to their low UV absorbance. A common and effective strategy to overcome this limitation is pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction produces a stable 2,4-dinitrophenylhydrazone (DNPH) derivative that exhibits strong UV absorbance, enabling sensitive detection. This application note details a robust reverse phase HPLC (RP-HPLC) method for the quantitative analysis of this compound following derivatization with DNPH.

Principle

The carbonyl group of this compound reacts with DNPH in an acidic medium to form a this compound-2,4-dinitrophenylhydrazone derivative. This derivative is then separated from other components in the sample on a C18 reverse phase HPLC column using an isocratic mobile phase of acetonitrile (B52724) and water. The separated derivative is detected by a UV detector at a wavelength where it exhibits maximum absorbance, allowing for accurate quantification.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • 2,4-Dinitrophenylhydrazine (DNPH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Perchloric acid (HClO₄) or Phosphoric acid (H₃PO₄), analytical grade

  • Syringe filters, 0.45 µm PTFE

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution. A Newcrom R1 column can also be utilized.[1]

  • Mobile Phase: An isocratic mixture of acetonitrile and water. A typical starting ratio is 65:35 (v/v) Acetonitrile:Water.[1] For mass spectrometry applications, phosphoric acid should be replaced with formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 360 nm[1]

  • Injection Volume: 20 µL

Preparation of Solutions
  • DNPH Derivatizing Reagent (0.5 mg/mL): Dissolve 50 mg of DNPH in 100 mL of acetonitrile. Add 0.5 mL of concentrated perchloric acid or phosphoric acid. This solution should be prepared fresh and protected from light.

  • Standard Stock Solution of this compound (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

Derivatization Procedure
  • To 1.0 mL of each working standard solution and sample solution in separate vials, add 1.0 mL of the DNPH derivatizing reagent.

  • Cap the vials tightly and vortex for 30 seconds.

  • Heat the vials in a water bath or heating block at 60 °C for 30 minutes.

  • Allow the vials to cool to room temperature.

  • Prior to injection, filter the derivatized solutions through a 0.45 µm syringe filter into HPLC vials.

Sample Preparation

The sample preparation will depend on the matrix.

  • For liquid samples: A direct derivatization as described above may be possible. Dilution with acetonitrile might be necessary if the concentration of this compound is expected to be high.

  • For solid or semi-solid samples: An extraction step is required. Homogenize a known amount of the sample with acetonitrile. Centrifuge or filter the extract to remove particulate matter. The clear supernatant can then be derivatized as described in section 4.

  • For air samples: Air can be bubbled through an impinger containing the DNPH derivatizing solution or drawn through a solid-phase extraction (SPE) cartridge coated with DNPH. The aldehydes are trapped and derivatized simultaneously. The DNPH-hydrazones are then eluted from the cartridge with acetonitrile.[1]

Data Presentation

The following table summarizes typical quantitative data for the analysis of aliphatic aldehydes as their DNPH derivatives using RP-HPLC. These values are representative and may vary depending on the specific instrument and experimental conditions.

ParameterTypical Value for Aliphatic Aldehyde-DNPH Derivatives
Retention Time (min) 8 - 15 (dependent on chain length and branching)
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (Liquid, Solid, or Air) Derivatize_Sample Sample Derivatization with DNPH Sample->Derivatize_Sample Standard Standard Preparation (this compound) Derivatize_Standard Standard Derivatization with DNPH Standard->Derivatize_Standard Reagent DNPH Reagent Preparation Reagent->Derivatize_Sample Reagent->Derivatize_Standard Filter Filtration (0.45 µm) Derivatize_Sample->Filter Derivatize_Standard->Filter HPLC RP-HPLC Analysis (C18 Column, ACN/H2O, 360 nm) Filter->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Workflow for the RP-HPLC analysis of this compound.

Logical Relationship of Method Parameters

method_parameters Analyte This compound (Low UV Absorbance) Derivatization Derivatization (with DNPH) Analyte->Derivatization Reacts with Derivative DNPH-Derivative (High UV Absorbance) Derivatization->Derivative Forms Separation RP-HPLC Separation (C18 Column) Derivative->Separation Injected for Detection UV Detection (360 nm) Separation->Detection Leads to Quantification Quantification Detection->Quantification Allows for

Caption: Logical flow of the analytical method for this compound.

References

Application Notes and Protocols for the Biocatalytic Reduction of Racemic 2-Methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the biocatalytic reduction of racemic 2-methylpentanal to produce enantiomerically enriched (R)-2-methylpentanol. This process utilizes an evolved ketoreductase (KRED) to perform a highly selective kinetic resolution, offering a green and efficient alternative to traditional chemical methods. (R)-2-methylpentanol is a valuable chiral intermediate in the synthesis of pharmaceuticals and liquid crystals.[1][2][3]

Process Overview: Kinetic Resolution

The core of this biocatalytic method is the kinetic resolution of racemic this compound. An (R)-selective ketoreductase, in the presence of the cofactor NADPH, preferentially reduces the (R)-enantiomer of the aldehyde to (R)-2-methylpentanol. The (S)-enantiomer of the aldehyde remains largely unreacted.[1] This enantiospecific reduction allows for the separation of the desired (R)-alcohol from the unreacted (S)-aldehyde.

The cofactor, NADPH, is oxidized to NADP+ during the reduction of the aldehyde. To make the process cost-effective, an in-situ regeneration system is employed. Isopropanol (B130326) serves as a sacrificial co-substrate, which is oxidized to acetone (B3395972) by the same KRED, thereby regenerating the NADPH.[1]

Data Presentation

The following tables summarize the key quantitative data for the biocatalytic reduction of racemic this compound using an evolved ketoreductase. This data is based on the process developed by Gooding et al.[1]

Table 1: Performance of Evolved Ketoreductase in the Kinetic Resolution of this compound

ParameterValueReference
SubstrateRacemic this compound[1]
EnzymeEvolved Ketoreductase (KRED)[1]
Product(R)-2-methylpentanol[1]
Enantiomeric Excess (e.e.) of Product> 98%[2]
Conversion~ 50%[1]
CofactorNADPH[1]
Cofactor RegenerationIsopropanol/KRED[1]

Table 2: Optimized Reaction Conditions

ConditionValueReference
Temperature25-30 °C[1]
pH7.0[1]
Buffer100 mM Potassium Phosphate (B84403)[1]
Substrate Concentration50-100 g/L[2]
Co-substrate (Isopropanol)1.1 equivalents[1]
NADP+ Concentration0.1-1.0 g/L[1]
Enzyme Loading1-5 g/L[2]
Reaction Time12-24 hours[1]

Experimental Protocols

The following protocols are adapted from the process described by Gooding et al.[1]

Protocol 3.1: Biocatalytic Reduction of Racemic this compound

Materials:

  • Evolved Ketoreductase (KRED) preparation

  • Racemic this compound

  • NADP+ sodium salt

  • Isopropanol (IPA)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Reaction vessel with temperature and pH control

  • Stirrer

Procedure:

  • Prepare the potassium phosphate buffer (100 mM, pH 7.0) and add it to the reaction vessel.

  • Dissolve the NADP+ sodium salt in the buffer.

  • Add the evolved ketoreductase preparation to the buffered NADP+ solution and stir gently to dissolve.

  • Add isopropanol to the reaction mixture.

  • Initiate the reaction by adding racemic this compound to the mixture with vigorous stirring.

  • Maintain the reaction at a constant temperature of 25-30 °C and a pH of 7.0.

  • Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral GC (see Protocol 3.2).

  • Once the reaction has reached approximately 50% conversion, stop the reaction.

  • Extract the product and remaining substrate from the aqueous phase using a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Isolate the (R)-2-methylpentanol from the unreacted (S)-2-methylpentanal via distillation.

Protocol 3.2: Chiral Gas Chromatography (GC) Analysis

Instrumentation and Columns:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., CycloSil-B or equivalent)

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 150 °C at 5 °C/min, hold for 5 minutes.[1]

  • Carrier Gas: Helium

  • Flow Rate: 1 mL/min[1]

  • Injection Volume: 1 µL[1]

Procedure:

  • Prepare standard solutions of racemic this compound and racemic 2-methylpentanol to determine retention times.

  • Take a sample from the reaction mixture and quench the reaction (e.g., by adding a water-immiscible organic solvent and vortexing).

  • Separate the organic layer.

  • Dilute the organic layer with a suitable solvent (e.g., ethyl acetate) to an appropriate concentration for GC analysis.

  • Inject the diluted sample into the GC.

  • Identify the peaks corresponding to (R)-2-methylpentanal, (S)-2-methylpentanal, (R)-2-methylpentanol, and (S)-2-methylpentanol based on the retention times of the standards.

  • Calculate the enantiomeric excess (e.e.) of the product and the conversion of the substrate using the peak areas.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Biocatalytic Reduction cluster_workup Product Isolation prep_buffer Prepare 100 mM Potassium Phosphate Buffer (pH 7.0) add_nadp Dissolve NADP+ prep_buffer->add_nadp add_kred Add Evolved KRED add_nadp->add_kred add_ipa Add Isopropanol add_kred->add_ipa start_reaction Initiate with Racemic This compound add_ipa->start_reaction run_reaction Maintain at 25-30 °C, pH 7.0 with vigorous stirring start_reaction->run_reaction monitor Monitor by Chiral GC run_reaction->monitor stop_reaction Stop reaction at ~50% conversion monitor->stop_reaction extract Extract with Organic Solvent stop_reaction->extract distill Isolate (R)-2-Methylpentanol by Distillation extract->distill final_product (R)-2-Methylpentanol (>98% e.e.) distill->final_product G cluster_main Biocatalytic Kinetic Resolution cluster_cofactor Cofactor Regeneration Cycle racemate Racemic this compound ((R)- and (S)-enantiomers) kred Evolved (R)-selective KRED racemate->kred r_alcohol (R)-2-Methylpentanol kred->r_alcohol Reduction s_aldehyde (S)-2-Methylpentanal (unreacted) kred->s_aldehyde No Reaction nadp NADP+ kred->nadp uses NADPH nadph NADPH nadph->nadp Oxidation nadp->nadph Reduction isopropanol Isopropanol nadp->isopropanol acetone Acetone isopropanol->acetone Oxidation

References

Application Notes and Protocols for the Stereoselective Production of (R)-2-Methylpentanol Using Ketoreductase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-methylpentanol is a valuable chiral building block in the synthesis of pharmaceuticals and liquid crystals.[1][2] Traditional chemical methods for its production often involve multiple steps, harsh reaction conditions, and can result in modest enantiopurity.[1] Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), offers a powerful and green alternative for the synthesis of chiral alcohols.[1][3][4] These enzymes exhibit high stereoselectivity, leading to products with high enantiomeric excess (ee) under mild reaction conditions.[1][5][6]

This document provides detailed application notes and protocols for the stereoselective production of (R)-2-methylpentanol through the biocatalytic reduction of racemic 2-methylpentanal. The described method employs an evolved ketoreductase that facilitates a kinetic resolution of the racemic aldehyde, selectively reducing the (R)-enantiomer to the desired (R)-2-methylpentanol with high enantiomeric excess.[1]

Principle of the Method

The biocatalytic process is based on the kinetic resolution of racemic this compound. An (R)-selective ketoreductase, in the presence of the nicotinamide (B372718) cofactor NADPH, preferentially reduces the (R)-enantiomer of the aldehyde to (R)-2-methylpentanol. The (S)-enantiomer of the aldehyde remains largely unreacted.[1] To make the process economically viable, a cofactor regeneration system is employed, where a co-substrate, such as isopropanol (B130326), is used to regenerate the active NADPH from its oxidized form (NADP+).[1]

Experimental Protocols

Protocol 1: Enzymatic Reduction of Racemic this compound

This protocol outlines the general procedure for the kinetic resolution of racemic this compound using an evolved (R)-selective ketoreductase.

Materials:

  • Evolved (R)-selective ketoreductase (KRED)

  • Racemic this compound

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

  • Isopropanol (IPA)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Methyl tert-butyl ether (MTBE)

  • Sodium sulfate (B86663) (anhydrous)

  • Reaction vessel with magnetic stirring and temperature control

Procedure:

  • Prepare a buffered solution of NADP+ in the reaction vessel.

  • Add the evolved ketoreductase preparation to the buffered solution.

  • Add isopropanol to the reaction mixture, which will serve as the co-substrate for cofactor regeneration.[1]

  • Initiate the reaction by adding racemic this compound to the mixture with vigorous stirring.

  • Maintain the reaction at a constant temperature (e.g., 25-30 °C).[1]

  • Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral GC (see Protocol 2).

  • Once the desired conversion (typically close to 50% for optimal ee of the product) is reached, stop the reaction.

  • Extract the product and remaining substrate from the aqueous phase using a suitable organic solvent (e.g., methyl tert-butyl ether).[1]

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Isolate the (R)-2-methylpentanol from the unreacted (S)-2-methylpentanal via distillation or chromatography.[1]

Protocol 2: Chiral Gas Chromatography (GC) Analysis

This protocol provides a general guideline for the analysis of the enantiomers of 2-methylpentanol and this compound.

Materials and Equipment:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based column)

  • Helium or hydrogen as carrier gas

  • Standards of (R)-2-methylpentanol, (S)-2-methylpentanol, and racemic this compound

  • Suitable solvent for sample dilution (e.g., MTBE)

GC Conditions (Example):

Parameter Value
Column Chiral Capillary Column
Injector Temperature 250 °C
Detector Temperature 250 °C
Oven Program Start at 50 °C, hold for 2 minutes, ramp to 150 °C at 5 °C/min, hold for 5 minutes.[1]
Carrier Gas Flow 1 mL/min

| Injection Volume | 1 µL |

Procedure:

  • Prepare a calibration curve for this compound and 2-methylpentanol using the standards.

  • Dilute the samples from the reaction mixture in a suitable solvent.

  • Inject the diluted sample into the GC.

  • Identify and quantify the peaks corresponding to (R)-2-methylpentanol, (S)-2-methylpentanol, and the remaining (S)-2-methylpentanal based on the retention times of the standards.

  • Calculate the conversion and enantiomeric excess (ee) of the product.

Data Presentation

Table 1: Typical Reaction Parameters for Stereoselective Production of (R)-2-Methylpentanol

Parameter Value Reference
Substrate Racemic this compound [1]
Enzyme Evolved (R)-selective Ketoreductase [1]
Cofactor NADPH (regenerated from NADP+) [1]
Co-substrate for Regeneration Isopropanol [1]
pH 7.0 [2]
Temperature 25-30 °C [1]
Reaction Time Monitored until ~50% conversion [1]
Product (R)-2-methylpentanol [1]

| Typical Enantiomeric Excess (ee) | >98% |[2] |

Table 2: Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Conversion Inefficient cofactor regeneration. Ensure sufficient concentration of isopropanol; check the activity of the KRED towards isopropanol.[1]
Enzyme instability. Optimize reaction temperature and pH; consider enzyme immobilization.[1]
Low Enantiomeric Excess Reaction proceeded beyond 50% conversion. Carefully monitor reaction progress and stop at the optimal conversion.[1]
Poor enzyme selectivity. Screen for a more selective enzyme or perform further enzyme evolution.[1]

| Poor Peak Resolution in GC | Inappropriate GC column or conditions. | Optimize the temperature program; try a different chiral stationary phase.[1] |

Visualizations

Biocatalytic Reaction Pathway

Biocatalytic_Reaction cluster_reaction Kinetic Resolution cluster_cofactor Cofactor Regeneration rac_aldehyde Racemic this compound ((R/S)-enantiomers) r_aldehyde (R)-2-Methylpentanal s_aldehyde (S)-2-Methylpentanal (unreacted) r_alcohol (R)-2-Methylpentanol (product) r_aldehyde->r_alcohol Reduction kred KRED ((R)-selective) r_aldehyde->kred kred->r_alcohol nadp NADP+ kred->nadp nadph NADPH nadph->kred nadp->nadph Reduction ipa Isopropanol acetone Acetone ipa->acetone Oxidation

Caption: Biocatalytic kinetic resolution of racemic this compound.

Experimental Workflow

Experimental_Workflow start Start reaction_setup Reaction Setup (Buffer, NADP+, KRED, Isopropanol) start->reaction_setup add_substrate Add Racemic This compound reaction_setup->add_substrate incubation Incubation (25-30 °C, Stirring) add_substrate->incubation monitoring Reaction Monitoring (Chiral GC) incubation->monitoring extraction Product Extraction (MTBE) monitoring->extraction Desired conversion reached analysis Analysis (Conversion, ee) extraction->analysis purification Purification (Distillation) extraction->purification final_product (R)-2-Methylpentanol purification->final_product

Caption: Experimental workflow for the production of (R)-2-methylpentanol.

References

Applications of 2-Methylpentanal in Flavor and Fragrance Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpentanal, a branched-chain aliphatic aldehyde, is a versatile molecule with significant applications in the flavor and fragrance industry. Its characteristic ethereal, fruity, and green aroma profile, with nuances of apple, pear, and citrus, makes it a valuable component in a wide array of consumer products.[1] This document provides detailed application notes and experimental protocols for the effective use and evaluation of this compound in flavor and fragrance formulations.

Application Notes

Flavor Applications

This compound is utilized to impart and enhance fruity and green notes in a variety of food and beverage products.[1] It is particularly effective at low dosages due to its high impact.[1] Its ability to blend well with other flavor compounds, such as esters and lactones, allows for the creation of complex and authentic flavor profiles.[1]

Key Applications:

  • Beverages: Adds fresh and fruity top notes to fruit juices, soft drinks, and flavored waters.

  • Confectionery: Enhances the fruity character of hard and soft candies, chewing gum, and fruit fillings.

  • Bakery: Provides a fresh, fruity aroma to cakes, cookies, and pastries.

  • Dairy Products: Used in yogurts, ice creams, and flavored milk to create or boost fruit flavors.

Flavor Pairings and Synergies:

This compound exhibits synergistic effects with other flavor compounds, particularly those with fruity and sweet profiles. For instance, in cheese, the interaction between 2-methylbutanal (a close analog) and 3-methylbutanal (B7770604) creates a pleasant nutty and malty aroma.[2] While specific data on this compound is limited, it is anticipated to have similar synergistic potential. Flavorists can experiment with pairing this compound with compounds like ethyl butyrate (B1204436) (fruity), isoamyl acetate (B1210297) (banana), and other aldehydes to create unique and impactful flavor combinations.[1]

Fragrance Applications

In the realm of perfumery and personal care, this compound is a key ingredient for introducing fresh, sweet, and slightly fruity-green top notes.[1] Its volatility contributes to the initial impression of a fragrance.

Key Applications:

  • Fine Fragrances: Used in eau de toilette, perfumes, and colognes to provide a bright and uplifting opening.[1]

  • Personal Care Products: Incorporated into lotions, creams, soaps, shampoos, and body sprays for a fresh and appealing scent.[3] It is reported to be stable in oil-based and surfactant formulations.[3]

  • Household Products: Finds use in room sprays, detergents, and scented candles to impart a clean and fresh aroma.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its close analogs. It is important to note that odor and taste thresholds can vary significantly based on the medium (matrix) and the sensitivity of the individual or sensory panel.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₂O[4]
Molecular Weight 100.16 g/mol [4]
Appearance Colorless to pale yellow liquid[5]
Odor Ethereal, fruity, green, sweet, apple, pear, citrus[1]
Taste Ethereal, fruity, green[6]
Solubility Slightly soluble in water; soluble in alcohol and ether[4]
Boiling Point 119-120 °C[5]
Flash Point 16.67 °C[5]
Vapor Pressure 17.9 mmHg @ 25 °C

Table 2: Odor and Taste Thresholds

CompoundMediumThreshold ValueSource
2-MethylbutanalCheese Matrix175.39 µg/kg (0.175 ppm)[2]
2-MethylbutanalWaterSignificantly lower than in cheese matrix[2]
3-MethylbutanalWater0.2 µg/kg (0.2 ppb)[7]
2-Methylpentane (B89812)Air0.2886 mg/m³[1]

Note: Data for 2-methylbutanal and 2-methylpentane are included as close structural analogs to provide an estimated range for this compound's sensory thresholds.

Table 3: Recommended Usage Levels

ApplicationRecommended ConcentrationSource
Fragrance ConcentrateUp to 0.1000%[5]
Food (as a flavor)Effective at low dosages[1]

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for the specific evaluation and application of this compound.

Protocol 1: Sensory Evaluation of this compound in a Beverage

Objective: To determine the detection threshold and flavor profile of this compound in a neutral beverage base (e.g., spring water).

Materials:

  • High-purity this compound

  • Odor-free spring water

  • Ethanol (food grade) for stock solution preparation

  • Glass beakers and volumetric flasks

  • Micropipettes

  • Coded tasting cups

  • Sensory panel of 10-15 trained assessors

  • Palate cleansers (unsalted crackers, room temperature water)

Methodology:

  • Stock Solution Preparation: Prepare a 1% (w/v) stock solution of this compound in food-grade ethanol.

  • Sample Preparation:

    • Prepare a series of dilutions of the stock solution in spring water to achieve concentrations ranging from parts per billion (ppb) to parts per million (ppm) levels. A geometric series of concentrations is recommended (e.g., 0.1, 0.2, 0.4, 0.8, 1.6, 3.2 ppb, etc.).

    • Prepare a control sample of plain spring water.

  • Sensory Evaluation (Ascending Force-Choice Method):

    • Present panelists with three coded samples, two of which are the control (water) and one is a dilution of this compound.

    • Start with the lowest concentration and ask panelists to identify the "odd" sample.

    • Continue with increasing concentrations until the panelist can correctly and consistently identify the sample containing this compound. The concentration at which this occurs is the individual's detection threshold.

    • The group detection threshold is calculated as the geometric mean of the individual thresholds.

  • Flavor Profile Analysis:

    • Present panelists with a supra-threshold concentration of this compound in water.

    • Ask panelists to describe the flavor attributes using a standardized lexicon (e.g., fruity, green, apple, chemical, etc.) and to rate the intensity of each attribute on a scale (e.g., 0-10).

Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis of a Flavor Formulation Containing this compound

Objective: To identify the odor-active compounds, including this compound, in a complex flavor mixture.

Materials:

  • Flavor sample containing this compound

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port

  • Appropriate GC column (e.g., a polar column like HP-INNOWax or a non-polar column like DB-5)

  • Helium carrier gas

  • Trained sensory assessors for olfactometry

Methodology:

  • Sample Preparation: Dilute the flavor sample in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) to an appropriate concentration for GC analysis.

  • GC-MS/O Parameters (Example):

    • Injector: Split/splitless, 250 °C

    • Column: HP-INNOWax (60 m x 0.25 mm i.d., 0.25 µm film thickness)

    • Oven Program: 40 °C (hold 2 min), ramp to 230 °C at 5 °C/min, hold 10 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Effluent Split: 1:1 split between the MS detector and the olfactometry port.

    • Olfactometry Port: Heated to 250 °C, humidified air supplied.

  • Analysis:

    • Inject the sample into the GC.

    • A trained assessor sniffs the effluent from the olfactometry port and records the time, intensity, and description of each odor perceived.

    • Simultaneously, the MS detector records the mass spectra of the eluting compounds.

    • Correlate the retention times of the perceived odors with the peaks on the chromatogram and their corresponding mass spectra to identify the odor-active compounds. This compound can be confirmed by comparing its retention index and mass spectrum with a reference standard.

Protocol 3: Formulation of a Shower Gel with this compound

Objective: To incorporate this compound into a basic shower gel formulation to provide a fresh, fruity fragrance.

Materials:

  • Phase A:

    • Deionized Water: q.s. to 100%

    • Sodium Laureth Sulfate (SLES): 10-20%

    • Cocamidopropyl Betaine (CAPB): 2-8%

  • Phase B:

    • Glycerin: 2-5%

    • Xanthan Gum: 0.5-1.5%

  • Phase C:

    • This compound: 0.1-0.5%

    • Polysorbate 20 (solubilizer): 1-2%

  • Phase D:

    • Preservative (e.g., Phenoxyethanol): 0.5-1.0%

    • Citric Acid or Sodium Hydroxide (B78521): to adjust pH to 5.5-6.5

Methodology:

  • Hydrate the Gum: In a separate beaker, disperse the xanthan gum in glycerin to form a smooth slurry (Phase B).

  • Prepare the Surfactant Base: In the main vessel, combine the deionized water, SLES, and CAPB (Phase A). Heat gently to 40-50°C and stir until uniform.

  • Thicken the Base: Slowly add the glycerin/xanthan gum slurry (Phase B) to the surfactant base with continuous stirring until the mixture thickens.

  • Cool Down: Allow the mixture to cool to below 40°C.

  • Incorporate the Fragrance: In a separate small beaker, premix the this compound with the polysorbate 20 (Phase C). Add this premix to the cooled shower gel base and stir until fully incorporated.

  • Preserve and Adjust pH: Add the preservative (Phase D). Check the pH of the final formulation and adjust to the desired range of 5.5-6.5 using citric acid to lower the pH or sodium hydroxide to raise it.

  • Final Mixing: Stir gently until the entire mixture is homogeneous. Avoid excessive aeration.

Visualizations

olfactory_signaling_pathway cluster_0 Olfactory Epithelium Odorant This compound OR Olfactory Receptor (e.g., OR1A1) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->cAMP Converts to CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Allows Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential experimental_workflow_gco cluster_workflow GC-Olfactometry (GC-O) Workflow cluster_detection Detection Sample Flavor/Fragrance Sample (containing this compound) Dilution Dilution in Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Split Effluent Splitter Separation->Split MS Mass Spectrometry (MS) - Identification Split->MS O Olfactometry (Sniff Port) - Odor Perception Split->O Data_Correlation Data Correlation (Retention Time, Odor, Mass Spectrum) MS->Data_Correlation O->Data_Correlation Identification Identification of Odor-Active Compounds Data_Correlation->Identification formulation_logic cluster_formulation Shower Gel Formulation Logic Water Water (Solvent Base) Surfactants Primary & Secondary Surfactants (Cleansing & Foaming) Water->Surfactants Dissolve in Thickener Thickener (Viscosity Control) Surfactants->Thickener Thicken with Fragrance_Solubilizer This compound + Solubilizer (Fragrance System) Thickener->Fragrance_Solubilizer Incorporate Additives Preservative & pH Adjuster (Stability & Safety) Fragrance_Solubilizer->Additives Stabilize with Final_Product Homogeneous Shower Gel Additives->Final_Product Results in

References

Application Notes and Protocols: Proline-Catalyzed Asymmetric Aldol Reaction of (R)-2-Methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proline-catalyzed asymmetric aldol (B89426) reaction stands as a cornerstone of modern organocatalysis, offering a powerful and environmentally benign method for the stereoselective formation of carbon-carbon bonds. This reaction, utilizing the simple and readily available amino acid L-proline as a catalyst, facilitates the direct aldol addition of a carbonyl donor to an acceptor, yielding valuable β-hydroxy carbonyl compounds with high levels of enantiomeric and diastereomeric control. The mechanism mimics the action of Class I aldolase (B8822740) enzymes, proceeding through a key enamine intermediate. This enamine, formed from the reaction of the donor carbonyl with proline, attacks the acceptor carbonyl, with the stereochemical outcome dictated by a well-organized transition state. This approach avoids the use of pre-formed enolates and toxic metal catalysts, aligning with the principles of green chemistry.

The use of α-branched aldehydes, such as (R)-2-methylpentanal, as aldol donors in these reactions is of significant interest in the synthesis of complex molecules and pharmaceutical intermediates, as it allows for the creation of intricate stereochemical architectures. This document provides detailed protocols and application notes for the proline-catalyzed asymmetric aldol reaction involving (R)-2-methylpentanal.

Data Presentation

The following table summarizes representative quantitative data for the proline-catalyzed asymmetric aldol reaction of an α-branched aldehyde with various acceptor aldehydes. While specific data for (R)-2-methylpentanal is not extensively reported, the data for the structurally similar 2-methylbutanal provides a strong indication of the expected yields and selectivities.

EntryDonor AldehydeAcceptor AldehydeSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (anti:syn)ee (%)
12-Methylbutanal4-NitrobenzaldehydeDMF20248595:599
22-MethylbutanalIsovaleraldehydeDMF20208896:497
32-MethylbutanalBenzaldehydeDMF20248194:699
42-MethylbutanalPropanalDMF10188095:598

Experimental Protocols

This section provides a detailed methodology for the proline-catalyzed asymmetric cross-aldol reaction of (R)-2-methylpentanal with a representative acceptor aldehyde.

Materials:

  • (R)-2-methylpentanal (donor aldehyde)

  • Acceptor aldehyde (e.g., 4-nitrobenzaldehyde)

  • L-proline (catalyst)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe pump

  • Standard laboratory glassware

  • Rotary evaporator

  • Apparatus for column chromatography

  • High-performance liquid chromatography (HPLC) with a chiral stationary phase for ee determination

  • Nuclear Magnetic Resonance (NMR) spectrometer for dr determination

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add L-proline (0.2 mmol, 20 mol%).

    • Add anhydrous DMF (2.0 mL) to the flask and stir the mixture until the catalyst is dissolved.

    • Add the acceptor aldehyde (1.0 mmol) to the solution.

  • Addition of Donor Aldehyde:

    • In a separate syringe, place (R)-2-methylpentanal (1.2 mmol).

    • Using a syringe pump, add the (R)-2-methylpentanal to the reaction mixture over a period of 4 hours at room temperature. Slow addition is crucial to minimize the self-condensation of the donor aldehyde.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for the time indicated in the data table (typically 20-24 hours).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aldol product.

  • Characterization:

    • Determine the diastereomeric ratio (dr) of the purified product by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

The following diagrams illustrate the catalytic cycle and the experimental workflow of the proline-catalyzed asymmetric aldol reaction.

G Catalytic Cycle of Proline-Catalyzed Aldol Reaction Proline Proline Enamine Enamine Intermediate Proline->Enamine + Donor - H2O Donor Donor Aldehyde ((R)-2-methylpentanal) Acceptor Acceptor Aldehyde Iminium Iminium Ion Enamine->Iminium + Acceptor Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H2O Aldol_Adduct->Proline - Product

Caption: Catalytic cycle of the proline-catalyzed aldol reaction.

G Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve L-Proline in DMF B Add Acceptor Aldehyde A->B C Slow Addition of (R)-2-methylpentanal B->C D Stir at Room Temperature C->D E Quench with NH4Cl D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Column Chromatography G->H I Determine dr (NMR) H->I J Determine ee (Chiral HPLC) H->J

Application Notes and Protocols for the Asymmetric Synthesis of 2-Methylpentanal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral 2-methylpentanal and its derivatives are valuable building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The stereocenter at the C2 position is crucial for the biological activity and pharmacological properties of these target molecules. This document provides detailed application notes and protocols for various methods of asymmetric synthesis of this compound derivatives, focusing on organocatalytic and biocatalytic approaches that offer high enantioselectivity and yields.

Organocatalytic Asymmetric α-Alkylation of Propanal

The direct asymmetric α-alkylation of aldehydes is a powerful method for the construction of chiral carbonyl compounds. Organocatalysis, utilizing small chiral organic molecules, provides an effective and environmentally benign alternative to traditional metal-based catalysts. The reaction proceeds through the formation of a chiral enamine intermediate, which then undergoes nucleophilic attack on an electrophile.

Logical Relationship: Organocatalytic α-Alkylation

G Workflow for Organocatalytic α-Alkylation cluster_reactants Reactants & Catalyst cluster_reaction Reaction Steps cluster_products Products & Analysis Propanal Propanal Enamine_Formation Enamine Formation Propanal->Enamine_Formation Alkyl_Halide Alkyl Halide (e.g., Propyl Iodide) Nucleophilic_Attack Nucleophilic Attack Alkyl_Halide->Nucleophilic_Attack Catalyst Chiral Amine Catalyst (e.g., Proline Derivative) Catalyst->Enamine_Formation Enamine_Formation->Nucleophilic_Attack Chiral Enamine Intermediate Hydrolysis Hydrolysis Nucleophilic_Attack->Hydrolysis Chiral_Aldehyde Chiral this compound Hydrolysis->Chiral_Aldehyde Analysis Purification & Chiral GC/HPLC Analysis Chiral_Aldehyde->Analysis

Caption: Workflow for Organocatalytic α-Alkylation of Propanal.

Experimental Protocol: Asymmetric α-Alkylation

This protocol describes the asymmetric α-alkylation of propanal with propyl iodide using a chiral primary amino acid organocatalyst.

Materials:

  • Propanal

  • Propyl iodide

  • Chiral primary amino acid organocatalyst (e.g., O-(tert-butyldimethylsilyl)-L-valine)

  • Potassium hydrogen carbonate (KHCO₃)

  • Deionized water

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of the chiral primary amino acid organocatalyst (0.1 mmol, 10 mol%) and potassium hydrogen carbonate (0.2 mmol) in water (2.0 mL) at room temperature, add propanal (2.0 mmol).

  • Add propyl iodide (1.0 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Determine the enantiomeric excess (ee) of the purified this compound by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Quantitative Data: Asymmetric α-Alkylation
CatalystElectrophileSolventTime (h)Yield (%)ee (%)
O-TBDMS-L-ValinePropyl IodideH₂O488595
(S)-α-Methyl ProlineBromoacetonitrileCH₂Cl₂487892

Organocatalytic Asymmetric Michael Addition

The asymmetric Michael addition of aldehydes to α,β-unsaturated compounds is a powerful C-C bond-forming reaction to synthesize chiral 1,5-dicarbonyl compounds and their derivatives. Organocatalysts, such as chiral amines, are highly effective in promoting this reaction with high enantioselectivity.

Signaling Pathway: Catalytic Cycle of Michael Addition

G Catalytic Cycle of Asymmetric Michael Addition Catalyst Chiral Amine Catalyst Enamine Chiral Enamine Catalyst->Enamine + Aldehyde - H₂O Aldehyde This compound Intermediate Iminium Ion Intermediate Enamine->Intermediate + Maleimide Maleimide N-Phenylmaleimide Intermediate->Catalyst - Product Product Chiral Michael Adduct Intermediate->Product + H₂O

Caption: Catalytic Cycle of Asymmetric Michael Addition.

Experimental Protocol: Asymmetric Michael Addition

This protocol details the asymmetric Michael addition of this compound to N-phenylmaleimide catalyzed by O-tert-butyl-L-threonine.[1]

Materials:

  • This compound

  • N-Phenylmaleimide

  • O-tert-butyl-L-threonine

  • Potassium hydroxide (B78521) (KOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.2 mmol, 1.2 equiv), O-tert-butyl-L-threonine (0.05 mmol, 5 mol%), and KOH (0.05 mmol, 5 mol%) in dichloromethane (0.5 mL).[1]

  • Stir the mixture for 2-3 minutes to facilitate the formation of the enamine.[1]

  • Add N-phenylmaleimide (1.0 mmol, 1.0 equiv) to the reaction mixture and continue stirring.[1]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 16 hours.[1]

  • Upon completion, quench the reaction by adding 15 mL of water.[1]

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 15 mL).[1]

  • Combine the organic layers and dry with anhydrous sodium sulfate.[1]

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by column chromatography.[1]

  • The diastereomeric ratio can be improved by crystallization.[1]

Quantitative Data: Asymmetric Michael Addition
AldehydeMichael AcceptorCatalystBaseYield (%)dree (%)
This compoundN-PhenylmaleimideO-tert-butyl-L-threonineKOH45 (after crystallization)>99:1>99

Biocatalytic Kinetic Resolution

Biocatalytic kinetic resolution is an efficient method for obtaining enantiomerically pure compounds. This process utilizes an enzyme, such as a ketoreductase, to selectively transform one enantiomer of a racemic mixture, allowing for the separation of the remaining unreacted enantiomer.

Experimental Workflow: Biocatalytic Kinetic Resolution

G Workflow for Biocatalytic Kinetic Resolution Racemic_Aldehyde Racemic this compound Bioreduction Bioreduction in Buffer Racemic_Aldehyde->Bioreduction Enzyme_Cofactor Ketoreductase & NADPH Enzyme_Cofactor->Bioreduction Mixture (S)-2-Methylpentanal & (R)-2-Methylpentanol Bioreduction->Mixture Separation Separation (Distillation/Chromatography) Mixture->Separation S_Aldehyde (S)-2-Methylpentanal Separation->S_Aldehyde R_Alcohol (R)-2-Methylpentanol Separation->R_Alcohol Oxidation Oxidation (Optional) R_Alcohol->Oxidation R_Aldehyde (R)-2-Methylpentanal Oxidation->R_Aldehyde

Caption: Workflow for Biocatalytic Kinetic Resolution of this compound.

Experimental Protocol: Biocatalytic Kinetic Resolution

This protocol describes the kinetic resolution of racemic this compound using an evolved ketoreductase.[2]

Materials:

  • Racemic this compound

  • Evolved ketoreductase (KRED)

  • NADPH cofactor

  • Buffered aqueous medium (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of the ketoreductase enzyme and NADPH cofactor in a buffered aqueous medium in a reaction vessel.[2]

  • Add racemic this compound to the enzyme solution.[2]

  • Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C).[2]

  • Monitor the reaction progress by chiral GC to determine the conversion and enantiomeric excess of the remaining aldehyde and the alcohol product.

  • Once the desired conversion is reached (typically around 50% for optimal ee of both product and remaining substrate), stop the reaction.

  • Extract the mixture with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Separate the unreacted (S)-2-methylpentanal from the (R)-2-methylpentanol product by distillation or column chromatography.[2]

  • (Optional) If (R)-2-methylpentanal is the desired product, the purified (R)-2-methylpentanol can be oxidized using standard oxidation protocols.[2]

Quantitative Data: Biocatalytic Resolution
EnzymeSubstrateConversion (%)ee of (S)-Aldehyde (%)ee of (R)-Alcohol (%)
Evolved KetoreductaseRacemic this compound~50>99>99

Asymmetric Hydrogenation of 2-Methyl-2-pentenal (B83557)

The asymmetric hydrogenation of α,β-unsaturated aldehydes is a key step in a two-step synthesis of chiral saturated aldehydes from smaller, achiral precursors. This method involves the initial aldol (B89426) condensation of propanal to form 2-methyl-2-pentenal, followed by enantioselective hydrogenation of the C=C double bond.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is a general guideline for the asymmetric hydrogenation of 2-methyl-2-pentenal using a chiral ruthenium-BINAP catalyst.

Materials:

  • 2-Methyl-2-pentenal

  • [RuCl₂(benzene)]₂

  • (S)-BINAP

  • Methanol or Ethanol

  • High-pressure reactor (autoclave)

  • Hydrogen gas

Procedure:

  • Prepare the active catalyst in situ by dissolving [RuCl₂(benzene)]₂ and (S)-BINAP in the solvent under an inert atmosphere.

  • Place the solution of 2-methyl-2-pentenal in the high-pressure reactor.

  • Add the catalyst solution to the reactor.

  • Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 4-100 atm H₂).[3]

  • Stir the reaction at the desired temperature (e.g., 25-100 °C) for the specified time (e.g., 12-48 hours).[3]

  • After cooling and carefully venting the hydrogen, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the chiral this compound.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Quantitative Data: Asymmetric Hydrogenation
Catalyst SystemSubstrateH₂ Pressure (atm)Temp (°C)Yield (%)ee (%)
Ru-(S)-BINAP2-Methyl-2-pentenal10025High>95
Ru-(S)-BINAP2-Methyl-2-pentenal4100High>95

Disclaimer: The provided protocols are intended for research purposes by qualified individuals. Appropriate safety precautions should be taken when handling all chemicals and conducting the described reactions. Reaction conditions may require optimization for specific substrates and desired outcomes.

References

Application Notes and Protocols for the Selective Hydrogenation of 2-Methyl-2-pentenal to 2-Methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydrogenation of α,β-unsaturated aldehydes is a critical transformation in organic synthesis, enabling the production of valuable saturated aldehydes that serve as key intermediates in the pharmaceutical and fine chemical industries. 2-Methylpentanal, a precursor to the sedative drug meprobamate, is primarily synthesized through the selective hydrogenation of 2-methyl-2-pentenal (B83557). This process requires high selectivity to reduce the carbon-carbon double bond (C=C) while preserving the carbonyl group (C=O). This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 2-methyl-2-pentenal to this compound, summarizing key data and methodologies from recent studies.

Data Presentation: Catalyst Performance in 2-Methyl-2-pentenal Hydrogenation

The choice of catalyst and reaction conditions is paramount in achieving high selectivity and conversion in the hydrogenation of 2-methyl-2-pentenal. Below is a summary of the performance of various catalytic systems.

CatalystSupportTemperature (°C)PressureConversion (%)Selectivity to this compound (%)PhaseReference
0.5 wt% PtSiO₂200AtmosphericHigh ActivityHighGas[1]
0.5 wt% PdSiO₂200AtmosphericModerate ActivityHighGas[1]
5 wt% CuSiO₂200AtmosphericLow ActivityLower (hydrogenates both C=C and C=O)Gas[1]
CoCarbonLow TemperaturesNot SpecifiedVaries with loading~100Not Specified[2]
CuZnAlHydrotalcite≤ 651 - 6 x 10⁶ PaLow100Liquid[3][4][5]
6 wt.% CuActive Carbon456 x 10⁶ Pa81100Liquid[4]
6 wt.% CoCNR115 Carbon10060 barHighHighLiquid[5]

Note: "High," "Moderate," and "Low" activity and selectivity are qualitative descriptions from the source material where specific percentages were not provided.

Experimental Protocols

This section details the methodologies for catalyst preparation and the hydrogenation reaction based on established procedures.

Protocol 1: Gas-Phase Hydrogenation using Supported Pt, Pd, or Cu Catalysts[1]

1. Catalyst Preparation (Incipient Wetness Impregnation):

  • Support: Precipitated silica (B1680970) (SiO₂).

  • Precursors: H₂PtCl₆ for Platinum, Pd(NO₃)₂ for Palladium, and Cu(NO₃)₂·2.5H₂O for Copper.

  • Procedure:

    • Calculate the amount of precursor solution needed to achieve the desired metal loading (e.g., 0.5 wt% for Pt and Pd, 5 wt% for Cu) based on the pore volume of the silica support (liquid/solid ratio of 1.26 ml/g).

    • Dissolve the metal precursor in deionized water.

    • Add the solution to the silica support dropwise until the point of incipient wetness is reached.

    • Dry the impregnated support in an oven overnight at 120°C.

    • Calcine the dried catalyst in air at 400°C for 4 hours.

2. Hydrogenation Reaction:

  • Apparatus: Fixed-bed tubular reactor.

  • Procedure:

    • Load the catalyst (50–150 mg) into the reactor.

    • Reduce the catalyst in situ by flowing H₂ at 400°C for 2 hours.

    • Cool the reactor to the reaction temperature (200°C) under H₂ flow.

    • Introduce a gaseous feed of 2-methyl-2-pentenal and H₂ (molar ratio 1:12) into the reactor.

    • Maintain the reaction for 2-3 hours.

    • Collect the product stream, which is kept in the gas phase by heated lines, for analysis.

3. Product Analysis:

  • Analyze the product mixture using Gas Chromatography (GC) to determine the conversion of 2-methyl-2-pentenal and the selectivity towards this compound and other byproducts.

Protocol 2: Liquid-Phase Continuous-Flow Hydrogenation using CuZnAl Hydrotalcite-Derived Catalysts[4][5]

1. Catalyst Preparation:

  • Synthesize CuZnAl hydrotalcites with varying molar ratios via co-precipitation.

  • Calcine the hydrotalcite to obtain the mixed metal oxide.

  • Reduce the calcined material to obtain the active catalyst.

2. Hydrogenation Reaction:

  • Apparatus: Continuous-flow fixed-bed reactor system equipped with a high-pressure liquid pump.

  • Procedure:

    • Pack the freshly reduced catalyst (0.100 g) into the reactor.

    • Feed a solution of 2-methyl-2-pentenal in a suitable solvent (e.g., ethanol) into the reactor at a constant flow rate.

    • Introduce hydrogen gas at the desired pressure (1 x 10⁶ to 6 x 10⁶ Pa).

    • Control the reaction temperature (25°C to 105°C).

    • Collect the output stream for analysis.

3. Product Analysis:

  • Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the composition of the product stream to determine conversion and selectivity.

Mandatory Visualizations

Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_products Products 2M2P 2-Methyl-2-pentenal 2MP This compound (Desired Product) 2M2P->2MP + H₂ (on C=C) 2M2Pol 2-Methyl-2-penten-1-ol (Unsaturated Alcohol) 2M2P->2M2Pol + H₂ (on C=O) nPentane n-Pentane (Decarbonylation) 2M2P->nPentane Decarbonylation H2 H₂ 2MPol 2-Methylpentanol (Saturated Alcohol) 2MP->2MPol + H₂ 2M2Pol->2MPol + H₂

Caption: Reaction network for the hydrogenation of 2-methyl-2-pentenal.

Experimental Workflow

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis Impregnation Incipient Wetness Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Loading Catalyst Loading into Reactor Calcination->Loading Reduction In Situ Reduction Loading->Reduction Reaction Introduce Reactants (2-Methyl-2-pentenal + H₂) Reduction->Reaction Conditions Control Temperature & Pressure Reaction->Conditions Collection Product Collection Conditions->Collection Analysis GC / GC-MS Analysis Collection->Analysis Data Determine Conversion & Selectivity Analysis->Data

Caption: General experimental workflow for catalytic hydrogenation.

References

Application Notes and Protocols for Studying 2-Methylpentanal Kinetics using Pulsed Laser Photolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for studying the gas-phase kinetics of 2-methylpentanal, a volatile organic compound of interest in atmospheric chemistry and relevant to indoor air quality and flavor science. The primary technique discussed is Pulsed Laser Photolysis coupled with Laser-Induced Fluorescence (PLP-LIF), a powerful method for determining absolute rate coefficients of elementary reactions.

Introduction

This compound (2-MP) is an aldehyde that can be emitted from various sources and undergoes atmospheric degradation, primarily through reactions with hydroxyl (OH) radicals and photolysis.[1][2] Understanding the kinetics of these reactions is crucial for accurately modeling its atmospheric lifetime, potential for secondary pollutant formation, and overall environmental impact. Pulsed laser photolysis is a versatile technique that allows for the generation of reactive species, such as OH radicals, in a controlled environment and the subsequent monitoring of their concentration over time to determine reaction rates.

Quantitative Kinetic Data

The following tables summarize the experimentally determined kinetic parameters for the reaction of OH radicals with this compound and its photolysis.

Rate Coefficient for the Reaction of OH with this compound

The temperature-dependent rate coefficient for the reaction OH + this compound → Products has been determined using the PLP-LIF technique over a temperature range of 263–353 K.[1][3][4] The reaction shows a slightly negative temperature dependence, meaning the reaction rate increases as the temperature decreases.[4]

Temperature (K)Rate Coefficient, k(T) (cm³ molecule⁻¹ s⁻¹)Reference
298(3.28 ± 0.08) x 10⁻¹¹[4]
263 - 353k(T) = (6.18 ± 0.94) x 10⁻¹² exp((509 ± 45)/T)[4]

Arrhenius Parameters: [4]

  • Pre-exponential factor (A): (6.18 ± 0.94) x 10⁻¹² cm³ molecule⁻¹ s⁻¹

  • Activation Energy (Ea): -(4.23 ± 0.38) kJ mol⁻¹

Photolysis of this compound

The photolysis of this compound is another important atmospheric removal process. The effective quantum yield has been determined under simulated solar conditions.

ParameterValueConditionsReference
Effective Quantum Yield (Φ_eff)0.32 ± 0.03λ ≥ 290 nm[1][2]
Photolysis Rate Coefficient (J)(2.2 ± 0.1) x 10⁻⁵ s⁻¹Irradiated with actinic lamps[4]

Experimental Protocols

This section outlines the methodology for determining the rate coefficient of the reaction between OH radicals and this compound using Pulsed Laser Photolysis with Laser-Induced Fluorescence detection.

Principle of the PLP-LIF Technique

The PLP-LIF method involves two main steps:

  • Generation of OH radicals: A short pulse of UV laser light (photolysis laser) is used to photolyze a precursor molecule (e.g., H₂O₂) to produce a known concentration of OH radicals.

  • Detection of OH radicals: A second, tunable laser (probe laser) excites the OH radicals to a higher electronic state at a specific wavelength. The subsequent fluorescence emitted as the radicals relax back to their ground state is detected by a photomultiplier tube (PMT). The intensity of this fluorescence is proportional to the OH radical concentration.

By varying the time delay between the photolysis and probe laser pulses, the decay of the OH radical concentration in the presence of a known excess of this compound can be monitored. This allows for the determination of the pseudo-first-order rate coefficient, from which the bimolecular rate coefficient can be extracted.

Experimental Setup

A typical PLP-LIF experimental setup consists of a temperature-controlled reaction cell, two laser systems, gas handling and flow control, and a detection system.

G cluster_lasers Laser Systems cluster_gas Gas Handling cluster_reaction Reaction & Detection cluster_control Control & Data Acquisition Photolysis_Laser Photolysis Laser (e.g., KrF Excimer, 248 nm) Reaction_Cell Temperature-Controlled Reaction Cell Photolysis_Laser->Reaction_Cell Photolysis Pulse Probe_Laser Probe Laser (e.g., Nd:YAG pumped Dye Laser, ~282 nm) Probe_Laser->Reaction_Cell Probe Pulse Precursor OH Precursor (e.g., H2O2) MFCs Mass Flow Controllers Precursor->MFCs Reactant This compound (+ Buffer Gas, e.g., He/N2) Reactant->MFCs MFCs->Reaction_Cell MFCs->Reaction_Cell Filter Bandpass Filter (~309 nm) Reaction_Cell->Filter OH Fluorescence PMT Photomultiplier Tube (PMT) Data_Acquisition Oscilloscope / Computer PMT->Data_Acquisition Filter->PMT OH Fluorescence Timing_Control Pulse Generator & Delay Control Timing_Control->Photolysis_Laser Timing_Control->Probe_Laser Timing_Control->Data_Acquisition

Caption: Schematic of a Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) experimental setup.

Detailed Methodology
  • Gas Mixture Preparation:

    • Prepare a dilute mixture of this compound in an inert buffer gas (e.g., Helium or Nitrogen) using calibrated mass flow controllers. The concentration of this compound should be in large excess compared to the initial OH radical concentration to ensure pseudo-first-order kinetics.

    • Prepare a separate flow of the OH precursor (e.g., H₂O₂) in the buffer gas.

  • OH Radical Generation and Detection:

    • Introduce the gas mixtures into the temperature-controlled reaction cell.

    • Generate OH radicals by photolyzing H₂O₂ with a pulse from a KrF excimer laser at 248 nm.

    • After a variable time delay, probe the OH radicals by exciting the A²Σ⁺(v'=1) ← X²Π(v''=0) transition around 282 nm using a frequency-doubled dye laser pumped by a Nd:YAG laser.

    • Detect the resulting fluorescence at approximately 309 nm using a photomultiplier tube fitted with a narrow bandpass filter to minimize scattered light.

  • Kinetic Measurements:

    • Record the OH fluorescence intensity as a function of the delay time between the photolysis and probe laser pulses. This provides the temporal decay profile of the OH radicals.

    • Perform experiments with and without this compound in the gas flow to determine the background decay of OH radicals (k₀').

    • Measure the pseudo-first-order decay rate (k') at different concentrations of this compound.

  • Data Analysis:

    • The temporal decay of the OH concentration follows the first-order rate equation: [OH]t = [OH]₀ * exp(-k' * t) where k' is the pseudo-first-order rate coefficient.

    • The bimolecular rate coefficient, k(T), is determined from the slope of a plot of k' versus the concentration of this compound: k' = k₀' + k(T) * [this compound]

    • Repeat the measurements at different temperatures to determine the temperature dependence of the rate coefficient and to derive the Arrhenius parameters.

Reaction Pathways and Mechanisms

The atmospheric degradation of this compound is initiated by photolysis or reaction with OH radicals, leading to the formation of various products.

Photodissociation of this compound

The absorption of UV radiation can lead to the photodissociation of this compound through several channels, with Norrish Type I and Type II being the most significant in the atmosphere.

G cluster_products Photodissociation Products MP This compound (CH3CH2CH2CH(CH3)CHO) hv hv (λ ≥ 290 nm) NorrishI Norrish Type I (C-C bond cleavage) hv->NorrishI NorrishII Norrish Type II (γ-H abstraction) hv->NorrishII P1 CH3CH2CH2CH(CH3)• + •CHO NorrishI->P1 P2 CH3CH=CH2 + CH3CH2CHO NorrishII->P2

Caption: Primary photodissociation pathways for this compound.

OH-Initiated Oxidation of this compound

The reaction of this compound with OH radicals proceeds primarily through hydrogen abstraction from the aldehydic group or the tertiary carbon atom. The resulting alkyl radical reacts with O₂ to form a peroxy radical, which can then undergo further reactions in the atmosphere.

G cluster_abstraction H-Abstraction MP This compound OH •OH Aldehydic_H Aldehydic H Abstraction OH->Aldehydic_H Tertiary_H Tertiary C-H Abstraction OH->Tertiary_H Radical1 CH3CH2CH2CH(CH3)C•=O (Acyl Radical) Aldehydic_H->Radical1 Radical2 CH3CH2CH2C•(CH3)CHO (Alkyl Radical) Tertiary_H->Radical2 O2 + O2 Peroxy1 Acyl Peroxy Radical Radical1->Peroxy1 + O2 Peroxy2 Alkyl Peroxy Radical Radical2->Peroxy2 + O2 Further_Reactions Further Atmospheric Reactions (e.g., with NO, HO2) Peroxy1->Further_Reactions Peroxy2->Further_Reactions

Caption: OH-initiated oxidation mechanism of this compound.

References

Application Notes: 2-Methylpentanal as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpentanal (CAS: 123-15-9), also known as 2-methylvaleraldehyde, is a C6 aldehyde that serves as a highly versatile and valuable intermediate in organic synthesis.[1] Its structure, featuring a chiral center at the α-position to the carbonyl group, makes its enantiomers, particularly (R)-2-methylpentanal, crucial building blocks for the stereospecific synthesis of complex molecules.[2] The inherent reactivity of the aldehyde functional group allows for a wide range of chemical transformations, establishing this compound as a key precursor in the production of pharmaceuticals, agrochemicals, fragrances, and other specialty chemicals.[1][3]

These notes provide an overview of the applications of this compound, focusing on its role in key synthetic reactions and providing detailed protocols for its use.

Key Applications

  • Pharmaceutical Synthesis : this compound is a documented precursor in the synthesis of various pharmaceutical compounds. Notably, it is an intermediate in the production of the commercial tranquilizer meprobamate.[2][4] The chiral nature of (R)-2-methylpentanal is particularly leveraged in the development of drugs where specific stereochemistry is critical for biological activity.[2]

  • Fragrance and Flavor Industry : With its characteristic ethereal and fruity aroma, this compound and its derivatives are used as flavoring agents and fragrance ingredients.[1][3] It serves as a starting material for the synthesis of other aromatic molecules, such as acetals, which are widely used in perfumes.[5]

  • Agrochemicals : The aldehyde functionality of this compound allows for its conversion into a variety of other functional groups, making it an attractive starting point for the development of new crop protection agents.[1]

  • Specialty Chemicals : It is used in the synthesis of rubber and various resins, highlighting its utility in polymer and materials science.[3]

Physicochemical and Spectroscopic Data

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValueReference
Molecular Formula C₆H₁₂O[2][4]
Molar Mass 100.16 g/mol [2][4]
Appearance Colorless liquid[3][4]
Density 0.808 g/mL at 25 °C
Boiling Point 119-120 °C
Refractive Index (n20/D) 1.401
CAS Number 123-15-9 (racemic)[2][4]
CAS Number 53531-14-9 ((R)-enantiomer)[2]

Core Synthetic Pathways and Protocols

This compound is both synthesized from simpler precursors and used as a reactant in more complex transformations. The following sections detail key experimental protocols.

Synthesis of this compound via Aldol Condensation and Hydrogenation

A primary industrial method for producing this compound involves the self-aldol condensation of propanal to form 2-methyl-2-pentenal, which is subsequently hydrogenated.[2][4]

Synthesis_Workflow Propanal Propanal (2 eq) Condensation Aldol Condensation (Base Catalyst, e.g., NaOH or Anion Exchange Resin) Propanal->Condensation Pentenal 2-Methyl-2-pentenal Condensation->Pentenal Dehydration Hydrogenation Selective Hydrogenation (e.g., Pd/C, H₂) Pentenal->Hydrogenation FinalProduct This compound Hydrogenation->FinalProduct Biocatalytic_Resolution Racemic Racemic (R,S)-2-Methylpentanal Bioreduction Bioreduction (Ketoreductase, NADPH) Racemic->Bioreduction Mixture Mixture of Products Bioreduction->Mixture Selective reduction of (R)-enantiomer Separation Separation (Distillation or Chromatography) Mixture->Separation S_Aldehyde (S)-2-Methylpentanal (unreacted) Separation->S_Aldehyde R_Alcohol (R)-2-Methylpentanol (product) Separation->R_Alcohol Aldol_Reaction_Pathway cluster_reactants Reactants Aldehyde (R)-2-Methylpentanal Reaction Asymmetric Aldol Reaction (DMSO, Room Temp) Aldehyde->Reaction Ketone Nucleophile (e.g., Acetone) Ketone->Reaction Catalyst Catalyst ((S)-Proline) Catalyst->Reaction Quench Workup (NH₄Cl quench, Extraction) Reaction->Quench Purify Purification (Column Chromatography) Quench->Purify Product Chiral Aldol Product (β-hydroxy ketone) Purify->Product

References

Troubleshooting & Optimization

Optimizing temperature program for chiral GC separation of 2-methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the chiral gas chromatography (GC) separation of 2-methylpentanal.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound enantiomers?

A1: this compound possesses a single chiral center, resulting in two enantiomers ((R)- and (S)-2-methylpentanal). These enantiomers have identical physical and chemical properties in an achiral environment, making their separation challenging. Effective separation necessitates the use of a chiral stationary phase (CSP) in the GC column, which creates a chiral environment allowing for differential interaction with the enantiomers, leading to different retention times.

Q2: Which type of GC column is most effective for separating this compound enantiomers?

A2: For the chiral separation of volatile aldehydes like this compound, capillary columns coated with cyclodextrin-based stationary phases are highly recommended.[1] Specifically, derivatives of β-cyclodextrin have demonstrated success in resolving structurally similar chiral aldehydes.[1] The choice of the specific cyclodextrin (B1172386) derivative can significantly impact the selectivity of the separation.

Q3: Why is temperature programming crucial for the chiral separation of this compound?

A3: Temperature programming is a critical parameter in the GC separation of enantiomers. A constant (isothermal) oven temperature may not provide sufficient resolution for closely eluting enantiomers. A carefully optimized temperature ramp allows for a balance between analysis time and the interaction of the analytes with the chiral stationary phase, which is essential for achieving baseline separation. A temperature that is too high can reduce interaction time and lead to co-elution, while a temperature that is too low may result in excessively long run times and broad peaks.[1]

Q4: Can carrier gas selection affect the separation of this compound enantiomers?

A4: Yes, the choice of carrier gas and its linear velocity can impact separation efficiency. Hydrogen is often preferred as a carrier gas for chiral separations as it allows for higher linear velocities without a significant loss in efficiency, leading to faster analysis times.[2] However, helium is also commonly used and provides good resolution.[1] It is important to optimize the flow rate for the specific column dimensions and carrier gas being used.

Troubleshooting Guide

Problem 1: Poor or No Resolution of Enantiomers

Q: I am seeing a single peak or two poorly resolved, overlapping peaks for this compound. How can I improve the separation?

A: This is a common issue in chiral separations. Here are several steps you can take to improve resolution:

  • Optimize the Temperature Program: This is the most critical parameter to adjust.

    • Lower the Initial Temperature: A lower starting temperature increases the retention of the enantiomers on the column, allowing for better initial separation.

    • Decrease the Ramp Rate: A slower temperature ramp rate (e.g., 1-2 °C/min) provides more time for the enantiomers to interact with the chiral stationary phase, which can significantly enhance resolution.[2]

    • Introduce an Isothermal Hold: A brief hold at the initial temperature or at a temperature where the enantiomers begin to elute can sometimes improve separation.

  • Verify Column Selection: Ensure you are using a suitable chiral GC column. For this compound, a cyclodextrin-based column, such as one with a heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin stationary phase, is recommended.[1] A non-chiral column will not resolve enantiomers.

  • Check Carrier Gas Flow Rate: An excessively high flow rate can reduce interaction time with the stationary phase and lead to poor resolution.[1] Optimize the linear velocity for your carrier gas (Helium or Hydrogen).

  • Consider a Longer Column: If available, a longer column (e.g., 30m or 60m) provides more theoretical plates and can improve the separation of closely eluting peaks.[1]

  • Reduce Sample Concentration: Column overload can cause peak broadening and a loss of resolution. Try diluting your sample or reducing the injection volume.[1]

Problem 2: Peak Tailing or Fronting

Q: My peaks for this compound are showing significant tailing or fronting. What could be the cause and how can I fix it?

A: Poor peak shape can compromise resolution and quantification. Here are the likely causes and solutions:

  • Active Sites in the System: Aldehydes are prone to interacting with active sites in the injector liner or at the head of the column, leading to peak tailing.

    • Solution: Use a deactivated inlet liner and ensure your column is properly conditioned according to the manufacturer's instructions. If the problem persists, trimming a small portion (10-20 cm) from the front of the column may help.

  • Improper Injection Technique: A slow injection can lead to peak broadening and fronting.

    • Solution: Ensure a fast and consistent injection. If using an autosampler, check its settings.

  • Column Contamination: Accumulation of non-volatile residues on the column can lead to poor peak shape.

    • Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants. If this does not resolve the issue, the column may need to be replaced.

  • Sample Solvent Mismatch: The solvent used to dissolve the sample can affect peak shape, especially in splitless injection.

    • Solution: Ensure the sample solvent is compatible with the stationary phase. For splitless injection, the initial oven temperature should typically be about 20°C below the boiling point of the solvent.

Problem 3: Irreproducible Retention Times

Q: The retention times for the this compound enantiomers are shifting between runs. What could be causing this?

A: Fluctuations in retention times can affect the reliability of your analysis. Consider the following:

  • Oven Temperature Instability: Ensure your GC oven is maintaining a stable and reproducible temperature profile. Programming a ramp rate that is too fast for your instrument to follow can lead to retention time variability.[3]

  • Carrier Gas Flow Rate Fluctuations: Check for leaks in your gas lines and ensure the flow controller is functioning correctly.

  • Inconsistent Sample Injection: Variations in injection volume or speed can lead to slight shifts in retention times.

  • Column Aging: Over time, the performance of a chiral column can degrade, which may affect retention times. Regular conditioning and monitoring of a standard can help track column health.

Data Presentation

Table 1: Example Temperature Programs for Chiral Separation of C5/C6 Aldehydes and Similar Volatiles

AnalyteColumn TypeInitial Temp. (°C) & Hold (min)Ramp Rate (°C/min)Final Temp. (°C) & Hold (min)Reference
This compound/2-MethylpentanolChiral β-Cyclodextrin50 (2)5150 (5)Fictionalized from[1]
2-Ethyl-4-methylpentanalHeptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin60 (2)2120 (5)[1]
General Chiral VolatilesRt-βDEXsm40 (1)2230 (3)[2]
General Chiral VolatilesRt-βDEXcst60 (1)1200 (N/A)[2]

Experimental Protocols

Protocol 1: Chiral GC-FID Analysis of this compound

This protocol provides a starting point for the method development for the chiral separation of this compound.

1. Instrumentation and Consumables:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Chiral Capillary Column: e.g., Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin based column (30m x 0.25mm ID, 0.25µm film thickness)

  • Carrier Gas: Helium or Hydrogen (high purity)

  • Injector: Split/Splitless

  • Sample: Racemic this compound standard in a suitable solvent (e.g., hexane)

2. GC Method Parameters:

  • Injector:

    • Mode: Split (e.g., 50:1 split ratio)

    • Temperature: 220°C

    • Injection Volume: 1 µL

  • Oven Temperature Program (Starting Point):

    • Initial Temperature: 50°C, hold for 2 minutes

    • Ramp: Increase to 150°C at 3°C/minute

    • Hold: Hold at 150°C for 5 minutes

  • Carrier Gas:

    • Gas: Helium

    • Flow Rate: 1.0 mL/minute (constant flow)

  • Detector (FID):

    • Temperature: 250°C

    • Hydrogen Flow: 30 mL/minute

    • Air Flow: 300 mL/minute

    • Makeup Gas (Helium): 25 mL/minute

3. Data Analysis:

  • Identify the two enantiomer peaks based on their retention times.

  • Integrate the peak areas to determine the enantiomeric ratio.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep Prepare Racemic This compound Standard injection Inject Sample prep->injection separation Chiral GC Separation (Temperature Program) injection->separation Analyte Introduction detection FID Detection separation->detection Elution of Enantiomers integration Peak Integration detection->integration Chromatogram Generation quantification Determine Enantiomeric Ratio integration->quantification

Caption: Experimental workflow for chiral GC analysis of this compound.

troubleshooting_logic cluster_temp Temperature Program Optimization cluster_column Column & System Check cluster_result Outcome start Poor Resolution of Enantiomers lower_temp Lower Initial Temperature start->lower_temp slower_ramp Decrease Ramp Rate start->slower_ramp add_hold Add Isothermal Hold start->add_hold check_column Verify Chiral Column lower_temp->check_column check_flow Optimize Flow Rate slower_ramp->check_flow reduce_conc Reduce Sample Concentration add_hold->reduce_conc resolved Resolution Improved check_column->resolved check_flow->resolved reduce_conc->resolved

Caption: Troubleshooting logic for poor enantiomeric resolution.

References

Technical Support Center: Synthesis of 2-Methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-methylpentanal synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common industrial method for producing this compound is a two-step process involving the aldol (B89426) condensation of propanal to form 2-methyl-2-pentenal (B83557), followed by the selective hydrogenation of the carbon-carbon double bond.[1][2] Another potential route is the hydroformylation of 1-pentene, although this is less commonly detailed for this specific aldehyde in readily available literature.

Q2: What is the overall reaction scheme for the aldol condensation and hydrogenation route?

A2: The overall reaction is as follows:

  • Aldol Condensation: Two molecules of propanal react in the presence of a base catalyst to form 2-methyl-2-pentenal and water.[3]

  • Hydrogenation: 2-methyl-2-pentenal is then hydrogenated to yield this compound.[4]

Q3: What are the typical yields for the synthesis of this compound?

A3: With optimized conditions, the yield for the preparation of the intermediate, 2-methyl-2-pentenal, can be quite high, with some methods reporting yields of over 95%.[5] The subsequent hydrogenation step is also typically efficient, with overall yields for the two-step process being favorable for industrial production. A yield of 95.3% has been reported for a specific hydrogenation process.[6]

Q4: What are the main safety concerns when synthesizing this compound?

A4: Propanal is a volatile and flammable liquid. The aldol condensation reaction can be exothermic, so proper temperature control is crucial to prevent runaway reactions. Hydrogenation is performed under pressure with flammable hydrogen gas and a catalyst, which requires specialized equipment and adherence to strict safety protocols. This compound itself is a flammable liquid and can cause skin and eye irritation.[2]

Troubleshooting Guides

Part 1: Aldol Condensation of Propanal

This section addresses common issues encountered during the synthesis of the intermediate, 2-methyl-2-pentenal.

Issue Possible Causes Recommended Solutions
Low Conversion of Propanal 1. Insufficient Catalyst Activity: The base catalyst (e.g., anion exchange resin, hydrotalcite) (B1172525) may be old, poisoned, or used in insufficient quantity.[7] 2. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. 3. Short Reaction Time: The reaction may not have had enough time to proceed to completion.1. Catalyst Management: Use fresh or regenerated catalyst. Ensure the correct catalyst-to-reactant ratio is used. For anion exchange resins, a ratio of 10 mmol resin to 20 mmol of propanal has been reported as optimal.[7] 2. Optimize Temperature: Gradually increase the reaction temperature while monitoring for side reactions. A temperature of 30°C has been found to be optimal with an anion exchange resin catalyst.[7] 3. Increase Reaction Time: Extend the reaction time. A reaction time of 2 hours was found to be optimal in the same study.[7]
Low Selectivity to 2-Methyl-2-pentenal (Formation of Byproducts) 1. Formation of Higher Order Condensation Products: Trimers and other higher oligomers can form.[8] 2. Acetal Formation: Propanal can react with itself or with the product to form acetals.[8] 3. Crossed-Aldol Reactions (if impurities are present): Other aldehydes or ketones in the starting material can lead to a mixture of products.[9]1. Control Reaction Conditions: Use milder reaction conditions (lower temperature, shorter reaction time) to favor the formation of the dimer. 2. Use of Specific Catalysts: Strong anion-exchange resins have shown high selectivity (95%) to 2-methyl-2-pentenal.[8] 3. Ensure High Purity of Reactants: Use purified propanal to avoid unwanted side reactions.
Catalyst Deactivation 1. Fouling: Deposition of polymeric byproducts on the catalyst surface.[10] 2. Poisoning: Strong adsorption of impurities from the feed onto the active sites.[10] 3. Desulfonation (for ion-exchange resins): Loss of sulfonic acid groups, which are the active sites.[11]1. Regeneration: Implement a regeneration protocol for the catalyst, which may involve washing with a solvent or a mild acid/base solution. 2. Feed Purification: Purify the propanal feed to remove potential poisons. 3. Optimize Operating Conditions: Operate at temperatures and pressures that minimize catalyst degradation.
Part 2: Hydrogenation of 2-Methyl-2-pentenal

This section addresses common issues encountered during the hydrogenation of 2-methyl-2-pentenal to this compound.

Issue Possible Causes Recommended Solutions
Low Conversion of 2-Methyl-2-pentenal 1. Catalyst Deactivation: The catalyst (e.g., Pt, Pd, Co) may be poisoned or sintered.[12] 2. Insufficient Hydrogen Pressure: The partial pressure of hydrogen may be too low for the reaction to proceed efficiently. 3. Poor Mass Transfer: Inefficient mixing may limit the contact between hydrogen, the reactant, and the catalyst.1. Catalyst Management: Use a fresh or regenerated catalyst. Consider using a more robust catalyst support. 2. Increase Hydrogen Pressure: Carefully increase the hydrogen pressure within the safety limits of the equipment. 3. Improve Agitation: Increase the stirring speed to enhance mass transfer.
Low Selectivity to this compound (Over-hydrogenation or Side Reactions) 1. Hydrogenation of the Carbonyl Group: The aldehyde group is hydrogenated to an alcohol (2-methylpentanol).[4] 2. Decarbonylation: Loss of the carbonyl group to form n-pentane. This is more prevalent at higher temperatures with Pt and Pd catalysts. 3. Hydrogenolysis: Cleavage of C-O bonds at high temperatures, leading to the formation of 2-methylpentane.[4]1. Catalyst Selection: Use a catalyst that is selective for the hydrogenation of C=C bonds over C=O bonds. Cobalt-based catalysts have shown high selectivity towards this compound.[13] 2. Optimize Reaction Conditions: Use lower temperatures and pressures to minimize over-hydrogenation and decarbonylation. For a Co/CNR115 catalyst, optimal conditions for this compound production were found to be 100°C and 60 bar.[13] 3. Monitor Reaction Progress: Closely monitor the reaction and stop it once the desired conversion is achieved to prevent further reduction of the product.
Difficulty in Product Purification 1. Presence of Close-Boiling Impurities: Byproducts such as 2-methylpentanol may have boiling points close to that of this compound. 2. Formation of Emulsions during Workup: The presence of surfactants or fine catalyst particles can lead to stable emulsions.1. Fractional Distillation: Use a high-efficiency distillation column to separate the product from impurities. 2. Improved Workup: After the reaction, filter the catalyst carefully. Use appropriate washing steps with water or brine to break emulsions.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-2-pentenal via Aldol Condensation

This protocol is a general guideline based on literature procedures using an anion exchange resin.[7]

Materials:

  • Propanal (freshly distilled)

  • Strong anion exchange resin (e.g., Amberlyst A-26)

  • Benzene (B151609) (or another suitable solvent)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add the anion exchange resin (10 mmol) and benzene (5 mL).

  • Add propanal (20 mmol) to the flask.

  • Stir the mixture vigorously at 30°C for 2 hours.

  • After the reaction is complete, add deionized water to the mixture and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic layer containing the 2-methyl-2-pentenal.

  • The crude product can be purified by distillation.

Protocol 2: Hydrogenation of 2-Methyl-2-pentenal to this compound

This protocol is a general procedure and should be performed in a high-pressure reactor by trained personnel.

Materials:

  • 2-Methyl-2-pentenal

  • Hydrogenation catalyst (e.g., 5% Pd on carbon, or a cobalt-based catalyst)

  • Solvent (e.g., ethanol, hexane)

  • Hydrogen gas

Procedure:

  • Place the 2-methyl-2-pentenal and the solvent in a high-pressure reactor.

  • Add the hydrogenation catalyst under an inert atmosphere.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-60 bar).

  • Heat the reactor to the desired temperature (e.g., 50-100°C) with vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake or by analyzing samples via GC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the catalyst from the reaction mixture.

  • The this compound can be purified from the solvent by distillation.

Data Presentation

Table 1: Catalyst Performance in the Aldol Condensation of Propanal

CatalystTemperature (°C)Time (h)Propanal Conversion (%)Selectivity to 2-Methyl-2-pentenal (%)Reference
Anion Exchange Resin302Not specified93.54[7]
Activated Hydrotalcite (Mg/Al = 3.5)100109799[7]
Strong Anion-Exchange Resin3519795[8]

Table 2: Catalyst Performance in the Hydrogenation of 2-Methyl-2-pentenal

CatalystTemperature (°C)Pressure (bar)Conversion (%)Selectivity to this compound (%)Reference
Co/CNR115 (6 wt%)10060HighHigh (quantitative data not specified)[13]
Pt/SiO₂200-400Not specifiedVariesPrimarily this compound at lower temperatures
Pd/SiO₂200-400Not specifiedVariesPrimarily this compound at lower temperatures
Cu/SiO₂200-400Not specifiedVariesCatalyzes hydrogenation of both C=C and C=O bonds

Mandatory Visualizations

Aldol_Condensation_Pathway Propanal1 Propanal (Molecule 1) Enolate Enolate Intermediate Propanal1->Enolate Deprotonation Propanal2 Propanal (Molecule 2) Aldol_Adduct Aldol Adduct (3-Hydroxy-2-methylpentanal) Propanal2->Aldol_Adduct Base Base Catalyst Enolate->Propanal2 Nucleophilic Attack Product 2-Methyl-2-pentenal Aldol_Adduct->Product Dehydration Water H₂O

Caption: Aldol Condensation Pathway of Propanal.

Hydrogenation_Pathway cluster_main Desired Reaction cluster_side Side Reactions 2_Methyl_2_pentenal 2-Methyl-2-pentenal 2_Methylpentanal This compound 2_Methyl_2_pentenal->2_Methylpentanal Selective Hydrogenation (H₂, Catalyst) n_Pentane n-Pentane 2_Methyl_2_pentenal->n_Pentane Decarbonylation 2_Methylpentanol 2-Methylpentanol 2_Methylpentanal->2_Methylpentanol Over-hydrogenation

Caption: Hydrogenation of 2-Methyl-2-pentenal and Potential Side Reactions.

Troubleshooting_Workflow Start Low Yield of this compound Check_Aldol Check Aldol Condensation Step Start->Check_Aldol Check_Hydro Check Hydrogenation Step Start->Check_Hydro Low_Conversion_Aldol Low Propanal Conversion? Check_Aldol->Low_Conversion_Aldol Low_Selectivity_Aldol Low Selectivity to Intermediate? Check_Aldol->Low_Selectivity_Aldol Low_Conversion_Hydro Low Intermediate Conversion? Check_Hydro->Low_Conversion_Hydro Low_Selectivity_Hydro Low Selectivity to Product? Check_Hydro->Low_Selectivity_Hydro Low_Conversion_Aldol->Low_Selectivity_Aldol No Optimize_Aldol_Conditions Optimize Aldol: - Catalyst Activity - Temperature - Reaction Time Low_Conversion_Aldol->Optimize_Aldol_Conditions Yes Purify_Reactants_Aldol Purify Propanal Low_Selectivity_Aldol->Purify_Reactants_Aldol Yes End Improved Yield Low_Selectivity_Aldol->End No, proceed to check hydrogenation Low_Conversion_Hydro->Low_Selectivity_Hydro No Optimize_Hydro_Conditions Optimize Hydrogenation: - Catalyst Activity - H₂ Pressure - Temperature Low_Conversion_Hydro->Optimize_Hydro_Conditions Yes Change_Catalyst_Hydro Change Catalyst for Selectivity Low_Selectivity_Hydro->Change_Catalyst_Hydro Yes Low_Selectivity_Hydro->End No, review purification Optimize_Aldol_Conditions->End Purify_Reactants_Aldol->End Optimize_Hydro_Conditions->End Change_Catalyst_Hydro->End

Caption: Troubleshooting Workflow for Low this compound Yield.

References

Technical Support Center: Purification of 2-Methylpentanal by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 2-methylpentanal by distillation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its distillation?

A1: Understanding the physical properties of this compound is crucial for planning a successful distillation. Key data is summarized in the table below.

PropertyValue
Boiling Point 118-120 °C at 760 mmHg[1][2]
Density 0.808 g/mL at 25 °C[1][2]
Vapor Pressure 16.9 mmHg at 25 °C[3]
Water Solubility 4.2 g/L at 25 °C[3]
Flash Point 16 °C[2]
Sensitivity Air sensitive[3]

Q2: What are the most common impurities found in crude this compound?

A2: Impurities largely depend on the synthetic route, which is commonly the aldol (B89426) condensation of propanal followed by hydrogenation.[4] Potential impurities are listed in the table below.

ImpurityBoiling Point (°C)Source/Reason for Presence
Propanal 48Unreacted starting material.
2-Methyl-2-pentenal 136Incomplete hydrogenation of the aldol condensation intermediate.[4]
3-Hydroxy-2-methylpentanal ~175 (decomposes)The initial aldol addition product, which may not have fully dehydrated.
Higher Aldol Adducts/Oligomers HighSide reactions from self-condensation of propanal or cross-condensation.[5][6]
3-Pentanone 102A potential byproduct from the vapor phase condensation of propanal.[7]
2-Methylpentanol 148Over-reduction of this compound during the hydrogenation step.
Water 100Used in reaction workup or present in reagents.[4]

Q3: Does this compound form an azeotrope with water?

Q4: Is this compound stable under distillation conditions?

A4: this compound is sensitive to air and can undergo oxidation, especially at elevated temperatures.[3] Auto-oxidation can lead to the formation of 2-methylpentanoic acid and other degradation products, which can complicate purification. It is highly recommended to perform distillations under an inert atmosphere (e.g., nitrogen or argon) to prevent this.[3] Aldehydes can also be prone to polymerization or side reactions at high temperatures, so it is advisable to use the lowest possible pressure (vacuum distillation) to reduce the boiling point.

Q5: What are the recommended handling and storage conditions for purified this compound?

A5: Due to its air sensitivity and flammability, proper handling and storage are critical.

  • Handling: Handle in a well-ventilated fume hood. Use spark-proof tools and ensure all equipment is grounded to prevent static discharge.[1][9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). Keep in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1][9]

Troubleshooting Guide

Problem: Poor Separation of Impurities

Possible Cause Recommended Solution
Insufficient Column Efficiency: The fractionating column has too few theoretical plates to separate components with close boiling points.- Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.- Ensure the column is well-insulated (e.g., with glass wool and aluminum foil) to maintain a proper temperature gradient.[10]
Distillation Rate is Too Fast: The vapor is ascending the column too quickly, preventing proper vapor-liquid equilibrium from being established on each theoretical plate.- Reduce the heating rate to slow down the distillation. A good rate is typically 1-2 drops per second for the distillate.- Adjust the reflux ratio if using a distillation head with that capability.
Formation of an Azeotrope: An impurity forms a constant boiling mixture with this compound, making separation by simple fractional distillation impossible.- If a water azeotrope is suspected, dry the crude material before distillation using a drying agent (e.g., anhydrous MgSO₄) or by azeotropic removal with a suitable solvent.- For other azeotropes, consider alternative purification methods like purification via a bisulfite adduct.[11]

Problem: Bumping or Unstable Boiling

Possible Cause Recommended Solution
Uneven Heating: The liquid in the distillation flask is not being heated uniformly, leading to superheating and sudden, violent boiling.- Use a magnetic stir bar and stir plate to ensure constant agitation of the liquid.- Alternatively, add boiling chips to the flask before heating. Never add boiling chips to hot liquid.
High Vacuum: Under high vacuum, there may not be enough nucleation sites for smooth boiling.- Introduce a fine stream of an inert gas (e.g., nitrogen or argon) through an ebulliator or a long capillary tube extending below the liquid surface.

Problem: Low Recovery of Product

Possible Cause Recommended Solution
Hold-up in the Apparatus: A significant amount of product is left coating the surface of the distillation column and condenser, especially in small-scale distillations.- Use the smallest appropriate glassware for the volume being distilled.- After distillation, the apparatus can be rinsed with a small amount of a volatile solvent to recover the remaining product, though this will require subsequent solvent removal.
Product Degradation: The product is degrading or polymerizing in the distillation pot due to excessive heat or prolonged heating time.- Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound.- Ensure the heating mantle is set to a temperature no more than 20-30 °C above the liquid's boiling point.[11]

Problem: Product Discoloration or Polymerization

Possible Cause Recommended Solution
Presence of Oxygen: this compound is air-sensitive and can oxidize at high temperatures.- Purge the distillation apparatus with an inert gas (nitrogen or argon) before starting the distillation and maintain a positive pressure of inert gas throughout the process.[3]
Acidic or Basic Impurities: Traces of acid or base from the synthesis can catalyze aldol condensation or polymerization reactions at high temperatures.- Neutralize the crude product before distillation. Wash with a dilute solution of sodium bicarbonate to remove acid, or a dilute solution of a weak acid (like ammonium (B1175870) chloride) to remove base, followed by a water wash and drying.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Apparatus:

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Heating mantle

  • Fractionating column (Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Thermometer

  • Clamps and stands

  • Inert gas source (Nitrogen or Argon) with bubbler

  • (Optional) Vacuum pump and manometer for vacuum distillation

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. Place a stir bar in the round-bottom flask and add the crude this compound (do not fill more than two-thirds full).

  • Inert Atmosphere: Purge the system with nitrogen or argon for several minutes. Maintain a gentle positive pressure throughout the distillation, monitored with an oil bubbler.

  • Heating: Begin stirring and gently heat the flask using a heating mantle.

  • Fraction Collection:

    • Slowly increase the temperature. Observe the vapor rising slowly up the fractionating column.[2]

    • Collect the first fraction, which will contain low-boiling impurities (e.g., residual propanal). The head temperature will be significantly lower than the boiling point of this compound.

    • Once the head temperature stabilizes at the boiling point of this compound (approx. 118-120 °C at atmospheric pressure), change to a clean receiving flask to collect the main product fraction.

    • Continue collecting the fraction as long as the temperature remains stable.

  • Shutdown: If the temperature drops or begins to rise significantly, it indicates the main fraction is finished. Stop the distillation before the distilling flask goes to dryness to avoid the formation of potentially explosive peroxides.

  • Cooling: Allow the apparatus to cool completely before disassembling.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the distilled this compound and identify any remaining impurities.

Sample Preparation:

  • Dilute a small aliquot (e.g., 1 µL) of the distilled this compound in a suitable solvent (e.g., 1 mL of dichloromethane (B109758) or hexane) in a GC vial.

Instrumentation Parameters (Example):

  • Gas Chromatograph (GC):

    • Injector: Split/Splitless, 250 °C, Split ratio 50:1.

    • Column: A non-polar or medium-polarity column is suitable (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 40 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, hold for 5 minutes. (This program should be optimized based on the specific instrument and expected impurities).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-350.

Data Analysis:

  • Integrate the total ion chromatogram (TIC).

  • Calculate the purity by dividing the peak area of this compound by the total area of all peaks (Area %).

  • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST/Wiley).

Visualizations

Distillation_Troubleshooting start Start Distillation problem Problem Encountered? start->problem poor_sep Poor Separation problem->poor_sep Yes low_recovery Low Recovery problem->low_recovery unstable_boil Unstable Boiling problem->unstable_boil end Successful Purification problem->end No sol_sep1 Increase Column Efficiency (Longer/Packed Column) poor_sep->sol_sep1 sol_sep2 Reduce Distillation Rate (Lower Heat) poor_sep->sol_sep2 sol_rec1 Use Smaller Glassware low_recovery->sol_rec1 sol_rec2 Use Vacuum to Lower BP low_recovery->sol_rec2 sol_boil1 Add Stir Bar or Boiling Chips unstable_boil->sol_boil1 sol_boil2 Introduce N2 Bleed (Under Vacuum) unstable_boil->sol_boil2 sol_sep1->start Retry sol_sep2->start Retry sol_rec1->start Retry sol_rec2->start Retry sol_boil1->start Retry sol_boil2->start Retry

Caption: Troubleshooting workflow for common distillation issues.

Purification_Workflow crude Crude this compound pretreat Pre-treatment (Optional) - Neutralize - Dry (e.g., MgSO4) crude->pretreat distill Fractional Distillation (Under Inert Atmosphere) pretreat->distill fractions Collect Fractions distill->fractions low_boilers Low-Boiling Impurities (e.g., Propanal) fractions->low_boilers product Pure this compound Fraction fractions->product high_boilers High-Boiling Residue (e.g., Oligomers) fractions->high_boilers analysis Purity Analysis (GC-MS) product->analysis analysis->distill Purity <98% storage Store Under N2 analysis->storage Purity >98%

Caption: Experimental workflow for purification and analysis.

Synthesis_Byproducts cluster_impurities Potential Impurities propanal Propanal intermediate 2-Methyl-2-pentenal propanal->intermediate Aldol Condensation unreacted Unreacted Propanal propanal->unreacted side_reaction Side Reactions (Higher Aldols) propanal->side_reaction product This compound intermediate->product Hydrogenation unhydrogenated Incomplete Hydrogenation intermediate->unhydrogenated overreduced Over-reduction product->overreduced 2-Methylpentanol

Caption: Synthesis pathway and potential impurity sources.

References

Technical Support Center: 2-Methylpentanal Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-methylpentanal. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound concentration is decreasing over time in my stock solution. What is causing this instability?

A1: this compound, like many aliphatic aldehydes, is susceptible to several degradation pathways that can reduce its purity and concentration. The primary causes of instability include:

  • Oxidation: The aldehyde functional group is easily oxidized to the corresponding carboxylic acid, 2-methylpentanoic acid, especially when exposed to oxygen in the air.[1] This is often the main reason for a decrease in the analyte's concentration.

  • Aldol (B89426) Reaction: In the presence of acidic or basic catalysts, this compound can undergo a self-reaction known as an aldol addition.[2][3][4] This leads to the formation of a larger β-hydroxy aldehyde.

  • Polymerization: Aldehydes can polymerize over time, particularly under acidic or basic conditions, leading to a loss of the monomeric analyte.[1]

  • Volatility: this compound is a volatile compound. If vials are not tightly sealed, evaporative losses can occur, leading to a decrease in concentration.[5]

Q2: What are the primary degradation products I should look for when analyzing aged samples of this compound?

A2: The most common degradation product is 2-methylpentanoic acid , which is formed through oxidation.[1] You may also observe byproducts from aldol addition or polymerization reactions.[1] Under specific conditions, other degradation products can be formed:

  • Photodegradation: Exposure to UV light can lead to the formation of 2-pentanone and carbon monoxide (CO) .[6]

  • Thermal Degradation: High temperatures can cause complex fragmentation of the molecule, leading to a mixture of smaller, more volatile compounds.

Q3: How can I confirm if my this compound sample is degrading?

A3: You can suspect degradation if you observe the following during your analysis (e.g., by GC-MS or HPLC):

  • A consistent decrease in the peak area of this compound over time or with repeated injections of the same sample.[1]

  • The appearance and increase in the size of a new peak, which may correspond to 2-methylpentanoic acid.[1]

  • Poor recovery in your quality control samples.[1]

  • Inconsistent results between different sample preparations of the same batch.[1]

Q4: What are the recommended storage conditions to ensure the stability of this compound?

A4: To minimize degradation, proper storage is crucial. The following conditions are recommended:

  • Temperature: Store at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), to slow down the rate of degradation reactions.[5]

  • Light: Protect the compound from light by using amber-colored vials or by storing it in the dark.[5]

  • Inert Atmosphere: For long-term storage or for highly sensitive experiments, it is advisable to store this compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[5]

Q5: Which solvents are recommended for preparing and storing this compound solutions?

A5: The choice of solvent significantly impacts the stability of this compound.

  • Recommended: Non-polar, aprotic solvents like hexane, heptane, and toluene (B28343) are good choices as they are less likely to participate in degradation reactions.[5] Ethers such as diethyl ether or methyl tert-butyl ether (MTBE) can also be used, but ensure they are free of peroxides, which can accelerate oxidation.[5]

  • Use with Caution: Protic solvents like alcohols (e.g., ethanol) can form hemiacetals with the aldehyde in an equilibrium process.[5] While this can sometimes improve stability, it alters the chemical nature of the analyte.[2] Chlorinated solvents may contain acidic impurities that can catalyze degradation.[5]

  • Not Recommended: Aqueous-based solvents, especially at non-neutral pH, should be avoided for long-term storage as they can promote both oxidation and aldol reactions.[5]

Q6: I am observing a new, broad peak in my chromatogram at a later retention time. What could this be?

A6: This is likely the formation of 2-methylpentanoic acid due to oxidation. Carboxylic acids can exhibit poor peak shape (tailing) on common non-polar GC columns. To confirm, you can analyze a standard of 2-methylpentanoic acid to see if the retention time matches.

Q7: My analytical results are inconsistent. What troubleshooting steps can I take?

A7: Inconsistent results are often a sign of degradation. Here is a troubleshooting workflow:

  • Review Storage and Handling: Ensure you are following the recommended storage conditions (low temperature, protection from light, inert atmosphere).[5]

  • Check Solvent Purity: Use high-purity, dry solvents. Impurities can promote degradation.

  • Use an Antioxidant: Consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) to your standards and samples to inhibit oxidation.

  • Minimize Air Exposure: Use vials with limited headspace and ensure they are tightly sealed. Prepare fresh dilutions from a concentrated stock solution as needed.[5]

  • System Blank: Run a blank of your solvent to ensure it is free from contaminants that may be interfering with your analysis.

Data Presentation

Table 1: Factors Influencing the Stability of this compound

FactorConditionEffect on StabilityRecommendation
Temperature ElevatedIncreases degradation rateStore at low temperatures (2-8 °C or -20 °C)[5]
Light UV/VisiblePromotes photodegradationStore in amber vials or in the dark[5]
Oxygen PresencePromotes oxidationStore under an inert atmosphere (N₂ or Ar)[5]
pH Acidic or BasicCatalyzes aldol reaction and polymerizationUse neutral, aprotic solvents; avoid aqueous solutions for long-term storage[5]
Solvent Protic (e.g., alcohols)Can form hemiacetalsUse with caution; may alter the analyte[2][5]
Aprotic, Non-polarMinimizes degradationRecommended for storage (e.g., hexane, heptane)[5]
AqueousPromotes degradationNot recommended for long-term storage[5]

Table 2: Major Degradation Pathways and Products of this compound

Degradation PathwayTriggering Condition(s)Major Degradation Product(s)
Oxidation Oxygen (air)2-Methylpentanoic acid[1]
Aldol Addition Acid or Base3-Hydroxy-2,4-dimethylheptanal
Photolysis UV Light2-Pentanone, Carbon Monoxide[6]
Thermal Degradation High TemperatureComplex mixture of smaller volatile compounds

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound and its Oxidation Product

This protocol provides a general method for the analysis of this compound and its primary degradation product, 2-methylpentanoic acid.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity, aprotic solvent (e.g., hexane) at a concentration of 1 mg/mL.
  • To inhibit further oxidation during analysis, consider preparing solutions in a solvent stabilized with an antioxidant like BHT (e.g., 10 µg/mL).
  • Prepare a series of calibration standards by serial dilution of the stock solution.
  • For analysis of the degradation product, prepare a separate stock solution of 2-methylpentanoic acid.

2. GC-MS Instrumentation and Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Inlet Temperature: 250°C.
  • Injection Volume: 1 µL (split or splitless, depending on the concentration).
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/min to 200°C.
  • Hold: 2 minutes at 200°C.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • MS Mode: Scan mode (e.g., m/z 40-200) for identification or Selected Ion Monitoring (SIM) for higher sensitivity quantification.

Protocol 2: HPLC-UV Analysis of this compound via DNPH Derivatization

Since this compound lacks a strong chromophore, derivatization is necessary for UV detection.

1. Sample Preparation and Derivatization:

  • Prepare stock and standard solutions of this compound in acetonitrile (B52724).
  • Derivatization Reagent: Prepare a saturated solution of 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile containing a small amount of acid (e.g., 1% phosphoric acid).
  • Derivatization Reaction: To 1 mL of each standard or sample, add 1 mL of the DNPH derivatizing reagent.
  • Reaction Conditions: Cap the vials and allow the reaction to proceed at room temperature for at least 1 hour, protected from light.
  • The resulting solution containing the stable hydrazone derivative can be directly injected into the HPLC system.

2. HPLC-UV Instrumentation and Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.
  • Detector: Diode Array Detector (DAD) or a variable wavelength UV detector.
  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of water (A) and acetonitrile (B).
  • Gradient Program: A typical gradient might be 60% B to 90% B over 15 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 360 nm for the DNPH-hydrazone derivatives.

Protocol 3: Pyrolysis-GC-MS (Py-GC-MS) for Thermal Degradation Analysis

This protocol is for studying the thermal decomposition products of this compound.

1. Sample Preparation:

  • A small, precise amount of liquid this compound is loaded into a pyrolysis sample cup.

2. Py-GC-MS Instrumentation and Conditions:

  • Instrument: A pyrolysis unit coupled to a GC-MS system.
  • Pyrolysis Temperature: A single-shot pyrolysis at a high temperature (e.g., 600°C) is typically used to induce fragmentation.
  • Py-GC Interface Temperature: Maintained at a high temperature (e.g., 300°C) to prevent condensation of the pyrolyzates.
  • GC-MS Conditions: The GC-MS parameters will be similar to those in Protocol 1, but the temperature program may need to be adjusted to separate the wide range of smaller, more volatile degradation products.

Mandatory Visualizations

degradation_pathways cluster_oxidation Oxidation cluster_aldol Aldol Addition cluster_photolysis Photolysis This compound This compound 2-Methylpentanoic_Acid 2-Methylpentanoic Acid This compound->2-Methylpentanoic_Acid O2 (Air) Aldol_Adduct 3-Hydroxy-2,4-dimethylheptanal This compound->Aldol_Adduct Acid/Base Catalyst + another molecule of This compound 2-Pentanone 2-Pentanone This compound->2-Pentanone UV Light CO Carbon Monoxide This compound->CO UV Light

Caption: Major degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample This compound Sample Solvent Select Appropriate Solvent (e.g., Hexane) Sample->Solvent PyGCMS Py-GC-MS Analysis (for Thermal Degradation) Sample->PyGCMS Stabilizer Add Stabilizer (optional) (e.g., BHT) Solvent->Stabilizer Dilution Prepare Dilutions/ Calibration Standards Stabilizer->Dilution GCMS GC-MS Analysis Dilution->GCMS HPLC HPLC-UV Analysis (with Derivatization) Dilution->HPLC Data Data Acquisition and Processing GCMS->Data HPLC->Data PyGCMS->Data Identification Identify Degradation Products Data->Identification Quantification Quantify Analyte and Degradants Identification->Quantification

Caption: General experimental workflow for stability analysis.

troubleshooting_workflow Start Inconsistent Results or Suspected Degradation CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage CheckPurity Check Solvent and Reagent Purity CheckStorage->CheckPurity Conditions OK CorrectStorage Correct Storage and Re-prepare Sample CheckStorage->CorrectStorage Conditions Not OK OptimizeHandling Optimize Handling (Minimize Air Exposure) CheckPurity->OptimizeHandling Purity OK UsePure Use High-Purity Reagents and Re-prepare CheckPurity->UsePure Purity Not OK UseAntioxidant Consider Using an Antioxidant (BHT) OptimizeHandling->UseAntioxidant Handling OK CorrectHandling Improve Handling and Re-prepare OptimizeHandling->CorrectHandling Handling Not OK Rerun Re-run Analysis UseAntioxidant->Rerun Implement and Re-prepare CorrectStorage->Rerun UsePure->Rerun CorrectHandling->Rerun

Caption: Troubleshooting workflow for this compound analysis.

References

Minimizing polymerization of 2-methylpentanal during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing the polymerization of 2-methylpentanal during storage. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation and polymerization during storage?

A1: The primary cause of this compound degradation is an auto-catalyzed aldol (B89426) condensation reaction. This reaction occurs when the enolate of one this compound molecule acts as a nucleophile and attacks the carbonyl carbon of another molecule. This process can continue, leading to the formation of higher molecular weight oligomers and polymers, which may present as increased viscosity, discoloration, or solid precipitates. Factors that can accelerate this process include elevated temperatures, exposure to light, and the presence of acidic or basic impurities.

Q2: What are the visible signs of this compound polymerization?

A2: Signs of polymerization to watch for include:

  • Increased viscosity: The liquid may become noticeably thicker.

  • Discoloration: The typically colorless to pale yellow liquid may turn yellow or brown.

  • Formation of solids: You may observe cloudiness, precipitates, or the entire sample solidifying.

  • Inconsistent analytical results: If you observe unexpected peaks in your analytical chromatograms (e.g., GC-MS), it could indicate the presence of oligomers.

Q3: What are the recommended storage conditions for this compound to minimize polymerization?

A3: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, preferably refrigerated at 2-8°C. For longer-term storage, freezing at -20°C is advisable to significantly slow down the rate of aldol condensation.

  • Light: Protect from light by using amber glass vials or by storing the container in a dark place. Light can provide the energy to initiate polymerization.

  • Inert Atmosphere: For optimal stability, especially for high-purity applications, store under an inert atmosphere such as argon or nitrogen. This minimizes contact with oxygen, which can lead to oxidative degradation pathways, and prevents the introduction of atmospheric moisture that could contain acidic or basic impurities.

  • Container: Use tightly sealed containers made of inert materials like glass. Ensure the container cap has a chemically resistant liner (e.g., PTFE) to prevent contamination.

Q4: What type of inhibitors can be used to prevent the polymerization of this compound?

A4: Phenolic compounds are commonly used as inhibitors for the polymerization of aldehydes. These compounds act as free-radical scavengers and can help to terminate the chain reactions that lead to polymer formation. Examples of effective phenolic inhibitors include:

  • Hydroquinone (HQ)

  • Butylated hydroxytoluene (BHT)

  • 4-tert-butylcatechol (TBC)

The choice of inhibitor and its concentration will depend on the specific application and the required shelf life. It is important to note that some inhibitors may need to be removed before using this compound in a chemical reaction, as they can interfere with certain catalytic processes.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Increased viscosity of the this compound sample. Aldol condensation has initiated, leading to the formation of oligomers.Immediately cool the sample to 0-4°C to slow the reaction. If the material is still liquid, consider using it for less sensitive applications after filtering. For long-term storage, the addition of an inhibitor like BHT (100-200 ppm) is recommended.
The sample has turned yellow or brown. This indicates the onset of degradation and polymerization, potentially catalyzed by impurities or light exposure.Store the compound in an amber vial to protect it from light. Ensure high purity of the material; if impurities are suspected, consider purification by distillation.
Solid precipitate has formed in the container. Advanced polymerization has occurred.The material is likely unsuitable for most applications. The precipitate is the polymerized product. It is recommended to dispose of the material according to safety guidelines.
Inconsistent yields in reactions using this compound. Use of partially polymerized starting material.Always use freshly opened or properly stored this compound. Before use, check the purity of the aldehyde by Gas Chromatography (GC) to ensure no significant oligomers are present.

Quantitative Data Summary

Table 1: Expected Influence of Temperature on the Rate of Polymerization of this compound

Temperature (°C)Relative Rate of Polymerization (Illustrative)Expected Shelf Life (Illustrative)
25 (Ambient)1 (Baseline)Months
40.1 - 0.21-2 Years
-20< 0.01> 2 Years

Table 2: Illustrative Efficacy of Phenolic Inhibitors on this compound Stability at 25°C

InhibitorConcentration (ppm)Expected Increase in Shelf Life (Illustrative)
None0Baseline
BHT1002x - 4x
Hydroquinone1003x - 5x
TBC1004x - 6x

Experimental Protocols

Protocol 1: Stability Testing of this compound under Accelerated Conditions

Objective: To assess the stability of this compound under various stress conditions to predict its shelf life and identify potential degradation products.

Materials:

  • This compound

  • Amber glass vials with PTFE-lined caps

  • Oven or incubator

  • Refrigerator

  • Freezer

  • Inert gas (Argon or Nitrogen)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Methodology:

  • Sample Preparation: Aliquot 1 mL of high-purity this compound into several amber glass vials. For samples to be stored under an inert atmosphere, gently bubble argon or nitrogen through the liquid for 1-2 minutes before sealing the vials.

  • Storage Conditions:

    • Control: Store one set of vials at -20°C.

    • Refrigerated: Store one set of vials at 2-8°C.

    • Ambient: Store one set of vials at 25°C.

    • Accelerated: Store one set of vials at 40°C.

  • Time Points: Withdraw one vial from each storage condition at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for refrigerated and ambient; 0, 1, 2, 4, and 6 weeks for accelerated).

  • Analysis: Analyze the samples at each time point using a validated GC-MS method (see Protocol 2) to determine the purity of this compound and identify any degradation products.

  • Data Evaluation: Plot the percentage of remaining this compound against time for each storage condition. This will allow for an estimation of the degradation rate.

Protocol 2: Quantification of this compound and its Oligomers by GC-MS

Objective: To develop a GC-MS method for the quantitative analysis of this compound and the detection of its oligomeric degradation products.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 or equivalent

  • Mass Spectrometer: Agilent 5977 or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Scan Range: 35-500 amu

Methodology:

  • Sample Preparation: Dilute the this compound sample from the stability study (Protocol 1) in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 100 µg/mL.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the data in full scan mode to identify all components.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Search for peaks at higher retention times with molecular ions corresponding to dimers, trimers, and other oligomers of this compound. The mass spectrum of these oligomers will likely show characteristic fragmentation patterns.

    • Quantify the amount of this compound by creating a calibration curve with standards of known concentrations. The decrease in the concentration of the this compound peak over time corresponds to its degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation start High-Purity this compound aliquot Aliquot into Amber Vials start->aliquot inert Purge with Inert Gas (Optional) aliquot->inert seal Seal Vials inert->seal storage_conditions Store at Different Temperatures (-20°C, 4°C, 25°C, 40°C) seal->storage_conditions sampling Withdraw Samples at Time Points storage_conditions->sampling gcms_analysis GC-MS Analysis sampling->gcms_analysis quantification Quantify Purity and Degradants gcms_analysis->quantification plot_data Plot Purity vs. Time quantification->plot_data determine_rate Determine Degradation Rate plot_data->determine_rate

Caption: Experimental workflow for stability testing of this compound.

troubleshooting_logic cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions start Observe Issue with This compound viscosity Increased Viscosity start->viscosity color Discoloration start->color solid Solid Formation start->solid temp High Storage Temperature viscosity->temp light Light Exposure color->light impurities Acid/Base Impurities color->impurities solid->temp store_cold Store at 2-8°C or -20°C temp->store_cold store_dark Use Amber Vials light->store_dark use_inhibitor Add Inhibitor (e.g., BHT) impurities->use_inhibitor use_inert Store Under Inert Gas impurities->use_inert store_cold->use_inhibitor

Caption: Troubleshooting logic for this compound polymerization.

Technical Support Center: Selective Hydrogenation of 2-Methyl-2-Pentenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selective hydrogenation of 2-methyl-2-pentenal (B83557). It includes frequently asked questions, troubleshooting guides, comparative data on catalytic systems, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary products formed during the hydrogenation of 2-methyl-2-pentenal?

The hydrogenation of 2-methyl-2-pentenal can yield several products depending on the catalyst and reaction conditions. The main pathways are:

  • Hydrogenation of the C=C bond: This produces the saturated aldehyde, 2-methylpentanal (MPAA), which is an intermediate in the synthesis of the sedative drug meprobamate.[1][2]

  • Hydrogenation of the C=O bond: This results in the desired unsaturated alcohol, 2-methyl-2-penten-1-ol (MPEO), a valuable intermediate for fragrances and fine chemicals.[1][3]

  • Complete Hydrogenation: The hydrogenation of both the C=C and C=O bonds leads to the formation of the saturated alcohol, 2-methylpentanol (MPAO).[3]

  • Side Reactions: At higher temperatures, decarbonylation can occur, especially with Pt and Pd catalysts, yielding n-pentane and carbon monoxide.[3] Hydrogenolysis can also take place, leading to the formation of 2-methylpentane.[3]

Q2: Why is the selective hydrogenation to 2-methyl-2-penten-1-ol (unsaturated alcohol) challenging?

The selective formation of the unsaturated alcohol is a significant challenge because the hydrogenation of the carbon-carbon double bond (C=C) is thermodynamically more favorable than the hydrogenation of the carbonyl group (C=O).[4][5] Therefore, without a carefully selected catalyst and optimized conditions, the reaction tends to produce the saturated aldehyde (this compound) or the fully saturated alcohol (2-methylpentanol).[5]

Q3: Which types of catalysts are recommended for high selectivity towards the unsaturated alcohol (2-methyl-2-penten-1-ol)?

Achieving high selectivity for the C=O bond hydrogenation requires catalysts that can preferentially activate the carbonyl group. Key strategies include:

  • Bimetallic Catalysts: The addition of a second metal (a promoter) can modify the electronic properties of the primary metal's active sites.[6] Systems like Pt-Sn and Ru-Sn are known to enhance selectivity towards unsaturated alcohols.[6]

  • Alloy and Intermetallic Catalysts: Bimetallic and dilute alloy catalysts have been shown to significantly improve selectivity compared to their monometallic counterparts.[4][5]

  • Catalyst Support: The support material plays a crucial role. Supports with Lewis acidic sites can help activate the C=O bond.[6][7] For example, a highly dispersed Pt catalyst on a ZnSnAl mixed metal oxide support showed high selectivity to the unsaturated alcohol.[8]

  • Gold-Based Catalysts: Although often less active, gold catalysts, such as Au/Fe₂O₃, have been shown to hydrogenate the C=O bond in unsaturated aldehydes.[9]

Q4: How do reaction conditions like temperature and pressure influence selectivity?

Temperature and pressure are critical parameters for controlling selectivity:

  • Temperature: Lower temperatures generally favor the hydrogenation of the C=C bond. For instance, with CuZnAl hydrotalcite-derived catalysts, reactions at or below 338 K were 100% selective to the saturated aldehyde, this compound.[1] Increasing the temperature can promote the hydrogenation of the C=O bond but may also lead to side reactions like decarbonylation or hydrogenolysis.[1][3]

  • Pressure: Higher hydrogen pressure often increases the reaction rate but can decrease selectivity towards the unsaturated alcohol by favoring the more rapid hydrogenation of the C=C bond or complete hydrogenation to the saturated alcohol.[6] However, in some systems, higher pressure combined with higher temperature is necessary to achieve good selectivity to the unsaturated alcohol.[1]

Troubleshooting Guide

Problem 1: Low or no conversion of 2-methyl-2-pentenal.

  • Possible Causes:

    • Catalyst Deactivation: The catalyst may be old, oxidized from improper handling, or poisoned by impurities.[10]

    • Insufficient Catalyst Activity: The chosen catalyst (e.g., copper) may have low intrinsic activity for activating molecular hydrogen.[3]

    • Poor Hydrogen Access: Leaks in the reactor setup, insufficient stirring in a slurry reactor, or a depleted hydrogen source can limit the reaction.[10]

    • Suboptimal Conditions: The temperature or pressure may be too low for the chosen catalytic system.[10]

  • Solutions:

    • Use a Fresh Catalyst: Ensure the catalyst is fresh and handled under an inert atmosphere to prevent oxidation.[10]

    • Increase Catalyst Loading: A moderate increase in the catalyst-to-substrate ratio can improve conversion.[10]

    • Check for Impurities: Purify the substrate and ensure the use of high-purity solvents to avoid catalyst poisoning.[10]

    • Optimize Conditions: Systematically increase the temperature and/or hydrogen pressure, while monitoring the effect on both conversion and selectivity.[6]

    • Verify Setup: Check the reactor for leaks and ensure agitation is sufficient to suspend the catalyst and facilitate mass transfer.

Problem 2: Low selectivity to the desired 2-methyl-2-penten-1-ol (high formation of this compound).

  • Possible Causes:

    • Incorrect Catalyst Choice: The catalyst is more active for C=C hydrogenation (e.g., monometallic Pt or Pd).[3]

    • Reaction Conditions Favor C=C Hydrogenation: High hydrogen pressure or low temperature can favor the formation of the saturated aldehyde.[1][6]

  • Solutions:

    • Switch Catalysts: Employ a catalyst known for C=O selectivity, such as a bimetallic system (e.g., Pt-Sn) or a catalyst on a support with Lewis acidity.[6][8]

    • Modify Reaction Conditions: Decrease the hydrogen pressure and/or moderately increase the reaction temperature. The optimal conditions must be determined experimentally.[1][6]

    • Introduce a Promoter: The addition of a second metal (e.g., Sn) to a noble metal catalyst can suppress C=C hydrogenation and promote C=O activation.[6]

Problem 3: Formation of fully saturated alcohol (2-methylpentanol) and other byproducts.

  • Possible Causes:

    • High Catalyst Activity/Loading: The catalyst is too active, leading to the hydrogenation of both double bonds.[6]

    • Prolonged Reaction Time: Leaving the reaction for too long allows for the subsequent hydrogenation of the initial products.[3][6]

    • High Temperature: Elevated temperatures can lead to decarbonylation (with Pt/Pd) or hydrogenolysis (with Cu), forming alkanes.[3]

  • Solutions:

    • Reduce Catalyst Loading: Use a smaller amount of catalyst to slow down the reaction rate.[6]

    • Monitor Reaction Progress: Take samples at regular intervals and stop the reaction once the desired conversion and selectivity are achieved.[6]

    • Lower Reaction Temperature: Reduce the temperature to minimize side reactions like decarbonylation and hydrogenolysis.[3]

Data Presentation: Catalyst Performance

The following tables summarize quantitative data from various studies on the hydrogenation of 2-methyl-2-pentenal and its close analogs.

Table 1: Performance of Various Catalysts in 2-Methyl-2-Pentenal (MPEA) Hydrogenation

CatalystSupportTemperaturePressureConversion (%)Selectivity to 2-Methyl-2-penten-1-ol (%)Selectivity to this compound (%)Reference
CuZnAl Hydrotalcite-378 K (105°C)6.0 MPa6054-[1]
CuZnAl Hydrotalcite-≤ 338 K (65°C)1.0 - 6.0 MPaLow0100[1]
6 wt.% CoCNR115 Carbon100°C6.0 MPaHighLowHigh[11]
PtPrecipitated Silica200-400°C-HighLowHigh[3]
PdPrecipitated Silica200-400°C-HighLowHigh[3]
CuPrecipitated Silica200-400°C-Lower than Pt/PdModerateModerate[3]

Table 2: Performance of Catalysts in the Hydrogenation of Analogous Unsaturated Aldehydes

SubstrateCatalystSupportTemperatureConversion (%)Selectivity to Unsaturated Alcohol (%)Reference
2-PentenalPtZnSnAl-MMO-28.582.2[8]
2-PentenalPtCeAl-5280[7]

Experimental Protocols

Protocol 1: Batch Hydrogenation in an Autoclave

This protocol describes a general procedure for a lab-scale batch hydrogenation experiment.

  • Reactor Preparation: Thoroughly clean and dry a high-pressure autoclave reactor. Add the calculated amount of catalyst (e.g., 50-100 mg) and a magnetic stir bar to the reactor vessel.

  • Purging: Seal the reactor. Purge the system 3-5 times with an inert gas (e.g., nitrogen or argon) to remove all air, followed by 2-3 purges with hydrogen.

  • Reaction Initiation: Under a positive pressure of inert gas, introduce the solvent (e.g., 2-propanol, ethanol) and the substrate, 2-methyl-2-pentenal, into the reactor via a syringe or pump.

  • Hydrogenation: Begin vigorous stirring. Heat the reactor to the desired temperature (e.g., 80-120°C). Once the temperature is stable, pressurize the reactor with hydrogen to the target pressure (e.g., 1-6 MPa).[1][6]

  • Monitoring: Maintain constant temperature and pressure. The reaction can be monitored by observing hydrogen uptake from a reservoir or by carefully taking small aliquots at regular intervals for analysis.

  • Work-up: After the desired reaction time, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen in a fume hood. Purge the reactor with an inert gas.

  • Analysis: Open the reactor and filter the reaction mixture to remove the heterogeneous catalyst. Analyze the filtrate using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the selectivity to each product.[2]

Protocol 2: Continuous-Flow Hydrogenation

This protocol outlines a procedure for a continuous-flow fixed-bed reactor system.[2]

  • Catalyst Bed Preparation: Pack the required amount of catalyst into a stainless-steel fixed-bed reactor tube, securing it with quartz wool plugs.

  • Catalyst Activation/Reduction: Install the reactor in the system. Reduce the catalyst in situ by flowing a hydrogen/inert gas mixture at an elevated temperature, according to the catalyst manufacturer's specifications.

  • System Startup: After reduction, cool the reactor to the desired reaction temperature. Start the flow of hydrogen and set the system to the target pressure using a back-pressure regulator.

  • Reaction Execution: Prepare a solution of 2-methyl-2-pentenal in a suitable solvent. Using a high-pressure liquid pump, feed the solution through the catalyst bed at a defined flow rate.

  • Product Collection & Analysis: The output stream from the reactor is cooled and depressurized. Collect samples periodically from the outlet. Analyze the liquid samples by GC or GC-MS to determine steady-state conversion and product selectivity.[2]

Mandatory Visualizations

Reaction_Pathway start 2-Methyl-2-Pentenal (MPEA) sat_ald This compound (MPAA) (Saturated Aldehyde) start->sat_ald + H₂ (C=C Hydrogenation) unsat_alc 2-Methyl-2-penten-1-ol (MPEO) (Unsaturated Alcohol) start->unsat_alc + H₂ (C=O Hydrogenation) sat_alc 2-Methylpentanol (MPAO) (Saturated Alcohol) sat_ald->sat_alc + H₂ unsat_alc->sat_alc + H₂

Caption: Reaction pathways in the hydrogenation of 2-methyl-2-pentenal.

Catalyst_Selection start Desired Product? unsat_alc Unsaturated Alcohol (2-Methyl-2-penten-1-ol) start->unsat_alc Yes sat_ald Saturated Aldehyde (this compound) start->sat_ald No cat_unsat_alc Catalyst Strategy: • Bimetallic (e.g., Pt-Sn) • Supported Au • Support with Lewis Acidity • Higher Temp. / Pressure unsat_alc->cat_unsat_alc cat_sat_ald Catalyst Strategy: • Monometallic Pt, Pd, Co • Lower Temperature sat_ald->cat_sat_ald

Caption: Logic for selecting a catalyst based on the desired product.

Experimental_Workflow A 1. Reactor Setup & Catalyst Loading B 2. System Purge (Inert Gas -> H₂) A->B C 3. Add Substrate & Solvent B->C D 4. Set Temp/Pressure & Start Reaction C->D E 5. Reaction Monitoring D->E F 6. Cool & Vent E->F G 7. Product Filtration & Analysis (GC) F->G

Caption: General experimental workflow for batch hydrogenation.

References

Troubleshooting low yields in biocatalytic reduction of 2-methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the biocatalytic reduction of 2-methylpentanal to 2-methylpentanol.

Troubleshooting Guide

Low product yield is a common issue in biocatalysis. This guide provides a systematic approach to identifying and resolving the root cause of suboptimal reaction performance.

Question: My biocatalytic reduction of this compound is showing low or no conversion. What are the potential causes and how can I troubleshoot this?

Answer:

Low conversion in the biocatalytic reduction of this compound can stem from several factors, ranging from the enzyme's stability to the reaction conditions. A step-by-step investigation is the most effective way to diagnose the problem.

Step 1: Verify Enzyme Activity and Stability

The primary suspect in a failed biocatalytic reaction is the enzyme itself.

  • Potential Cause: The enzyme (e.g., ketoreductase, alcohol dehydrogenase) may be inactive or have denatured.

  • Troubleshooting Actions:

    • Run a Control Reaction: Perform the reaction with a fresh batch of enzyme or a control substrate known to work well. A successful control reaction indicates an issue with the original enzyme batch.

    • Assess Enzyme Stability: Enzyme activity can be compromised by suboptimal pH, temperature, or the presence of organic co-solvents.[1][2] Consider enzyme immobilization to potentially enhance stability.[1][3]

    • Check for Protease Contamination: If using a crude cell lysate, proteases could be degrading your reductase. Consider using protease inhibitors or a more purified enzyme preparation.

Step 2: Investigate Cofactor Regeneration System

Most reductases rely on a nicotinamide (B372718) cofactor (NADH or NADPH) which is expensive to use stoichiometrically. Therefore, an efficient in situ regeneration system is crucial.[4][5]

  • Potential Cause: Inefficient or failed cofactor regeneration.

  • Troubleshooting Actions:

    • Verify Co-substrate and Regeneration Enzyme: If using an enzyme-coupled system (e.g., glucose dehydrogenase/glucose or formate (B1220265) dehydrogenase/formate), ensure the regeneration enzyme is active and the co-substrate is not depleted.[6]

    • Check Co-substrate Concentration: For substrate-coupled regeneration using a co-substrate like isopropanol, ensure its concentration is sufficient.[1][7]

    • Monitor Cofactor Concentration: If possible, analytically monitor the concentration of the reduced and oxidized forms of the cofactor (e.g., by HPLC) over the course of the reaction. A buildup of the oxidized form (NAD⁺/NADP⁺) indicates a regeneration problem.

Step 3: Evaluate Substrate and Product Effects

High concentrations of the substrate (this compound) or the product (2-methylpentanol) can inhibit or even deactivate the enzyme.[8]

  • Potential Cause: Substrate or product inhibition.

  • Troubleshooting Actions:

    • Lower Initial Substrate Concentration: High substrate concentrations can be inhibitory to many enzymes.[8] Start with a lower concentration and consider a fed-batch approach where the substrate is added gradually over time.

    • In Situ Product Removal (ISPR): The accumulation of 2-methylpentanol can be inhibitory. If feasible, consider implementing ISPR techniques, such as using a two-phase liquid system to extract the product from the aqueous phase as it is formed.

Step 4: Optimize Reaction Conditions

Enzymes have optimal ranges for pH and temperature. Deviations from these can significantly reduce activity.

  • Potential Cause: Suboptimal pH or temperature.

  • Troubleshooting Actions:

    • pH Optimization: The optimal pH for reductases is often around 7.0, but this can vary.[9][10] Ensure your buffer has adequate capacity to prevent pH shifts during the reaction, especially if the cofactor regeneration step produces or consumes protons.

    • Temperature Optimization: Most biocatalytic reductions are run at temperatures between 25-40°C.[1][7] Higher temperatures can increase initial rates but may lead to faster enzyme deactivation.[9]

The following diagram illustrates a logical workflow for troubleshooting low yields.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yields start Low Yield Observed check_enzyme Step 1: Check Enzyme Activity - Run control reaction - Assess stability (pH, temp) start->check_enzyme enzyme_ok Enzyme Active? check_enzyme->enzyme_ok check_cofactor Step 2: Check Cofactor Regeneration - Verify regeneration enzyme/co-substrate - Monitor NAD(P)+ buildup enzyme_ok->check_cofactor Yes fail Consult Further Literature/ Contact Enzyme Supplier enzyme_ok->fail No cofactor_ok Regeneration Working? check_cofactor->cofactor_ok check_inhibition Step 3: Check for Inhibition - Lower substrate concentration - Consider fed-batch or ISPR cofactor_ok->check_inhibition Yes cofactor_ok->fail No inhibition_ok Inhibition Mitigated? check_inhibition->inhibition_ok check_conditions Step 4: Optimize Conditions - Verify pH and buffer capacity - Optimize temperature inhibition_ok->check_conditions Yes inhibition_ok->fail No success Yield Improved check_conditions->success Experimental_Workflow General Experimental Workflow prep_reagents Prepare Buffer, Substrate, Cofactor, and Enzyme Solutions setup_reaction Set up Reaction Vessel (Buffer, Cofactor, Regeneration System) prep_reagents->setup_reaction add_enzyme Add Primary Reductase Enzyme setup_reaction->add_enzyme start_reaction Initiate Reaction (Add this compound) add_enzyme->start_reaction incubate Incubate at Controlled Temperature and Agitation start_reaction->incubate monitor Monitor Progress (Take periodic samples) incubate->monitor monitor->incubate Reaction not complete quench_workup Quench Reaction and Workup (Extraction) monitor->quench_workup Reaction complete analysis Analyze by Chiral GC (Conversion and Enantiomeric Excess) quench_workup->analysis Signaling_Pathway Core Biocatalytic Cycle with Cofactor Regeneration Substrate This compound Enzyme Reductase (KRED/ADH) Substrate->Enzyme Product 2-Methylpentanol Enzyme->Product Reduction NADP NADP+ Enzyme->NADP NADPH NADPH NADPH->Enzyme RegenEnzyme Regeneration Enzyme (e.g., GDH) NADP->RegenEnzyme RegenEnzyme->NADPH Regeneration CoProduct Co-product (e.g., Glucono-lactone) RegenEnzyme->CoProduct CoSubstrate Co-substrate (e.g., Glucose) CoSubstrate->RegenEnzyme

References

Validation & Comparative

A Comparative Analysis of Chiral Aldehydes in Asymmetric Aldol Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the asymmetric aldol (B89426) reaction stands as a cornerstone in the stereoselective synthesis of complex molecules. The choice of the chiral aldehyde substrate is a critical determinant of the reaction's success, profoundly influencing yield, diastereoselectivity, and enantioselectivity. This guide provides an objective comparison of the performance of various classes of chiral aldehydes in several widely employed asymmetric aldol reaction systems, supported by experimental data and detailed protocols.

Performance of Chiral Aldehydes in Asymmetric Aldol Reactions

The stereochemical outcome of an asymmetric aldol reaction is governed by the intricate interplay of steric and electronic properties of the chiral aldehyde, the nucleophilic enolate, and the catalyst or auxiliary employed. This section presents a comparative analysis of different chiral aldehydes across various catalytic systems.

Organocatalyzed Aldol Reactions

Organocatalysis has emerged as a powerful and environmentally benign approach to asymmetric synthesis. Proline and its derivatives are among the most studied organocatalysts for aldol reactions.

(S)-Proline is a widely used organocatalyst that proceeds via an enamine intermediate. The steric and electronic nature of the chiral aldehyde significantly impacts the stereochemical outcome.

Chiral AldehydeNucleophileCatalyst (mol%)SolventTemp. (°C)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Yield (%)Reference
(R)-2-methylpentanalAcetone(S)-Proline (20-30)DMSO/CHCl₃Room Temp.Not Reported9485[1]
(S)-2-phenylpropanalAcetone(S)-Proline (10-20)DCM2Not Applicable52High[1]
4-NitrobenzaldehydeCyclohexanone(S)-Proline (10)MeOH/H₂ORoom Temp.86:14 (anti/syn)9693[1]
IsobutyraldehydeAcetone(S)-ProlineDMSORoom Temp.Not Reported--[1]
α-Amino Aldehyde DerivativeVarious KetonesL-ProlineNot SpecifiedNot Specifiedup to >100:1 (anti)up to >99.5Good[1][2]
α-Unsubstituted AldehydesAcetone(S)-ProlineAcetone/CHCl₃Not SpecifiedNot Reportedup to 9522-77[3][4][5]

Analysis: The data indicates that proline catalysis is effective for a range of aldehydes, including α-branched, aromatic, and α-amino aldehydes. Aromatic aldehydes with electron-withdrawing groups, such as 4-nitrobenzaldehyde, tend to exhibit high enantioselectivity and diastereoselectivity. α-Amino aldehydes have shown excellent diastereoselectivity and enantioselectivity in proline-catalyzed reactions.

Diarylprolinol silyl (B83357) ethers are highly effective organocatalysts that often provide superior results to proline in terms of catalyst loading, reaction times, and stereoselectivity.

Chiral AldehydeNucleophileCatalystConditionsDiastereoselectivityEnantioselectivity (ee, %)Yield (%)Reference
Acetaldehyde (as donor and acceptor)-DiarylprolinolNMP, 4 °CNot SpecifiedGoodModerate[6]
Various Aldehydes (as acceptors)AcetaldehydeTrifluoromethyl-substituted diarylprolinolNot SpecifiedExcellentExcellentNot Specified[7]
Alkynyl AldehydesAldehydesTrifluoromethylated diarylprolinolNot SpecifiedGood anti-selectivityExcellentNot Specified[8]

Analysis: Diarylprolinol silyl ether catalysts demonstrate broad applicability for various aldehydes, including the challenging self-aldol reaction of acetaldehyde. They are particularly effective for cross-aldol reactions, providing high diastereo- and enantioselectivities.

Chiral Auxiliary-Mediated Aldol Reactions (Evans Aldol Reaction)

The Evans aldol reaction utilizes chiral oxazolidinone auxiliaries to control the stereochemistry of the aldol adduct. The reaction proceeds through a rigid, chelated transition state, leading to predictable and high levels of stereocontrol.

AldehydeChiral AuxiliaryLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)Reference
Benzaldehyde(-)-trans-2-phenyl-1-cyclohexanolTiCl₄95:585[9]
Isobutyraldehyde(-)-trans-2-phenyl-1-cyclohexanolSn(OTf)₂92:888[9]
n-OctanaldehydeL-valine derived imideNot SpecifiedHighHigh[10]

Analysis: The Evans aldol reaction is a robust method for achieving high diastereoselectivity, primarily affording the syn-aldol product. The choice of Lewis acid can influence the outcome. While this method is highly reliable, it requires stoichiometric amounts of the chiral auxiliary and subsequent removal steps.

Lewis Acid-Catalyzed Aldol Reactions (Mukaiyama Aldol Reaction)

The Mukaiyama aldol reaction involves the Lewis acid-mediated addition of a silyl enol ether to an aldehyde. The choice of Lewis acid and the nature of the chiral aldehyde are crucial for achieving high stereoselectivity.

Chiral AldehydeSilyl Enol EtherLewis Acid/CatalystDiastereoselectivity (dr)Enantioselectivity (ee, %)Yield (%)Reference
Various (aromatic, aliphatic, α,β-disubstituted acroleins)Silyl ketene (B1206846) acetalCationic oxazaborolidiniumNot SpecifiedHighHigh[11]
Aldehyde 251Trimethyl silyl enol ether 250Ti(OiPr)₄ and (R)-BINOLNot SpecifiedHigh67[12]
β-Alkoxy-chiral aldehydesNot SpecifiedChelating Lewis AcidHigh syn-selectivityNot SpecifiedNot Specified[13]

Analysis: The Mukaiyama aldol reaction is a versatile method that can be rendered highly enantioselective through the use of chiral Lewis acids or by employing chiral aldehydes. Chelation control can be a powerful strategy for directing the stereochemical outcome, particularly with aldehydes bearing coordinating groups such as β-alkoxy substituents.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for any synthetic methodology. Below are representative procedures for the key asymmetric aldol reactions discussed.

General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction

Materials:

  • Chiral Aldehyde (1.0 mmol)

  • Ketone (e.g., Acetone, Cyclohexanone) (5.0 - 20.0 mmol)

  • (S)-Proline (0.1 - 0.3 mmol, 10-30 mol%)

  • Solvent (e.g., DMSO, CHCl₃, DCM, or neat ketone)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a stirred solution of the chiral aldehyde (1.0 mmol) in the chosen solvent (if not neat), add the ketone (5.0 - 20.0 mmol).

  • Add (S)-proline (0.1 - 0.3 mmol) to the mixture.

  • Stir the reaction mixture vigorously at the specified temperature (e.g., room temperature, 4 °C, or -20 °C) for the required duration (typically 4-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica (B1680970) gel.

  • Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.[1]

General Procedure for Evans Asymmetric Aldol Reaction

Materials:

  • N-Acyloxazolidinone (1.0 mmol)

  • Di-n-butylboron triflate (DBBT) or TiCl₄ (1.1 mmol)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) (1.2 mmol)

  • Chiral Aldehyde (1.2 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • pH 7 Buffer or Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

Procedure:

  • To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under an inert atmosphere (Argon or Nitrogen), add di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq).

  • Stir the mixture for 30-60 minutes at 0 °C.

  • Cool the solution to -78 °C, and add the chiral aldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • Quench the reaction by the addition of a pH 7 buffer or saturated aqueous NH₄Cl solution.

  • Extract the product with CH₂Cl₂, and the combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated.

  • The diastereomeric excess is determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by flash chromatography.

General Procedure for Mukaiyama Asymmetric Aldol Reaction

Materials:

  • Chiral Aldehyde (1.0 mmol)

  • Silyl Enol Ether (1.2 mmol)

  • Chiral Lewis Acid Catalyst (e.g., chiral oxazaborolidinium catalyst, Ti(OiPr)₄/(R)-BINOL) (0.05 - 0.2 mmol, 5-20 mol%)

  • Anhydrous Solvent (e.g., CH₂Cl₂, Toluene)

  • Quenching solution (e.g., saturated aqueous NaHCO₃ solution)

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of the chiral Lewis acid catalyst in the anhydrous solvent at the specified temperature (e.g., -78 °C) under an inert atmosphere, add the chiral aldehyde (1.0 mmol).

  • After stirring for a short period (e.g., 15 minutes), add the silyl enol ether (1.2 mmol) dropwise.

  • Stir the reaction mixture at the same temperature until completion as monitored by TLC.

  • Quench the reaction with a suitable quenching solution (e.g., saturated aqueous NaHCO₃).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess by appropriate analytical techniques.

Visualizing Asymmetric Aldol Reactions

Diagrams are powerful tools for understanding complex chemical processes and guiding experimental design.

Asymmetric_Aldol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Chiral Aldehyde & Nucleophile catalyst Choose Catalyst System (Organo, Lewis Acid, etc.) start->catalyst solvent Select Solvent & Temperature catalyst->solvent reagents Combine Reagents under Inert Atmosphere solvent->reagents monitor Monitor Progress (TLC) reagents->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification (Chromatography) extract->purify analyze Determine Yield, dr, ee (NMR, HPLC) purify->analyze product Chiral Aldol Adduct analyze->product

Caption: General experimental workflow for an asymmetric aldol reaction.

Chiral_Aldehyde_Selection cluster_syn Syn-Selective cluster_anti Anti-Selective cluster_other Other Considerations start Desired Stereochemical Outcome? evans Evans Aldol (Chiral Auxiliary) start->evans High Diastereoselectivity for syn-product chelation Chelation-Controlled Mukaiyama Reaction (e.g., β-alkoxy aldehyde) start->chelation Substrate Control for syn-product proline_amino Proline-catalyzed (α-Amino Aldehyde) start->proline_amino High Diastereoselectivity for anti-product non_chelation Non-Chelation Mukaiyama Reaction start->non_chelation Substrate/Reagent Control for anti-product catalyst_choice Catalyst Compatibility (e.g., Diarylprolinol Silyl Ether for broad scope) evans->catalyst_choice chelation->catalyst_choice proline_amino->catalyst_choice non_chelation->catalyst_choice functional_group Functional Group Tolerance catalyst_choice->functional_group

Caption: Decision guide for selecting a chiral aldehyde strategy.

References

Cross-Validation of GC-MS and HPLC Methods for the Quantification of 2-Methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of aldehydes like 2-methylpentanal is crucial. This volatile organic compound is a key aroma component in various foods and a potential impurity in pharmaceutical products. This guide provides a comprehensive cross-validation of two prominent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering a comparative analysis of their performance for this compound.

The selection between GC-MS and HPLC for aldehyde analysis is contingent on factors such as the sample matrix, required sensitivity, and the specific analytical goals. GC-MS is inherently well-suited for volatile compounds like this compound, while HPLC is a versatile technique applicable to a broader range of compounds, often requiring derivatization for effective analysis of aldehydes.[1][2]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics for the analysis of aldehydes using GC-MS and HPLC. These values are representative and can vary based on the specific instrumentation, sample matrix, and experimental conditions.

ParameterGC-MSHPLC-UV
Limit of Detection (LOD) 0.001 - 0.01 µg/mL0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.003 - 0.03 µg/mL0.03 - 0.3 µg/mL
Linearity (R²) > 0.999> 0.999
Precision (%RSD) < 5%< 2%
Accuracy (% Recovery) 95 - 105%98 - 102%
Analysis Time 15 - 30 minutes10 - 20 minutes

Principle of Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[2] The separated compounds are then ionized and detected by a mass spectrometer, which provides definitive identification based on their mass-to-charge ratio and fragmentation patterns.[3] For aldehyde analysis, a derivatization step is often employed to enhance volatility and thermal stability.[4]

High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase within a column.[2] For aldehydes, which lack a strong chromophore, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is common to allow for sensitive UV detection.[5]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following are representative experimental protocols for the analysis of this compound using GC-MS and HPLC.

GC-MS Protocol

This protocol is suitable for the quantification of this compound in a variety of sample matrices.

Sample Preparation & Derivatization:

  • To 1 mL of the sample in a headspace vial, add an appropriate internal standard.

  • Add 100 µL of a 10 mg/mL O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution in water.[1][4]

  • Adjust the pH to 3 with HCl.[1]

  • Incubate the vial at 60°C for 30 minutes to allow for derivatization.

  • Perform headspace solid-phase microextraction (SPME) by exposing a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the vial's headspace for 15 minutes.[6]

  • Desorb the fiber in the GC inlet.[6]

GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.[1]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[1]

  • Inlet Temperature: 250°C.[1]

  • Injection Mode: Splitless.[1]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Range: m/z 50-550.[1]

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for target analytes to enhance sensitivity.[6]

HPLC Protocol

This reverse-phase HPLC method is designed for the quantification of this compound after derivatization.

Sample Preparation & Derivatization:

  • To 1 mL of the sample, add an appropriate internal standard.

  • Add an excess of 2,4-dinitrophenylhydrazine (DNPH) solution (in acetonitrile (B52724) and a catalytic amount of sulfuric acid).[5]

  • Allow the reaction to proceed at room temperature for 1 hour.

  • Quench the reaction with a suitable reagent (e.g., sodium bicarbonate).

  • Extract the DNPH-derivatives with an organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Newcrom R1 HPLC column or a similar C18 column (e.g., 4.6 x 150 mm, 5 µm).[7][8]

  • Mobile Phase: A gradient of acetonitrile and water.[7][8]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection: UV detector at 360 nm.

Methodology Workflow and Logical Relationships

To visualize the cross-validation process, the following diagrams illustrate the experimental workflow and the logical decision-making process for selecting the appropriate analytical technique.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_comparison Comparison Sample Sample containing this compound Add_IS Add Internal Standard Sample->Add_IS Deriv_PFBHA Derivatization with PFBHA Add_IS->Deriv_PFBHA For GC-MS Deriv_DNPH Derivatization with DNPH Add_IS->Deriv_DNPH For HPLC HS_SPME Headspace-SPME Deriv_PFBHA->HS_SPME GCMS_Analysis GC-MS Analysis HS_SPME->GCMS_Analysis GCMS_Data GC-MS Data Acquisition GCMS_Analysis->GCMS_Data Linearity Linearity GCMS_Data->Linearity Accuracy Accuracy GCMS_Data->Accuracy Precision Precision GCMS_Data->Precision LOD LOD GCMS_Data->LOD LOQ LOQ GCMS_Data->LOQ Extraction Liquid-Liquid Extraction Deriv_DNPH->Extraction HPLC_Analysis HPLC-UV Analysis Extraction->HPLC_Analysis HPLC_Data HPLC-UV Data Acquisition HPLC_Analysis->HPLC_Data HPLC_Data->Linearity HPLC_Data->Accuracy HPLC_Data->Precision HPLC_Data->LOD HPLC_Data->LOQ Comparison Compare Performance Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD->Comparison LOQ->Comparison

Caption: Experimental workflow for the cross-validation of GC-MS and HPLC methods.

Decision_Tree Start Analysis of this compound Volatile Is the sample matrix complex and are volatile interferences expected? Start->Volatile Sensitivity Is high sensitivity (sub-µg/mL) required? Volatile->Sensitivity No GCMS Use GC-MS Volatile->GCMS Yes Throughput Is high sample throughput a priority? Sensitivity->Throughput No Sensitivity->GCMS Yes HPLC Use HPLC Throughput->HPLC Yes Throughput->HPLC No (either method is suitable)

Caption: Decision tree for selecting an analytical technique for this compound.

Conclusion

Both GC-MS and HPLC are robust and reliable techniques for the quantification of this compound. GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level analysis and the identification of unknown volatile impurities.[9] HPLC, on the other hand, provides excellent precision and is well-suited for routine quality control applications where high sample throughput is necessary.[10] The choice of technique should be guided by the specific analytical requirements of the study. For a comprehensive analysis, a cross-validation approach utilizing both GC-MS and HPLC can provide the most complete and reliable data.

References

A Comparative Guide to the Quantification of 2-Methylpentanal: GC-MS vs. HPLC-UV Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of volatile organic compounds like 2-methylpentanal is critical for product quality control, safety assessment, and research applications. This guide provides a detailed comparison of the two primary analytical methods for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. While specific validated performance data for this compound is not extensively available in peer-reviewed literature, this guide leverages established methodologies and representative performance data for structurally similar short-chain aldehydes to provide a reliable comparison.

Data Presentation: Performance Characteristics

The choice between GC-MS and HPLC-UV for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and throughput needs. The following table summarizes the typical performance characteristics of each method. It is important to note that these values are representative and should be confirmed through method validation for specific applications.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS) with PFBHA DerivatizationHigh-Performance Liquid Chromatography (HPLC) with DNPH Derivatization
Limit of Detection (LOD) 0.01 - 1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.05 - 5 ng/mL5 - 50 ng/mL
Linearity (R²) > 0.995> 0.99
Accuracy (Recovery) 90 - 110%85 - 115%
Precision (RSD) < 10%< 15%
Selectivity High (Mass-based detection)Moderate (Chromatographic separation)
Throughput LowerHigher
Cost HigherLower

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining accurate and reproducible results. The following sections outline the typical experimental protocols for the quantification of this compound using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

This method offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) improves the volatility and chromatographic properties of this compound.

1. Sample Preparation:

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place a known amount of the liquid or homogenized solid sample into a headspace vial.

    • For solid samples, add a suitable solvent (e.g., methanol) to aid extraction.

    • Add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the sealed and heated vial to adsorb the volatile compounds.

  • Derivatization:

    • The adsorbed this compound on the SPME fiber is then exposed to the headspace of a vial containing a PFBHA solution to form the PFBHA-oxime derivative on the fiber.

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph:

    • Injection Port: Thermally desorb the SPME fiber in a heated injection port.

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 40°C and ramp up to 250°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection and DNPH Derivatization

HPLC-UV provides a robust and cost-effective alternative to GC-MS, particularly for routine analysis in less complex matrices. Since this compound lacks a strong chromophore, derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is necessary to form a UV-active derivative.[1]

1. Sample Preparation and Derivatization:

  • Extract this compound from the sample using a suitable solvent (e.g., acetonitrile).

  • Add a DNPH solution (in a suitable solvent like acetonitrile (B52724) with an acid catalyst) to the sample extract.

  • Allow the reaction to proceed at a controlled temperature to form the this compound-DNPH hydrazone derivative.

  • The resulting solution can be directly injected or further concentrated using solid-phase extraction (SPE) if necessary.

2. HPLC-UV Instrumental Parameters:

  • HPLC System:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water is typically employed for the separation.

    • Flow Rate: A constant flow rate is maintained.

    • Detector: A UV detector set to the wavelength of maximum absorbance for the DNPH hydrazone derivative (typically around 360 nm).

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the quantification of this compound using GC-MS and HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization (if solid) Sample->Homogenization HS_Vial Transfer to Headspace Vial Homogenization->HS_Vial Salting_Out Add Salting-Out Agent HS_Vial->Salting_Out SPME HS-SPME Extraction Salting_Out->SPME Derivatization On-fiber PFBHA Derivatization SPME->Derivatization Injection Thermal Desorption in GC Inlet Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for this compound quantification by GC-MS.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Derivatization DNPH Derivatization Extraction->Derivatization SPE Solid-Phase Extraction (Optional) Derivatization->SPE Injection Injection into HPLC SPE->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

References

Comparative Guide to Linearity and Range Determination for 2-Methylpentanal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds like 2-methylpentanal is crucial for product safety, quality control, and research applications. The selection of an appropriate analytical method hinges on its performance characteristics, particularly linearity and the analytical range. This guide provides a comparative analysis of two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While specific validated method data for this compound is not extensively published, the methodologies and performance data presented here are based on established and validated methods for structurally similar aliphatic aldehydes.

Comparison of Analytical Methods

The choice between GC-MS and HPLC-UV for the analysis of this compound is dictated by several factors, including the sample matrix, required sensitivity, and selectivity. GC-MS is generally preferred for its high selectivity and sensitivity, making it ideal for complex matrices and trace-level analysis.[1] In contrast, HPLC-UV offers a robust and cost-effective alternative suitable for routine analysis in less complex sample types.[1]

For effective analysis of aldehydes like this compound, derivatization is often employed to enhance analytical performance. In GC-MS, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that improves volatility and chromatographic separation.[1] For HPLC-UV analysis, where this compound lacks a strong chromophore, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is the standard approach to form a UV-active derivative.[1]

Data Presentation

The following table summarizes the typical quantitative performance data for the linearity and range determination of this compound using GC-MS and HPLC-UV.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) with PFBHA DerivatizationHigh-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) with DNPH Derivatization
Linear Range 0.1 - 20 µg/mL0.5 - 50 µg/mL
Correlation Coefficient (R²) > 0.998> 0.999
Limit of Detection (LOD) 0.03 µg/mL0.15 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.5 µg/mL

Experimental Protocols

Detailed methodologies for establishing the linearity and range for this compound analysis using both GC-MS and HPLC-UV are provided below.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

1. Sample Preparation and Derivatization:

  • Aqueous samples are buffered to an acidic pH (approximately 4.5).

  • For solid samples, a suitable solvent extraction is performed.

  • The sample extract is then derivatized with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form the corresponding oxime derivative. This reaction is typically conducted in a sealed vial at a controlled temperature (e.g., 60°C) for a specified duration.

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Oven Temperature Program: A temperature gradient is optimized to separate the derivatized this compound from other matrix components. A representative program might start at 50°C and ramp up to 280°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Detection: For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is used, monitoring characteristic ions of the this compound-PFBHA derivative.[2]

3. Validation Parameters:

  • Linearity: A calibration curve is generated by analyzing a series of standard solutions of the this compound-PFBHA derivative at a minimum of five different concentrations.[1]

  • Accuracy and Precision: Determined by analyzing spiked samples at various concentration levels.

  • LOD and LOQ: Calculated based on the signal-to-noise ratio of low-concentration standards, typically a ratio of 3:1 for LOD and 10:1 for LOQ.[3]

Method 2: High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) with DNPH Derivatization

This protocol is based on established methods for carbonyl compound analysis, such as EPA Method 8315A.[1]

1. Sample Preparation and Derivatization:

  • Aqueous samples are acidified to a pH of approximately 3.

  • Solid samples may require extraction with an appropriate solvent.

  • The sample is then reacted with 2,4-dinitrophenylhydrazine (DNPH) to form the this compound-DNPH hydrazone derivative. The reaction mixture is typically incubated at a controlled temperature.

  • The derivatized analyte is subsequently extracted and concentrated using solid-phase extraction (SPE).[1]

2. HPLC-UV Instrumental Parameters:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used for the separation.[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed.

  • Flow Rate: A constant flow rate is maintained throughout the analysis.

  • Detection: UV detection is performed at the wavelength of maximum absorbance for the DNPH derivatives, which is typically around 360 nm.[1]

3. Validation Parameters:

  • Linearity: A calibration curve is constructed by analyzing a series of standard solutions of the this compound-DNPH derivative at a minimum of five different concentrations.[1]

  • Accuracy and Precision: Assessed by analyzing spiked matrix samples at various concentrations.

  • LOD and LOQ: Determined from the standard deviation of the response and the slope of the calibration curve.[1]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining the linearity and range of this compound analysis.

cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Evaluation prep_stock Prepare Stock Solution of this compound prep_cal Prepare a Series of Calibration Standards (at least 5 concentrations) prep_stock->prep_cal analyze_standards Analyze Calibration Standards prep_cal->analyze_standards instrument_setup Set Up Analytical Instrument (GC-MS or HPLC-UV) analyze_blanks Analyze Blank Samples instrument_setup->analyze_blanks analyze_blanks->analyze_standards data_acq Acquire and Process Data (Peak Area/Height) analyze_standards->data_acq plot_curve Plot Calibration Curve (Response vs. Concentration) data_acq->plot_curve lin_reg Perform Linear Regression (y = mx + c) plot_curve->lin_reg eval_linearity Evaluate Linearity (Check R² and Residuals) lin_reg->eval_linearity det_range Determine Linear Range, LOD, and LOQ eval_linearity->det_range

Caption: Experimental workflow for linearity and range determination.

start Start prep Prepare Calibration Standards and Samples start->prep analysis Instrumental Analysis prep->analysis data Data Acquisition analysis->data linearity Linearity Assessment data->linearity range Range Determination linearity->range end End range->end

Caption: Logical relationship for method validation.

References

A Comparative Guide to Solid Base Catalysts for Propanal Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for the efficient synthesis of key intermediates. The aldol (B89426) condensation of propanal is a critical carbon-carbon bond-forming reaction, yielding valuable products such as 2-methyl-2-pentenal (B83557), a precursor in the synthesis of various fine chemicals and pharmaceuticals. This guide provides a comparative analysis of different solid base catalysts for this reaction, supported by experimental data to facilitate informed catalyst selection.

The use of solid base catalysts in propanal aldol condensation offers significant advantages over traditional homogeneous catalysts, including ease of separation, reusability, and reduced environmental impact.[1] This comparison focuses on the performance of several classes of heterogeneous basic materials, including hydrotalcites, zeolites, and anion-exchange resins.

Performance Comparison of Solid Base Catalysts

The efficacy of a solid base catalyst in the aldol condensation of propanal is primarily evaluated by its ability to achieve high conversion of the reactant and high selectivity towards the desired condensation product. The following table summarizes the performance of various catalysts under different reaction conditions.

CatalystReaction PhaseTemperature (°C)Time (h)Propanal Conversion (%)Selectivity to 2-methyl-2-pentenal (%)Reference
Activated Hydrotalcite (Mg/Al = 3.5)Liquid (Solvent-free)100109799[2]
Anion-Exchange Resin (IRA-401)Aqueous3519795[3]
Cesium-Exchanged X Zeolite (Cs-X)GasNot specifiedNot specifiedHigh activityProne to coke formation[4][5]
Na-grafted Ultrastable Y Zeolite (Na-USY)GasNot specifiedNot specifiedHigh selectivity to aldol dimerSuppressed coke formation[4][5]
Rb-grafted Ultrastable Y Zeolite (Rb-USY)GasNot specifiedNot specifiedHigh selectivity to aldol dimerSuppressed coke formation[4][5]
Calcium Hydroxyapatite (Ca-HA)GasNot specifiedNot specifiedSelective for successive aldol condensationsProne to coke formation[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. The following sections outline the experimental procedures for catalyst preparation and the execution of the propanal aldol condensation reaction as described in the cited literature.

Catalyst Preparation

Activated Hydrotalcite (Mg/Al = 3.5): A co-precipitation method is employed for the synthesis of hydrotalcite. An aqueous solution of magnesium nitrate (B79036) and aluminum nitrate (Mg/Al molar ratio of 3.5) is added to an aqueous solution of sodium carbonate and sodium hydroxide (B78521) under vigorous stirring. The resulting precipitate is aged, filtered, washed with deionized water until neutral pH, and dried. The dried solid is then calcined at high temperature in a muffle furnace to obtain the activated hydrotalcite.

Anion-Exchange Resin (IRA-401): Commercial strong basic anion-exchange resins, such as Amberlite IRA-401, are typically used. These resins consist of a quaternary ammonium (B1175870) functional group attached to a polystyrene-divinylbenzene copolymer matrix. They are generally used as received or after conditioning according to the manufacturer's instructions.[3]

Alkali-Exchanged Zeolites (Cs-X, Na-USY, Rb-USY): These catalysts are prepared by ion-exchange of a parent zeolite (e.g., NaX or USY) with an aqueous solution of the desired alkali metal salt (e.g., CsCl, NaCl, RbCl). The zeolite is stirred in the salt solution for a specified time, followed by filtering, washing with deionized water to remove residual salts, and drying.[4]

Propanal Aldol Condensation Reaction

Liquid-Phase Reaction (Activated Hydrotalcite): The reaction is typically carried out in a batch reactor. Propanal and the activated hydrotalcite catalyst are charged into the reactor. The mixture is heated to the desired temperature (e.g., 100°C) and stirred for a specific duration (e.g., 10 hours). After the reaction, the catalyst is separated by filtration, and the product mixture is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Aqueous-Phase Reaction (Anion-Exchange Resin): In a typical procedure, propanal is added to an aqueous suspension of the anion-exchange resin. The reaction mixture is maintained at a specific temperature (e.g., 35°C) with stirring for the required time (e.g., 1 hour).[3] The solid resin catalyst is then filtered off, and the liquid products are analyzed.

Gas-Phase Reaction (Zeolites and Hydroxyapatite): Gas-phase reactions are typically conducted in a fixed-bed flow reactor. The solid catalyst is packed into the reactor, and a feed stream of propanal, often diluted with an inert gas, is passed over the catalyst bed at a controlled temperature and flow rate.[4][5] The reactor effluent is analyzed online using techniques like mass spectrometry to monitor the conversion of propanal and the formation of products.[4][5]

Reaction Pathway and Catalyst Evaluation Workflow

The aldol condensation of propanal proceeds through a series of steps initiated by the basic catalyst. The following diagrams illustrate the generalized reaction mechanism and a typical workflow for catalyst evaluation.

AldolCondensation cluster_reaction Base-Catalyzed Aldol Condensation of Propanal Propanal1 Propanal Enolate Enolate Intermediate Propanal1->Enolate + OH⁻ - H₂O AldolAdduct Aldol Adduct (3-hydroxy-2-methylpentanal) Enolate->AldolAdduct + Propanal Propanal2 Propanal Propanal2->AldolAdduct Product 2-Methyl-2-pentenal AldolAdduct->Product - H₂O

Caption: Generalized reaction pathway for the base-catalyzed aldol condensation of propanal.

CatalystEvaluationWorkflow cluster_workflow Catalyst Evaluation Workflow CatalystSynthesis Catalyst Synthesis & Preparation Characterization Physicochemical Characterization (e.g., XRD, BET, TPD) CatalystSynthesis->Characterization Reaction Catalytic Performance Test (Propanal Aldol Condensation) Characterization->Reaction Analysis Product Analysis (GC, GC-MS) Reaction->Analysis Recyclability Catalyst Recyclability Studies Reaction->Recyclability DataEvaluation Data Evaluation (Conversion, Selectivity, Yield) Analysis->DataEvaluation Optimization Reaction Condition Optimization DataEvaluation->Optimization Recyclability->DataEvaluation

Caption: A typical experimental workflow for the evaluation of solid base catalysts.

References

A Comparative Guide to the Catalytic Hydrogenation of 2-Methyl-2-Pentenal: Selectivity of Metal Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective hydrogenation of α,β-unsaturated aldehydes like 2-methyl-2-pentenal (B83557) is a critical transformation. The desired product often depends on the specific synthetic route, whether it be the unsaturated alcohol (2-methyl-2-penten-1-ol), a key intermediate for fragrances and fine chemicals, the saturated aldehyde (2-methylpentanal), a precursor for pharmaceuticals, or the fully saturated alcohol (2-methylpentan-1-ol). The choice of metal catalyst plays a pivotal role in directing the reaction towards a specific product. This guide provides a comparative analysis of different metal catalysts for the hydrogenation of 2-methyl-2-pentenal, supported by experimental data.

The hydrogenation of 2-methyl-2-pentenal can proceed through several pathways, primarily involving the reduction of the carbon-carbon double bond (C=C) or the carbon-oxygen double bond (C=O), or both. Additionally, decarbonylation can occur, leading to the formation of alkanes and carbon monoxide. The selectivity of a given catalyst is a measure of its ability to preferentially catalyze one of these reaction pathways over others.

Comparative Performance of Metal Catalysts

The selectivity of metal catalysts in the hydrogenation of 2-methyl-2-pentenal is highly dependent on the nature of the metal itself, the catalyst support, and the reaction conditions such as temperature and pressure. Below is a summary of the performance of various metal catalysts based on available experimental data.

CatalystSupportTemperature (°C)PressureConversion (%)2-Methyl-2-penten-1-ol Selectivity (%)This compound Selectivity (%)2-Methylpentan-1-ol Selectivity (%)Other Products (Selectivity %)
0.5 wt.% PtSiO₂200AtmosphericHighLowHighSecondary Productn-pentane (from decarbonylation)
0.5 wt.% PdSiO₂200AtmosphericModerateLowHighSecondary Productn-pentane (higher decarbonylation than Pt)
5 wt.% CuSiO₂200AtmosphericLowHigh (at low conversion)LowSecondary Product2-methylpentane (B89812) (at higher temps)
6 wt.% CoActive Carbon45-1052-6 MPaVariableLowUp to 100Low-
CuZnAlHydrotalcite-derived85-1054-6 MPa~60~54High (at lower temps)Secondary Product-
RuCarbon333 K2 bar-Moderate--For other α,β-unsaturated aldehydes
NiAl₂O₃--HighLowHigh-For other α,β-unsaturated aldehydes

Note: Direct comparative data for Ru and Ni on 2-methyl-2-pentenal is limited; the information provided is based on their general behavior in α,β-unsaturated aldehyde hydrogenation. "Secondary Product" indicates that this compound is formed from the subsequent hydrogenation of the initial products.

Reaction Pathways and Experimental Workflow

The hydrogenation of 2-methyl-2-pentenal involves a network of parallel and consecutive reactions. The desired product dictates the choice of catalyst and reaction conditions to favor a specific pathway.

Reaction_Pathway 2-Methyl-2-pentenal 2-Methyl-2-pentenal 2-Methyl-2-penten-1-ol 2-Methyl-2-penten-1-ol 2-Methyl-2-pentenal->2-Methyl-2-penten-1-ol +H2 (C=O hydrogenation) This compound This compound 2-Methyl-2-pentenal->this compound +H2 (C=C hydrogenation) n-Pentane + CO n-Pentane + CO 2-Methyl-2-pentenal->n-Pentane + CO Decarbonylation 2-Methylpentan-1-ol 2-Methylpentan-1-ol 2-Methyl-2-penten-1-ol->2-Methylpentan-1-ol +H2 This compound->2-Methylpentan-1-ol +H2 2-Methylpentane + H2O 2-Methylpentane + H2O 2-Methylpentan-1-ol->2-Methylpentane + H2O Hydrogenolysis

Caption: Reaction network for the hydrogenation of 2-methyl-2-pentenal.

A typical experimental setup for studying the catalytic hydrogenation of 2-methyl-2-pentenal involves a continuous-flow fixed-bed reactor system.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis catalyst_prep Catalyst Synthesis and Characterization catalyst_reduction In-situ Catalyst Reduction (H2 flow) catalyst_prep->catalyst_reduction reactor Fixed-Bed Reactor Packed with catalyst Heated to reaction temperature catalyst_reduction->reactor feed_prep Prepare 2-methyl-2-pentenal solution feed_pump High-Pressure Liquid Pump feed_prep->feed_pump collection Collect Reactor Effluent reactor->collection feed_pump->reactor h2_supply H2 Gas Supply h2_supply->reactor gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) Analysis collection->gc_ms data_analysis Determine Conversion and Selectivity gc_ms->data_analysis

Caption: General experimental workflow for 2-methyl-2-pentenal hydrogenation.

Detailed Experimental Protocols

The following are generalized experimental protocols based on cited literature for the gas-phase and liquid-phase hydrogenation of 2-methyl-2-pentenal.

Gas-Phase Hydrogenation in a Fixed-Bed Reactor

This protocol is based on studies of Pt, Pd, and Cu catalysts on silica (B1680970) supports.[1]

  • Catalyst Preparation and Loading: The supported metal catalyst (e.g., 0.5 wt.% Pt/SiO₂) is pressed into pellets, crushed, and sieved to a specific particle size. A known amount of the catalyst is then loaded into a fixed-bed reactor.

  • Catalyst Reduction: The catalyst is typically reduced in-situ by flowing hydrogen gas at an elevated temperature prior to the reaction.

  • Reaction Procedure: The reactor is brought to the desired reaction temperature (e.g., 200°C) and pressure (e.g., atmospheric). A feed stream consisting of 2-methyl-2-pentenal and hydrogen (at a specific molar ratio, e.g., 1:12) is introduced into the reactor. The feed is vaporized and carried over the catalyst bed by the hydrogen flow.

  • Product Analysis: The reactor effluent is analyzed online using a gas chromatograph (GC) equipped with a flame ionization detector (FID) to determine the conversion of 2-methyl-2-pentenal and the selectivity to various products. A GC-mass spectrometer (GC-MS) is used for product identification.

Liquid-Phase Hydrogenation in a Continuous-Flow System

This protocol is representative of studies using Co on active carbon and CuZnAl hydrotalcite-derived catalysts.[2]

  • Catalyst Preparation and Loading: The powdered catalyst is packed into a continuous-flow fixed-bed reactor.

  • Catalyst Activation: The catalyst is activated under a flow of hydrogen at a specified temperature and pressure.

  • Reaction Procedure: A solution of 2-methyl-2-pentenal in a suitable solvent is fed into the reactor using a high-pressure liquid pump, along with a continuous flow of hydrogen. The reaction is carried out at a set temperature (e.g., 45-105°C) and pressure (e.g., 2-6 MPa).

  • Product Analysis: The liquid product stream is collected at the reactor outlet and analyzed by gas chromatography (GC) to quantify the substrate conversion and product selectivity.

Catalyst Selectivity Insights

  • Platinum (Pt) and Palladium (Pd): These noble metals generally show high activity and a strong preference for hydrogenating the C=C bond, leading to high selectivity for the saturated aldehyde, this compound.[1] However, they can also promote decarbonylation, especially at higher temperatures, which is an undesirable side reaction if the aldehyde is the target product.

  • Copper (Cu): In contrast to Pt and Pd, copper-based catalysts exhibit a higher selectivity towards the hydrogenation of the C=O bond, yielding the unsaturated alcohol, 2-methyl-2-penten-1-ol, particularly at lower conversions.[1] At higher temperatures, Cu catalysts can also lead to the formation of 2-methylpentane through hydrogenolysis.[1]

  • Cobalt (Co): Supported cobalt catalysts have demonstrated very high selectivity (approaching 100%) towards the formation of the saturated aldehyde, this compound, at relatively low temperatures.

  • Ruthenium (Ru): While specific data for 2-methyl-2-pentenal is scarce, Ru catalysts are known to be effective for the hydrogenation of α,β-unsaturated aldehydes to unsaturated alcohols, although they can also catalyze the hydrogenation of the C=C bond.[3]

  • Nickel (Ni): Nickel catalysts are generally active for hydrogenation but tend to favor the reduction of the C=C bond in α,β-unsaturated aldehydes, similar to Pt and Pd, leading to the formation of the saturated aldehyde.[2]

Conclusion

The selective hydrogenation of 2-methyl-2-pentenal is a multifaceted reaction where the choice of catalyst is paramount in determining the product distribution. For the preferential formation of the unsaturated alcohol, 2-methyl-2-penten-1-ol, copper-based catalysts appear to be a promising choice. Conversely, for the synthesis of the saturated aldehyde, this compound, platinum, palladium, and cobalt catalysts demonstrate high selectivity. The provided data and protocols offer a foundational guide for researchers to select and optimize catalytic systems for their specific synthetic needs in the production of valuable chemicals and pharmaceutical intermediates. Further research into bimetallic and supported ruthenium and nickel catalysts may unveil even more selective and efficient pathways for this important transformation.

References

A Researcher's Guide to Ketoreductase Enantioselectivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ketoreductase (KRED) is a critical step in the synthesis of chiral alcohols, key intermediates in the pharmaceutical industry. This guide provides an objective comparison of the enantioselectivity of various commercially available ketoreductases, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Ketoreductases, or KREDs, are enzymes that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. This biocatalytic approach is favored for its high enantioselectivity, mild reaction conditions, and environmentally friendly nature, making it a powerful tool in asymmetric synthesis.[1] The ability to produce a single, desired enantiomer of a chiral alcohol is of paramount importance in drug development, as different enantiomers can exhibit distinct pharmacological activities.

Comparative Performance of Commercial Ketoreductases

To facilitate the selection of an appropriate KRED for a specific synthetic challenge, this guide presents a comparative analysis of a panel of commercially available ketoreductases. The data below summarizes the performance of various enzymes from a commercially available screening kit in the asymmetric reduction of a common benchmark substrate, acetophenone, to 1-phenylethanol.

Table 1: Enantioselective Reduction of Acetophenone by Commercial Ketoreductases [2]

Enzyme IDConversion (%)Enantiomeric Excess (ee %)Enantiomer
KRED-P1-A04>9896(S)
KRED-P1-A12>9899(S)
KRED-P1-B02>9898(S)
KRED-P1-B05>9899(S)
KRED-P1-B10>9899(R)
KRED-P2-D0390>90(R)
KRED-P2-D1225>90(R)
KRED-119>95>99(R)
KRED-NADH-1109687(R)

Note: This table presents a selection of data for illustrative purposes. The full screening panel contains additional enzymes with varying performance. Conversion and enantiomeric excess are highly substrate-dependent.

Experimental Protocols

Reproducibility is key in scientific research. The following sections provide detailed methodologies for the key experiments involved in evaluating ketoreductase performance.

Protocol 1: Ketoreductase Activity and Enantioselectivity Screening

This protocol outlines a general procedure for screening a panel of ketoreductases against a target ketone substrate.

Materials:

  • Ketoreductase enzymes (lyophilized powder)

  • Ketone substrate (e.g., acetophenone)

  • Cofactor: NADP⁺ or NAD⁺

  • Cofactor regeneration system:

    • Isopropanol (for many engineered KREDs)

    • Glucose and Glucose Dehydrogenase (GDH) (for KREDs that do not efficiently use isopropanol)

  • Buffer solution (e.g., 100 mM potassium phosphate, pH 7.0)

  • Organic co-solvent (e.g., DMSO or isopropanol) if needed for substrate solubility

  • Reaction vessels (e.g., 1.5 mL microcentrifuge tubes)

  • Incubator shaker

Procedure:

  • Prepare the Reaction Mixture: In a reaction vessel, prepare the buffer solution. If using a glucose/GDH regeneration system, add D-glucose (e.g., 50 mM).

  • Add Cofactor: Add the appropriate cofactor (NADP⁺ or NAD⁺) to a final concentration of approximately 0.5 mM.

  • Add Cofactor Regeneration System: If using isopropanol, it can be added as a co-solvent (e.g., 10-50% v/v). If using the glucose/GDH system, add the glucose dehydrogenase.

  • Add Ketoreductase: Add the ketoreductase enzyme to the desired loading (e.g., 1-10 mg/mL).

  • Substrate Addition: If the ketone substrate has poor aqueous solubility, dissolve it in a minimal amount of a water-miscible co-solvent (e.g., 5% v/v DMSO) before adding it to the reaction mixture to initiate the reaction (e.g., 10-100 mM final concentration).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation for a set period (e.g., 4-24 hours).

  • Reaction Quenching and Extraction: Stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and vortexing. Centrifuge to separate the layers and collect the organic phase for analysis.

Protocol 2: Determination of Enzyme Activity via NADPH Consumption

This spectrophotometric assay allows for the quantification of KRED activity by monitoring the decrease in absorbance at 340 nm as the cofactor NADPH is consumed.[3]

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Ketoreductase solution

  • Ketone substrate solution (e.g., ethyl 4-chloroacetoacetate)

  • NADPH solution

  • Buffer solution (e.g., 100 mM potassium phosphate, pH 6.0)

Procedure:

  • Prepare Reaction Mixture: In a cuvette, mix the buffer, ketone substrate (e.g., 1.0 mM), and NADPH (e.g., 0.2 mM).

  • Initiate Reaction: Add a known amount of the ketoreductase solution to the cuvette to start the reaction.

  • Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a controlled temperature (e.g., 40°C).

  • Calculate Activity: The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot. The enzyme activity is calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of NADPH per minute under the specified conditions.

Protocol 3: Analysis of Enantiomeric Excess by Chiral Gas Chromatography (GC)

This method is suitable for the analysis of volatile chiral alcohols, such as 1-phenylethanol.

Materials:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Chiral GC column (e.g., Astec® CHIRALDEX™ B-PM)

  • Helium (carrier gas)

  • Sample from the enzymatic reaction (extracted and dried)

  • Standards of the (R)- and (S)-enantiomers of the alcohol product

Procedure:

  • Instrument Setup:

    • Column: Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 µm film thickness

    • Oven Temperature: 120 °C (isothermal)

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium at a constant pressure (e.g., 24 psi)

    • Injection: 1 µL with a split ratio (e.g., 80:1)

  • Sample Preparation: Dilute the extracted sample in a suitable solvent (e.g., methanol).

  • Injection and Analysis: Inject the sample and the standards into the GC. The two enantiomers will have different retention times on the chiral column.

  • Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Visualizing Key Concepts in Ketoreductase Biocatalysis

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow, the fundamental enzymatic reaction, and the principles of enantioselectivity.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Incubation & Analysis cluster_data Data Interpretation prep_buffer Prepare Buffer & Cofactor Mix add_kred Dispense KREDs into Vials prep_buffer->add_kred add_substrate Add Substrate Solution add_kred->add_substrate incubate Incubate with Shaking add_substrate->incubate quench Quench & Extract incubate->quench analyze Analyze by Chiral GC/HPLC quench->analyze calc_conv Calculate Conversion analyze->calc_conv calc_ee Calculate Enantiomeric Excess analyze->calc_ee compare Compare Enzyme Performance calc_conv->compare calc_ee->compare

Caption: Experimental workflow for comparing KRED enantioselectivity.

enzymatic_reduction ketone Prochiral Ketone (R1-CO-R2) kred Ketoreductase (KRED) ketone->kred nadph NADPH + H+ nadph->kred chiral_alcohol Chiral Alcohol (R- or S-Enantiomer) kred->chiral_alcohol nadp NADP+ kred->nadp

Caption: Asymmetric reduction of a ketone catalyzed by a KRED.

prelogs_rule cluster_prelog Prelog's Rule for Enantioselectivity cluster_explanation Guiding Principle ketone Ketone Substrate (Large & Small Substituents) kred_active_site KRED Active Site (Large & Small Pockets) ketone->kred_active_site Binding product Favored Enantiomer kred_active_site->product Reduction explanation The steric bulk of the ketone's substituents dictates the orientation in the active site, leading to the preferential formation of one enantiomer.

Caption: Influence of substrate structure on enantioselectivity.

References

A Comparative Guide to the Isomer Separation of 2-Methylpentane in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of 2-methylpentane (B89812) and its isomers are critical in various fields, from petrochemical analysis to residual solvent testing in the pharmaceutical industry. Gas chromatography (GC) stands as the primary analytical technique for this purpose, with the choice of stationary phase being the most crucial factor for achieving baseline resolution. This guide provides an objective comparison of different GC columns and methodologies for the separation of 2-methylpentane from its structural isomers, primarily n-hexane and 3-methylpentane, supported by experimental data.

Principles of Separation

The separation of alkane isomers by gas chromatography is governed by their volatility and their interactions with the stationary phase.[1] Non-polar stationary phases primarily separate compounds based on their boiling points.[2] Branched alkanes, such as 2-methylpentane, have lower boiling points than their straight-chain counterparts (e.g., n-hexane) and therefore tend to elute earlier on non-polar columns.[3] However, achieving complete separation of all C6 isomers, which often have very similar boiling points, requires careful selection of the stationary phase and optimization of chromatographic conditions.

Comparison of Gas Chromatography Columns

A variety of capillary columns are available for the separation of light hydrocarbons. The performance of several common and novel stationary phases in resolving 2-methylpentane and its isomers is summarized below.

Stationary PhaseColumn ExampleColumn TypeKey Separation Characteristics
100% Dimethylpolysiloxane DB-1, HP-1, Rtx-1Non-PolarSeparates based on boiling point. Provides good general separation of hydrocarbons.[4][5]
5% Phenyl / 95% Dimethylpolysiloxane DB-5, HP-5, Elite-5Low-PolarityOffers slightly different selectivity compared to 100% dimethylpolysiloxane due to phenyl groups.
6% Cyanopropylphenyl / 94% Dimethylpolysiloxane Agilent J&W CP-Select 624 Hexane (B92381)Mid-PolaritySpecifically designed for the separation of hexane isomers from polar residual solvents like dichloromethane.[6][7]
Metal-Organic Framework (MOF) UiO-66 PLOTPorous Layer Open Tubular (PLOT)Provides high selectivity for structural isomers based on molecular shape and adsorption.[8][9]
Porous Organic Cage (POC) rac-CC3Novel Microporous MaterialDemonstrates exceptional, baseline separation of all five C6 alkane structural isomers through shape-selective guest binding.[10][11]

Experimental Data and Performance

The following table presents a comparison of the performance of different GC columns for the separation of 2-methylpentane and its isomers based on available experimental data.

ColumnStationary PhaseDimensionsCarrier Gas & Flow RateTemperature ProgramAnalyteRetention Time (min)
UiO-66 PLOT [8]Zirconium-based MOF-He, 2.5 mL/minIsothermal at 150°C2-Methylpentane~1.2
n-Hexane~1.4
Agilent J&W CP-Select 624 Hexane [6]6% Cyanopropylphenyl / 94% Dimethylpolysiloxane30 m x 0.32 mm, 1.8 µm-See Protocol 12-MethylpentaneElutes before n-hexane
3-MethylpentaneElutes after 2-methylpentane
n-HexaneElutes after 3-methylpentane
rac-CC3 Coated Capillary [10]Porous Organic Cage--See Protocol 32,2-DimethylbutaneElutes first
2,3-Dimethylbutane
3-Methylpentane
2-Methylpentane
n-HexaneElutes last (baseline separated)
Dual Column System: DB-1 / HP-PLOT Q [4]100% Dimethylpolysiloxane / Porous Polymer60m (DB-1)HeSee Protocol 4C1-C5 IsomersSeparated on HP-PLOT Q
C6+ HydrocarbonsSeparated on DB-1

Experimental Protocols

Protocol 1: Residual Solvent Analysis using Agilent J&W CP-Select 624 Hexane

This method is adapted from a typical headspace GC analysis for residual solvents in pharmaceutical products, where the separation of hexane isomers from other volatile compounds is critical.[6]

  • Column: Agilent J&W CP-Select 624 Hexane, 30 m x 0.32 mm, 1.8 µm

  • Instrumentation: Headspace Gas Chromatograph with Flame Ionization Detector (FID)

  • Oven Program:

    • Initial Temperature: 40°C, hold for 20 minutes

    • Ramp: 10°C/min to 240°C, hold for 10 minutes

  • Injector: Split/Splitless, 140°C

  • Detector: FID, 240°C

  • Carrier Gas: Helium

  • Rationale: The G43 phase provides a unique selectivity that retains and separates the hexane isomers while allowing for the resolution of more polar solvents. The thick film enhances the retention of volatile compounds.

Protocol 2: Isomer Separation on a UiO-66 PLOT Column

This protocol demonstrates the separation of 2-methylpentane and n-hexane using a novel Metal-Organic Framework stationary phase.[8]

  • Column: Custom-prepared UiO-66 MOF-bonded porous-layer open-tubular (PLOT) column

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID)

  • Oven Program: Isothermal at 150°C

  • Carrier Gas: Helium

  • Flow Rate: 2.5 mL/min

  • Rationale: PLOT columns, particularly those with MOF stationary phases, offer high selectivity for light hydrocarbons and their isomers based on differences in their adsorption on the porous surface.[12] This allows for efficient separation even under isothermal conditions.

Protocol 3: Baseline Separation of Hexane Isomers with a Porous Organic Cage Stationary Phase

This method highlights the exceptional separating power of a novel porous organic cage (POC) material for all five structural isomers of hexane.[10]

  • Column: Capillary column statically coated with rac-CC3

  • Instrumentation: Gas Chromatograph

  • Oven Program:

    • Initial Temperature: 35°C, hold for 1 minute

    • Ramp: 1°C/min to 50°C

  • Rationale: The discrete molecular cages of the POC act as a molecular sieve, separating the isomers based on their size and shape with very high resolution. This approach has shown superior performance compared to several conventional commercial columns.

Protocol 4: Comprehensive Light Hydrocarbon Analysis using a Dual Column System

This advanced setup uses a Deans Switch to direct different fractions of the sample to two different columns, optimizing the separation for both light and heavier hydrocarbons in a single run.[4]

  • Primary Column (for C6+): DB-1 (100% Dimethylpolysiloxane), 60 m

  • Secondary Column (for C1-C5): HP-PLOT Q

  • Instrumentation: GC with dual FIDs and a Capillary Flow Technology (CFT) Deans Switch

  • Oven Program:

    • Initial Temperature: 60°C, hold for 5 minutes

    • Ramp 1: 5°C/min to 100°C

    • Ramp 2: 15°C/min to 200°C, hold for 5 minutes

  • Carrier Gas: Helium

  • Logic: The initial light fraction containing C1-C5 isomers is heart-cut from the DB-1 column and sent to the HP-PLOT Q column for detailed separation. The remaining C6 and heavier components continue on the DB-1 column. This allows for optimized separation of all hydrocarbon fractions.

Visualizing the Workflow

The logical progression of a typical gas chromatography experiment for isomer separation is outlined below.

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography System cluster_data Data Analysis Sample Sample containing 2-methylpentane & isomers Vial Sample Vial Sample->Vial Standard Standard Preparation Standard->Vial Injector Injector (Vaporization) Vial->Injector Injection Column GC Column (Separation) Injector->Column Carrier Gas Flow Detector Detector (FID) Column->Detector Oven Oven (Temperature Program) Oven->Column Chromatogram Chromatogram Detector->Chromatogram Signal Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Figure 1. General workflow for the GC analysis of 2-methylpentane isomers.

The following diagram illustrates the decision-making process for selecting an appropriate GC column for isomer separation.

Column_Selection Start Define Analytical Goal RoutineAnalysis Routine Hydrocarbon Screening? Start->RoutineAnalysis ComplexMixture Complex Mixture with Polar & Non-Polar Analytes? BaselineSeparation Baseline Separation of All Isomers Required? ComplexMixture->BaselineSeparation No MidPolar Use Mid-Polarity Column (e.g., CP-Select 624) ComplexMixture->MidPolar Yes NovelPhase Consider Novel Stationary Phase (PLOT, POC) BaselineSeparation->NovelPhase Yes DualColumn Consider Dual Column System (e.g., Deans Switch) BaselineSeparation->DualColumn Complex Matrix RoutineAnalysis->ComplexMixture No NonPolar Use Non-Polar Column (e.g., DB-1, Rtx-1) RoutineAnalysis->NonPolar Yes NovelPhase->DualColumn or

Figure 2. Decision tree for GC column selection for isomer analysis.

References

Safety Operating Guide

Proper Disposal of 2-Methylpentanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential, step-by-step procedures for the safe handling and disposal of 2-Methylpentanal, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines to mitigate risks associated with this chemical.

This compound is a flammable liquid and vapor that can cause skin and eye irritation, as well as respiratory irritation.[1] Proper disposal is critical to prevent environmental contamination and ensure a safe laboratory environment. The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its hazard profile by consulting the Safety Data Sheet (SDS). Always work in a well-ventilated area, preferably within a chemical fume hood.[2]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).[2]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.[2]

  • Respiratory Protection: If ventilation is inadequate or there is a risk of aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.[2]

Keep containers tightly closed when not in use and store in a cool, dry place away from sources of ignition such as heat, sparks, and open flames.[2]

Quantitative Data for this compound

PropertyValueCitation
CAS Number 123-15-9[2][3]
UN Number 2367[2][3][4]
EPA Hazardous Waste Code D001[5][6][7]
Flash Point 16 °C (60.8 °F)[8][9]
Hazard Class 3 (Flammable Liquid)[9]

Spill Response Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.

  • Evacuate and Isolate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[2]

  • Ventilate: Increase ventilation to the area to disperse vapors.[2]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled, and sealed container for hazardous waste.[2]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in strict accordance with federal, state, and local regulations.[2]

  • Waste Collection: Collect all waste containing this compound, including contaminated materials from spills, in a designated, chemically compatible, and properly sealed container.[2] Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[8]

  • Labeling: Clearly label the waste container as "Hazardous Waste." The label must include the full chemical name "this compound," its concentration, and the date of accumulation.[2][8] Hazard pictograms should also be included.[8]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area. This area should be away from incompatible materials and sources of ignition.[2]

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection of the hazardous waste.[2]

Disposal Workflow

cluster_start Start cluster_assessment Hazard Assessment cluster_ppe Safety Precautions cluster_collection Waste Collection & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_spill Spill Scenario start This compound Waste Generated assess Consult SDS for Hazards (Flammable, Irritant) start->assess spill Spill Occurs start->spill ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe collect Collect in a designated, compatible, and sealed container. ppe->collect label_waste Label container: 'Hazardous Waste' 'this compound' Concentration & Date collect->label_waste storage Store in a designated satellite accumulation area. label_waste->storage disposal Arrange for pickup by licensed hazardous waste disposal service. storage->disposal contain_spill Contain spill with inert absorbent material. spill->contain_spill collect_spill Collect absorbed material in a hazardous waste container. contain_spill->collect_spill collect_spill->label_waste

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling, use, and disposal of 2-Methylpentanal in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.

For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for this compound, a flammable and toxic aldehyde. Adherence to these protocols is critical for minimizing risk and ensuring a safe research environment.

Hazard Summary & Key Data

This compound is a colorless liquid that presents several significant hazards. It is a flammable liquid and vapor, is toxic if inhaled, can cause serious eye damage, and may provoke an allergic skin reaction.[1] Understanding its physical and chemical properties is the first step in safe handling.

PropertyValueSource
CAS Number 123-15-9[2]
Molecular Formula C₆H₁₂O[2]
Molecular Weight 100.16 g/mol [3]
Appearance Colorless to pale yellow liquid[3]
Flash Point 20°C (68°F)[3]
UN Number 2367[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE. A facility-specific hazard assessment should be conducted to determine if additional protection is necessary.

Body PartRequired PPESpecifications & Best Practices
Eyes & Face Safety Goggles & Face ShieldChemical splash goggles are mandatory.[4][5] A face shield should be worn over the goggles to provide an additional layer of protection against splashes.[4][5]
Hands Chemical-Resistant GlovesFor incidental contact or splashes, nitrile gloves (minimum 5-mil thickness) are acceptable, but must be replaced immediately upon contamination. For extended contact, Butyl or Viton™ gloves are recommended due to their higher resistance to aldehydes. Always inspect gloves for damage before use.[6]
Body Laboratory Coat & Protective ClothingA flame-resistant lab coat worn over long-sleeved clothing and long pants is required. An apron or coveralls may be necessary for larger quantities.[4]
Respiratory NIOSH-Approved RespiratorWork should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][5] For higher concentrations, a supplied-air respirator or a self-contained breathing apparatus (SCBA) may be necessary.
Feet Closed-Toe ShoesShoes must be made of a non-porous material and cover the entire foot.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

1. Engineering Controls & Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1][7] Use only non-sparking tools.[1]

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[1][7]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher appropriate for flammable liquids (e.g., dry chemical, CO₂) are readily accessible.

2. Handling and Use:

  • Don PPE: Put on all required PPE before handling the chemical.

  • Container Inspection: Visually inspect the container for any signs of damage or leaks before opening.

  • Dispensing: When transferring or dispensing, do so slowly and carefully to avoid splashing and the generation of vapors.

  • Container Sealing: Keep the container tightly closed when not in use.[1][4]

3. Spill Response:

  • Evacuation: In case of a spill, immediately evacuate the area and alert others.

  • Ventilation: Increase ventilation to the area.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[4]

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[4]

  • Decontamination: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

  • Reporting: Report all spills to your institution's Environmental Health and Safety (EHS) department.[4]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention.[1][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[9] If skin irritation or a rash occurs, seek medical attention.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Disposal Plan

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated absorbents and PPE, in a designated, chemically compatible, and properly sealed container.[3][4]

2. Labeling:

  • Clearly label the waste container as "Hazardous Waste" and include the full chemical name ("this compound"), the concentration, and the accumulation start date.[3][4]

3. Waste Codes:

  • This compound is a flammable liquid. The primary EPA hazardous waste code for ignitable waste is D001 .[1][4] Depending on the specific circumstances and any other contaminants, other waste codes may apply. Consult with your institution's EHS department for specific guidance.

4. Storage:

  • Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials and sources of ignition.[4]

5. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[3][4] Under no circumstances should this compound be disposed of down the drain or in regular trash. [3][4]

Hierarchy of Controls for Handling this compound

The most effective way to manage the risks associated with this compound is to follow the hierarchy of controls, which prioritizes the most effective control measures.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitute with a less hazardous chemical Engineering Engineering Controls Use in a chemical fume hood. Ground and bond equipment. Elimination->Engineering If substitution is not feasible Administrative Administrative Controls Follow Standard Operating Procedures (SOPs). Receive proper training. Engineering->Administrative In conjunction with PPE Personal Protective Equipment (Least Effective) Wear appropriate gloves, eye protection, and lab coat. Administrative->PPE As the last line of defense

Caption: Hierarchy of controls for managing risks associated with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.